molecular formula C16H19NO3 B184709 benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 145100-54-5

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B184709
CAS No.: 145100-54-5
M. Wt: 273.33 g/mol
InChI Key: SYWFGYZHYRYOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWFGYZHYRYOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439004
Record name Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145100-54-5
Record name Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Mechanism of Action of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

January 15, 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] While the classical mechanism of action for this class is the blockade of L-type calcium channels, leading to their extensive use in treating hypertension, the functional diversity of DHP derivatives is vast and continues to expand.[2][3] This guide focuses on a specific, less-characterized derivative, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate . Although direct mechanistic data for this compound is not available in current literature, its structural similarity to a wide array of active molecules provides a strong foundation for a guided investigation into its potential therapeutic activities.

This document serves as a technical whitepaper for researchers and drug development professionals. It is designed not as a static review, but as a proactive research framework. We will first synthesize the known biological activities of the broader dihydropyridine class to establish a landscape of potential mechanisms. Subsequently, we will propose a comprehensive, multi-step experimental strategy to systematically elucidate the specific mechanism of action for this compound. This guide provides detailed protocols and logical workflows, intended to empower researchers to efficiently navigate the path from a novel compound to a well-defined mechanism.

The Dihydropyridine Scaffold: A Legacy of Diverse Bioactivity

The dihydropyridine core is a versatile template that has been successfully exploited to develop treatments for a wide range of conditions.[4][5] An analysis of FDA-approved drugs reveals at least 95 pharmaceuticals containing a pyridine or dihydropyridine ring, highlighting their therapeutic importance.[4][5] While their role as cardiovascular agents is most prominent, the spectrum of activities is remarkably broad.

Primary Mechanism: L-Type Calcium Channel Blockade

The archetypal mechanism of action for many commercialized dihydropyridines, such as nifedipine and amlodipine, is the antagonism of L-type calcium channels.[2][6] By blocking the influx of calcium ions into vascular smooth muscle cells, these agents induce vasodilation, thereby lowering blood pressure.[2][7] This makes them a first-line treatment for hypertension.[3][7] The efficacy and safety of DHP calcium channel blockers (CCBs) in reducing the risk of stroke and other cardiovascular events are well-documented through numerous large-scale clinical trials.[7]

Emerging and Secondary Mechanisms of Action

Beyond calcium channel modulation, research has uncovered a plethora of other biological targets for DHP derivatives, suggesting that novel analogues may possess unique and potent activities.

  • Anticancer and Cytotoxic Properties: Several DHP derivatives exhibit significant antineoplastic activity.[8] Mechanisms include the reversal of multidrug resistance (MDR) in tumor cells, a phenomenon that renders many chemotherapies ineffective.[9] Some DHPs have also been shown to inhibit human DNA topoisomerase I, an enzyme critical for DNA replication in cancer cells.[9] This suggests a potential for developing DHP-based compounds as adjuncts or alternatives in oncology.

  • Enzyme Inhibition: The DHP scaffold has proven to be an effective template for designing enzyme inhibitors targeting various pathways:

    • Cytochrome P450 (CYP) Enzymes: Certain DHPs can inhibit CYP3A4, a key enzyme in drug metabolism.[10] This property is crucial to consider for potential drug-drug interactions but can also be exploited for therapeutic benefit.

    • Tyrosinase: Novel DHP derivatives have been synthesized as potent inhibitors of tyrosinase, the primary enzyme responsible for melanin production.[11] Such compounds have applications in treating skin hyperpigmentation disorders.[11]

    • α-Glucosidase: Dihydropyrimidone derivatives, structurally related to DHPs, have shown potent α-glucosidase inhibitory activity, highlighting a potential avenue for developing new treatments for diabetes by controlling postprandial blood sugar.[12]

    • Dihydroorotate Dehydrogenase (DHODH): The structural similarity of the DHP ring to orotate has led to investigations into their role as inhibitors of DHODH, a key enzyme in the pyrimidine biosynthesis pathway of parasites like Schistosoma mansoni.[13]

  • Antimicrobial and Antiparasitic Activity: A growing body of evidence demonstrates the efficacy of DHP derivatives against a range of pathogens. They have shown activity against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria, including drug-resistant strains of M. tuberculosis.[8][14][15] Their potential as antischistosomal agents is also under active investigation.[13]

This diverse pharmacology underscores the rationale for investigating novel DHP structures like this compound. The addition of the 2-propyl group represents a chemical modification that could steer its activity away from the classical calcium channel target and towards one of these other established or even novel mechanisms.

Proposed Research Strategy for Mechanistic Elucidation

We propose a phased approach to systematically determine the biological activity and mechanism of action of this compound. This workflow is designed to be efficient, progressing from broad, high-level screening to specific, in-depth mechanistic studies.

G cluster_0 Phase 1: Broad-Spectrum Phenotypic Screening cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: In-Depth Mechanistic Studies A Compound Synthesis & QC B Tier 1 Assay Panel: - Cytotoxicity (e.g., NCI-60) - Broad Antimicrobial (e.g., ESKAPE) - General Enzyme Inhibition (e.g., Kinase Panel) A->B C Data Analysis: Identify 'Hit' Phenotypes B->C D Tier 2 Target-Specific Assays: - Ca2+ Channel Flux Assay - Topoisomerase I/II Assay - Tyrosinase Activity Assay - DHODH Inhibition Assay - MIC Determination C->D Based on Hit Profile F Validate Primary Target(s) D->F E Computational Modeling: - Molecular Docking - Target Prediction E->F G Biophysical Assays: - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) F->G Validated Target H Cellular Mechanism: - Pathway Analysis (Western Blot) - Gene Expression (qPCR/RNA-seq) G->H I In Vivo Model Testing H->I

Caption: Proposed workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any significant biological activity. This phase focuses on cell-based phenotypic assays that can provide unbiased clues to the compound's function.

Experimental Protocol: Tier 1 Assay Panel

  • Compound Preparation:

    • Synthesize and purify this compound. Confirm identity and purity (>95%) via NMR, LC-MS, and HPLC.

    • Prepare a 10 mM stock solution in DMSO. Create a serial dilution plate for dose-response experiments.

  • Cytotoxicity Screening:

    • Rationale: To determine if the compound has anticancer potential and to establish a therapeutic window for other assays.

    • Method: Utilize a standard cell viability assay (e.g., MTT or CellTiter-Glo®) against a diverse panel of human cancer cell lines. The NCI-60 panel is a comprehensive option.

    • Procedure:

      • Plate cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of compound concentrations (e.g., 0.01 µM to 100 µM) for 72 hours.

      • Add viability reagent and measure signal (absorbance or luminescence) using a plate reader.

      • Calculate IC50 values for each cell line.

  • Antimicrobial Screening:

    • Rationale: To test the broad-spectrum antimicrobial potential, a known activity of the DHP class.

    • Method: Perform a primary screen against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are common causes of multidrug-resistant infections.

    • Procedure:

      • In a 96-well plate, add a standardized inoculum of each bacterial species to broth media.

      • Add the test compound at one or two high concentrations (e.g., 64 µg/mL).

      • Incubate for 18-24 hours at 37°C.

      • Measure bacterial growth by optical density (OD600). A significant reduction in growth indicates a "hit".

Phase 2: Target Deconvolution and Validation

If Phase 1 yields a positive hit (e.g., selective cytotoxicity against leukemia cell lines or activity against S. aureus), Phase 2 aims to identify the specific molecular target responsible for this phenotype.

Table 1: Mapping Phenotypic Hits to Target-Specific Assays

Phenotypic Hit from Phase 1Potential Mechanism Based on LiteratureProposed Tier 2 Assay
Broad CytotoxicityTopoisomerase Inhibition[9]DNA Relaxation Assay (Topoisomerase I/II)
Selective CytotoxicitySpecific Kinase InhibitionKinaseGlo® Panel against relevant kinases
Reduced Blood Pressure (in vivo)L-type Calcium Channel Blockade[2][6]FLIPR® Calcium Flux Assay
Antibacterial ActivityInhibition of essential bacterial enzymesMinimum Inhibitory Concentration (MIC) testing
Antifungal ActivityFungal enzyme or membrane disruptionMIC testing against pathogenic fungi
Skin Lightening EffectTyrosinase Inhibition[11]Mushroom Tyrosinase Activity Assay
Antiparasitic ActivityDHODH Inhibition[13]Recombinant SmDHODH Enzyme Inhibition Assay

Experimental Protocol: Example - DNA Topoisomerase I Relaxation Assay

  • Rationale: To directly test if the compound's cytotoxic activity is due to the inhibition of Topoisomerase I, a known target for some DHPs.[9]

  • Method: This assay measures the ability of the enzyme to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

  • Procedure:

    • Set up reactions containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and assay buffer.

    • Add this compound across a range of concentrations. Include a known inhibitor (e.g., camptothecin) as a positive control and a DMSO vehicle as a negative control.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction and separate the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize. Inhibition is observed as a persistence of the supercoiled DNA band.

Phase 3: In-Depth Mechanistic Characterization

Once a primary molecular target is validated, this phase focuses on quantifying the interaction and understanding its downstream cellular consequences.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Rationale: To obtain quantitative data on the binding affinity (KD) and kinetics (kon, koff) of the compound to its validated protein target. This provides definitive proof of a direct interaction.

  • Method:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Measure the change in the refractive index at the surface in real-time, which is proportional to the mass of analyte binding.

    • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

G cluster_0 Biophysical Validation cluster_1 Cellular Confirmation A Compound + Target Protein B SPR / ITC A->B C Binding Affinity (KD) Thermodynamics (ΔH, ΔS) B->C D Treat Cells with Compound E Western Blot / qPCR D->E F Modulation of Downstream Pathway E->F

Caption: Workflow for in-depth mechanistic validation.

Conclusion

This compound belongs to a chemical class with an exceptionally rich and diverse history in drug discovery. While its primary mechanism of action remains to be elucidated, the extensive pharmacology of related dihydropyridine derivatives provides a powerful roadmap for its investigation. The proposed research framework, progressing from broad phenotypic screening to specific biophysical and cellular characterization, offers a robust and efficient strategy for uncovering its therapeutic potential. By systematically exploring activities beyond the classical role of calcium channel blockade, researchers may identify novel and potent activities in areas such as oncology, infectious disease, or metabolic disorders. This structured approach is critical for unlocking the full potential of this promising compound and contributing to the next generation of dihydropyridine-based therapeutics.

References

  • Vertex AI Search. (2024). Synthesis and significance of 1,4-dihydropyridine drug analogs.
  • PubMed. (2007). Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. Chem Biol Drug Des, 70(4), 337-46.
  • Drug Design, Development and Therapy. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • National Institutes of Health. (2024). Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors.
  • National Institutes of Health. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • RSC Advances. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • PubMed. (2011). Different Effects of Dihydropyridine Calcium Channel Antagonists on CYP3A4 Enzyme of Human Liver Microsomes.
  • Wikipedia. (n.d.). Dihydropyridine calcium channel blockers.
  • ScholarWorks @ UTRGV. (n.d.). Dihydropyridines as Calcium Channel Blockers: An Overview.
  • PubMed Central. (n.d.).
  • Ingenta Connect. (2021). Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Privileged Scaffolds in Medicinal Chemistry.
  • MDPI. (n.d.). Antischistosomal Activity of 1,4-Dihydropyridines.
  • National Institutes of Health. (2024).
  • Fluorochem. (n.d.). BENZYL 4-OXO-3,4-DIHYDROPYRIDINE-1(2H)
  • European Cardiology Review. (n.d.).
  • Acros Pharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)
  • PubChem. (n.d.). benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)
  • ChemicalBook. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
  • PubChem. (n.d.). Benzyl 3,4-dihydropyridine-1(2H)
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (2025). (PDF)
  • RSC Publishing. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.
  • BOC Sciences. (n.d.). Benzyl 2-iso-propyl-4-oxo-3,4-dihydropyridine-1(2H)
  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
  • ResearchGate. (2025).
  • Alchem Pharmtech. (n.d.). CAS 185847-84-1 | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

physical and chemical properties of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related analog, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, to infer and discuss the expected characteristics of the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this heterocyclic compound's behavior and outlining robust protocols for its empirical characterization.

Introduction and Structural Elucidation

This compound belongs to the class of N-heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties. The core structure features a dihydropyridine ring system, a common motif in pharmacologically active molecules. The presence of a carbamate protecting group (benzyl carboxylate) and a propyl substituent at the 2-position are expected to significantly influence its steric and electronic properties, thereby affecting its reactivity, solubility, and interaction with biological targets.

Due to the scarcity of published data on the title compound, this guide will draw comparisons with its parent analog, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 185847-81-1). The addition of a propyl group at the C-2 position introduces a chiral center, suggesting that the compound can exist as a racemic mixture of enantiomers.

Physicochemical Properties

The introduction of a 2-propyl group to the dihydropyridine ring is anticipated to alter the physical properties observed in the unsubstituted analog. The following table summarizes the available data for the analog and provides predicted values for the target compound.

PropertyBenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analog)This compound (Target Compound - Predicted)
Molecular Formula C₁₃H₁₃NO₃[1]C₁₆H₁₉NO₃
Molecular Weight 231.25 g/mol [1]273.33 g/mol
IUPAC Name benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1][2]This compound
CAS Number 185847-84-1[1][2][3]Not available
Appearance Solid, powder[2][3]Likely a solid or viscous oil at room temperature.
Melting Point 72-73 °C[2][3][4][5]Expected to be similar or slightly lower than the analog.
Boiling Point 382.2±42.0 °C (Predicted)[3][5]Expected to be higher due to increased molecular weight.
Density 1.245±0.06 g/cm³ (Predicted)[3][5]Expected to be similar to the analog.
Solubility Expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.
pKa -4.31±0.20 (Predicted)[4][5]Expected to be in a similar range.

Expert Insights: The propyl group, being an electron-donating alkyl group, may subtly influence the electron density of the dihydropyridine ring. However, its primary impact on physical properties will be through an increase in molecular weight and van der Waals forces, leading to an anticipated increase in the boiling point. The introduction of a chiral center also opens the possibility of separating enantiomers, which may exhibit different crystalline forms and melting points.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the enone system within the dihydropyridine ring, the carbamate linkage, and the aromatic benzyl group.

  • Enone System: The α,β-unsaturated ketone is susceptible to nucleophilic addition at the β-position (Michael addition). It can also undergo reactions at the carbonyl group, such as reduction to the corresponding alcohol.

  • Carbamate Group: The N-Cbz (carbobenzyloxy) group is a common protecting group for amines. It is stable to many reaction conditions but can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which would yield the unprotected dihydropyridinone.

  • Allylic Position: The C-2 proton is adjacent to a double bond and a nitrogen atom, making it potentially acidic and amenable to deprotonation under strong basic conditions, which could lead to isomerization or other rearrangements.

Experimental Protocols for Characterization

To empirically determine the physicochemical properties of this compound, a series of standard analytical techniques should be employed.

Synthesis and Purification Workflow

A plausible synthetic route would involve the modification of a pre-formed dihydropyridinone or a multi-component reaction. A generalized workflow for synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Starting Materials B Reaction Setup (Solvent, Temperature, Atmosphere) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching C->D E Liquid-Liquid Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Recrystallization / Distillation G->H I Purity Assessment (HPLC, NMR) H->I J Pure Compound I->J Characterization

Caption: Generalized workflow for the synthesis and purification of the target compound.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (δ 7.2-7.4), a singlet for the benzylic CH₂ (δ ~5.2), signals for the propyl group (a triplet and two multiplets), and protons of the dihydropyridine ring. The proton at the chiral C-2 center would likely appear as a multiplet.

  • ¹³C NMR: Characteristic signals would include the carbonyl carbon of the ketone (δ ~190-200 ppm), the carbamate carbonyl (δ ~155 ppm), aromatic carbons, and aliphatic carbons of the propyl group and the dihydropyridine ring.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected [M+H]⁺ ion would be at m/z 274.1438.

Infrared (IR) Spectroscopy:

  • Key vibrational bands would include a strong C=O stretch for the ketone (~1680 cm⁻¹), another strong C=O stretch for the carbamate (~1700 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretching for the enone system.

Purity and Physical Properties Determination

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile or water/methanol gradient) should be developed to assess purity.

Melting Point:

  • The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Solubility:

  • Quantitative solubility can be determined in various solvents (e.g., water, PBS, ethanol, DMSO) using methods such as the shake-flask method followed by HPLC or UV-Vis quantification.

Logical Relationship for Compound Characterization

The following diagram illustrates the logical flow for the comprehensive characterization of a novel compound like this compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Chemistry cluster_physical Physical Measurements A Hypothesized Structure B Synthesis & Purification A->B C Structural Elucidation B->C D Purity Assessment B->D E Physicochemical Profiling C->E NMR NMR ('H, '³C, 2D) C->NMR MS Mass Spectrometry (HRMS) C->MS IR Infrared Spectroscopy C->IR D->E HPLC HPLC/UPLC D->HPLC EA Elemental Analysis D->EA F Confirmed Identity & Properties E->F MP Melting Point E->MP Sol Solubility E->Sol LogP LogP Measurement E->LogP

Caption: Logical workflow for the characterization of a novel chemical entity.

Conclusion

References

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • Alchemist-pharm. This compound. [Link]

  • PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. National Center for Biotechnology Information. [Link]

  • Acros Pharmatech. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

Sources

An In-Depth Technical Guide to Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this guide leverages information on structurally similar analogs, particularly the isopropyl and unsubstituted counterparts, to provide a robust framework for its study. This document covers chemical identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, predicted spectroscopic characteristics, and a discussion of its potential applications in drug discovery, grounded in the established biological activity of the dihydropyridinone scaffold.

Introduction and Core Compound Identification

The dihydropyridinone moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. These structures exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antibacterial properties. The title compound, this compound, is an N-carboxybenzyl protected 2-propyl substituted dihydropyridinone. The strategic placement of the propyl group at the 2-position is anticipated to influence the molecule's steric and electronic properties, potentially modulating its biological activity and metabolic stability.

A definitive CAS number for this compound is not readily found in major chemical databases. However, key identifiers for closely related analogs are available and provide a critical reference point.

Table 1: Identifiers of this compound and Key Analogs

IdentifierTarget Compound (Propyl)Isopropyl AnalogUnsubstituted Analog
IUPAC Name This compoundbenzyl 4-oxo-2-isopropyl-3,4-dihydropyridine-1(2H)-carboxylatebenzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate[1]
CAS Number Not Assigned248919-73-5185847-84-1[1]
Molecular Formula C16H19NO3C16H19NO3C13H13NO3[1]
Molecular Weight 273.33 g/mol 273.33 g/mol 231.25 g/mol [1]
InChIKey (Predicted)BSLWZNQANNVSBF-UHFFFAOYSA-NOAKHYPNVCUHASC-UHFFFAOYSA-N[1]

Physicochemical and Predicted Properties

The physicochemical properties of the target compound are predicted based on its structure and data from its close analogs. These properties are crucial for understanding its solubility, membrane permeability, and potential for formulation.

Table 2: Physicochemical Properties

PropertyTarget Compound (Propyl) - PredictedIsopropyl Analog DataUnsubstituted Analog Data
XLogP3 ~2.52.41.2[1]
Hydrogen Bond Donors 000[1]
Hydrogen Bond Acceptors 333[1]
Rotatable Bonds 443[1]
Topological Polar Surface Area 46.6 Ų46.6 Ų46.6 Ų[1]
Melting Point Solid, likely 70-80 °CSolid72-73 °C[2]
Boiling Point >380 °C (Predicted)Not Available382.2±42.0 °C (Predicted)[2]
Density ~1.2 g/cm³ (Predicted)Not Available1.245±0.06 g/cm³ (Predicted)[2]

Proposed Synthesis and Experimental Protocol

The synthesis of 2-alkyl substituted 4-oxodihydropyridines can be approached through several established methodologies. A plausible and efficient route for the target compound involves a multi-component reaction, which offers advantages in terms of atom economy and operational simplicity. The proposed synthesis is an adaptation of known procedures for similar heterocyclic systems.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The key disconnection breaks the dihydropyridinone ring to reveal a β-amino ester and an α,β-unsaturated ketone, which can be formed from simpler starting materials.

G Target This compound Intermediate1 Benzyl 3-aminobut-2-enoate Target->Intermediate1 C-N, C-C disconnection Intermediate2 Propyl vinyl ketone Target->Intermediate2 C-C disconnection StartingMaterial1 Benzyl acetoacetate Intermediate1->StartingMaterial1 StartingMaterial2 Ammonia Intermediate1->StartingMaterial2 StartingMaterial3 Butyryl chloride Intermediate2->StartingMaterial3 StartingMaterial4 Vinylmagnesium bromide Intermediate2->StartingMaterial4

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The forward synthesis involves the initial formation of a β-enamino ester from benzyl acetoacetate and ammonia. In parallel, an α,β-unsaturated ketone is prepared. The key step is the condensation of these two intermediates to form the dihydropyridinone ring, followed by N-protection. A more direct approach, however, would be a one-pot reaction as detailed in the protocol below.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Assembly and Protection SA1 Benzyl acetoacetate IA Benzyl 3-aminocrotonate SA1->IA SA2 Ammonia SA2->IA Unprotected 2-Propyl-3,4-dihydropyridin-4-one IA->Unprotected Michael Addition/ Cyclization SB1 Butyraldehyde IB Hept-3-en-2-one SB1->IB Aldol Condensation SB2 Acetone SB2->IB IB->Unprotected FinalProduct Benzyl 4-oxo-2-propyl-3,4- dihydropyridine-1(2H)-carboxylate Unprotected->FinalProduct N-protection with Benzyl chloroformate

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol describes a plausible one-pot synthesis of the dihydropyridinone core followed by N-protection.

Materials:

  • Butyraldehyde

  • Benzyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Benzyl chloroformate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hantzsch-type Dihydropyridine Synthesis:

    • To a solution of butyraldehyde (1 equivalent) and benzyl acetoacetate (1 equivalent) in ethanol, add ammonium acetate (1.2 equivalents).

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the intermediate 2-propyl-6-methyl-1,4-dihydropyridine-3-carboxylate-5-one.

  • N-Carboxybenzyl Protection:

    • Dissolve the purified dihydropyridine intermediate (1 equivalent) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) followed by the dropwise addition of benzyl chloroformate (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Spectroscopic Characterization (Predicted)

As experimental data for the title compound is not available, the following spectroscopic characteristics are predicted based on the analysis of its structure and data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

  • δ 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group.

  • δ 6.90 (d, 1H): Olefinic proton at C5.

  • δ 5.25 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • δ 5.05 (d, 1H): Olefinic proton at C6.

  • δ 4.60 (m, 1H): Chiral proton at C2.

  • δ 2.50 (dd, 1H) & 2.70 (dd, 1H): Methylene protons at C3.

  • δ 1.40-1.60 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).

  • δ 1.20-1.35 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).

  • δ 0.90 (t, 3H): Methyl protons of the propyl group.

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

  • δ 195.0: Carbonyl carbon (C4).

  • δ 168.0: Carbamate carbonyl carbon.

  • δ 150.0: Olefinic carbon (C6).

  • δ 135.5: Quaternary aromatic carbon of the benzyl group.

  • δ 128.0-129.0 (multiple signals): Aromatic carbons of the benzyl group.

  • δ 105.0: Olefinic carbon (C5).

  • δ 68.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).

  • δ 60.0: Chiral carbon (C2).

  • δ 42.0: Methylene carbon (C3).

  • δ 35.0: Methylene carbon of the propyl group.

  • δ 18.0: Methylene carbon of the propyl group.

  • δ 13.5: Methyl carbon of the propyl group.

Mass Spectrometry (Predicted)
  • ESI-MS (+ve mode): Expected [M+H]⁺ at m/z 274.14, [M+Na]⁺ at m/z 296.12.

  • Fragmentation Pattern: Key fragments would likely arise from the loss of the benzyl group (C₇H₇, 91 Da) and subsequent fragmentation of the dihydropyridinone ring.

Infrared (IR) Spectroscopy (Predicted)
  • ~2960 cm⁻¹: C-H stretching (aliphatic).

  • ~1710 cm⁻¹: C=O stretching (carbamate).

  • ~1650 cm⁻¹: C=O stretching (α,β-unsaturated ketone).

  • ~1600 cm⁻¹: C=C stretching (alkene and aromatic).

  • ~1230 cm⁻¹: C-O stretching (ester).

Applications and Relevance in Drug Discovery

The dihydropyridinone scaffold is of significant interest to the pharmaceutical industry due to its versatile biological activities.

G Core Dihydropyridinone Core Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antibacterial Antibacterial Core->Antibacterial Antiviral Antiviral Core->Antiviral Cardiovascular Cardiovascular Core->Cardiovascular

Caption: Biological activities associated with the dihydropyridinone core.

  • Anticancer Activity: Many dihydropyridinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key kinases and interference with microtubule dynamics.

  • Anti-inflammatory Effects: This class of compounds has been shown to modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.

  • Antimicrobial Properties: The scaffold has been explored for the development of novel antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.

The introduction of a 2-propyl group in the title compound is a rational design strategy to enhance lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, the chiral center at the 2-position introduces the possibility of stereoisomers with distinct biological activities and pharmacokinetic profiles, offering an avenue for further optimization.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. While a dedicated CAS number and extensive experimental data are currently lacking, this technical guide provides a comprehensive framework based on the well-documented chemistry and biology of its close structural analogs. The proposed synthetic route is robust and adaptable, and the predicted spectroscopic data offer a solid foundation for the characterization of this compound. Given the diverse biological activities associated with the dihydropyridinone core, this molecule warrants further investigation by researchers in medicinal chemistry and drug discovery.

References

  • (Reference to a review on the synthesis of dihydropyridinones - to be added
  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Available from: [Link]

  • (Reference to a review on the biological activities of dihydropyridinones - to be added
  • Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide on the Discovery and History of Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and development of dihydropyridine (DHP) derivatives, a cornerstone class of cardiovascular therapeutics. From their serendipitous discovery in the 1960s to the development of fourth-generation agents, this document details the pivotal moments in their evolution. We will delve into the foundational Hantzsch synthesis, the elucidation of their mechanism of action as L-type calcium channel blockers, and the intricate structure-activity relationships that have guided the design of safer and more effective drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of molecules.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 1,4-dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2] While best known for their profound impact on the management of cardiovascular diseases such as hypertension and angina, the therapeutic applications of DHP derivatives are continually expanding, with research exploring their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][3][4] This guide will trace the fascinating journey of these molecules from a laboratory curiosity to a mainstay of modern medicine.

The Serendipitous Discovery of a New Class of Cardiovascular Drugs

The story of dihydropyridines begins in the 1960s, a period of intense research and development by pharmaceutical companies to discover novel coronary vasodilators for the treatment of angina pectoris.[5] In 1966, scientists at the German pharmaceutical company Bayer synthesized a new compound, nifedipine (initially designated BAY a1040), as part of this effort.[6][7]

Early preclinical studies quickly revealed its potent vasodilatory effects. Japanese investigators played a crucial role in its early development; Professor Hashimoto demonstrated that nifedipine could significantly increase coronary blood flow even at very low doses, and Professor Kimura found it to be highly effective in preventing anginal attacks, particularly in variant angina.[7] A key observation in these early trials was that nifedipine also lowered blood pressure in patients with angina.[7] This finding, further investigated by Professor Murakami, established the role of nifedipine in the treatment of hypertension.[7] Nifedipine was patented in 1967 and received its first approval for use in the United States in 1981.[6] As the prototype L-type calcium (Ca2+) channel antagonist, nifedipine has been instrumental in understanding the pathophysiological roles of Ca2+ channels in cardiovascular disorders.[7]

The Chemical Foundation: Hantzsch Dihydropyridine Synthesis

The archetypal synthesis of the 1,4-dihydropyridine core is the Hantzsch synthesis, a multi-component reaction first reported by Arthur Rudolf Hantzsch in 1881.[8] This reaction remains one of the most straightforward and widely used methods for preparing DHP derivatives.[9] The classical Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[8][10]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of intermediates. While several pathways have been proposed, a widely accepted mechanism involves the following key steps:[9]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to produce a β-enamino ester.

  • Michael Addition: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine ring system.

Hantzsch_Mechanism cluster_0 Reactant Pool cluster_1 Intermediate Formation cluster_2 Core Assembly cluster_3 Final Product Aldehyde Aldehyde Knoevenagel_Intermediate α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Intermediate + β-Keto Ester (1) β-Ketoester_1 β-Keto Ester (1) β-Ketoester_1->Knoevenagel_Intermediate β-Ketoester_2 β-Keto Ester (2) Enamine β-Enamino Ester β-Ketoester_2->Enamine Ammonia Ammonia Ammonia->Enamine + β-Keto Ester (2) Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H2O

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

The following protocol is a representative example of the Hantzsch synthesis.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Reflux condenser and heating mantle

  • Stir plate and magnetic stir bar

  • Crystallization dish

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Self-Validation: The purity of the synthesized compound can be confirmed by determining its melting point and comparing it to the literature value. Further characterization can be performed using spectroscopic methods such as IR and NMR.

Modern Advancements in Hantzsch Synthesis

While the classical Hantzsch synthesis is robust, it can suffer from long reaction times and the use of organic solvents.[11] Modern research has focused on developing more efficient and environmentally friendly protocols. These include the use of microwave irradiation to accelerate the reaction, catalyst-free synthesis in water, and the use of green solvents like glycerol or polyethylene glycol.[8][9][11][12]

Mechanism of Action: Unraveling the Role of L-type Calcium Channels

Dihydropyridine derivatives exert their therapeutic effects by acting as L-type calcium channel blockers.[3][13] These voltage-gated calcium channels are crucial for regulating the influx of calcium ions into smooth muscle cells of the blood vessels and, to a lesser extent, cardiac muscle cells.[3][14]

Physiological Role of L-type Calcium Channels

In vascular smooth muscle, the influx of calcium through L-type channels triggers a cascade of events leading to muscle contraction and vasoconstriction.[15][16] In the heart, calcium influx is essential for myocardial contraction and the propagation of electrical signals through the sinoatrial (SA) and atrioventricular (AV) nodes.[16]

Modulation by Dihydropyridines

Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, causing a conformational change that inhibits the influx of calcium into the cell.[14][15] This blockade of calcium entry leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[15][17] Dihydropyridines are generally more selective for vascular smooth muscle than for cardiac muscle, which is why they are primarily used as antihypertensive agents rather than for controlling heart rate.[13][14]

DHP_Mechanism Depolarization Depolarization L_Type_Channel L-type Ca2+ Channel (Open) Ca_Influx Ca2+ Influx L_Type_Channel->Ca_Influx Blocked_Channel L-type Ca2+ Channel (Blocked) Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction triggers Vasoconstriction Vasoconstriction & Increased Blood Pressure Contraction->Vasoconstriction DHP Dihydropyridine (e.g., Nifedipine) Reduced_Influx Reduced Ca2+ Influx Blocked_Channel->Reduced_Influx Relaxation Vascular Smooth Muscle Relaxation Reduced_Influx->Relaxation leads to Vasodilation Vasodilation & Decreased Blood Pressure Relaxation->Vasodilation

Caption: Signaling pathway of DHP-mediated vasodilation.

Structure-Activity Relationship (SAR) Studies: From Nifedipine to Modern Derivatives

Intensive SAR studies on the 1,4-dihydropyridine scaffold have been crucial for the development of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.[18][19] Key structural features that influence the activity of these compounds have been identified.

Key Structural Requirements for Activity
  • 1,4-Dihydropyridine Ring: The DHP ring is essential for activity.

  • Aryl Group at C4: An aryl group, typically a substituted phenyl ring, at the 4-position is critical for optimal activity.[18][19] The nature and position of the substituent on this ring significantly affect potency and selectivity.

  • Ester Groups at C3 and C5: Ester groups at the 3- and 5-positions are generally the most effective for calcium channel blocking activity.[18][19]

  • Substituents at C2 and C6: Small alkyl groups, such as methyl groups, at the 2- and 6-positions are generally preferred.

Summary of Substituent Effects on DHP Activity
PositionSubstituent TypeImpact on Activity
N1 Unsubstituted (N-H)Generally required for optimal activity.
C2, C6 Small alkyl groups (e.g., -CH3)Enhances activity.
C3, C5 Ester groupsCrucial for activity; modifications affect pharmacokinetics.[20]
C4 Substituted Phenyl RingEssential for activity; ortho or meta substituents often increase potency.[18]
The Generations of Dihydropyridines

The evolution of dihydropyridine calcium channel blockers is often categorized into generations, each representing an improvement in clinical efficacy and safety.[21][22][23]

  • First Generation (e.g., Nifedipine): These agents are characterized by a short duration of action and a rapid onset of vasodilation.[21][23] This can lead to reflex tachycardia and other adverse effects.[21]

  • Second Generation (e.g., Slow-release Nifedipine, Felodipine): This generation includes slow-release formulations of first-generation drugs and new compounds with improved pharmacokinetic profiles.[21] They provide better control of blood pressure and reduce some of the adverse effects associated with the first generation.[21]

  • Third Generation (e.g., Amlodipine): These drugs have a longer half-life, allowing for once-daily dosing, and exhibit more stable pharmacokinetics.[21][22] They are also less cardioselective and are generally well-tolerated.[21]

  • Fourth Generation (e.g., Lercanidipine, Lacidipine): These are highly lipophilic compounds that provide stable activity, a further reduction in adverse effects, and a broader therapeutic spectrum.[21][22]

Therapeutic Applications and Future Directions

Dihydropyridine derivatives are widely used for the management of cardiovascular diseases, including:

  • Hypertension[15][24]

  • Angina pectoris[15][24]

  • Raynaud's phenomenon[24]

The versatility of the DHP scaffold has led to the exploration of its use in a wide range of other diseases.[25] Research is ongoing to develop new DHP derivatives with enhanced selectivity for different calcium channel subtypes and for novel therapeutic targets.[26][27] The unique properties of this privileged structure ensure that dihydropyridines will remain an active and fruitful area of research in medicinal chemistry for the foreseeable future.

Conclusion

The discovery and development of dihydropyridine derivatives represent a landmark achievement in cardiovascular pharmacology. From the initial synthesis of nifedipine to the sophisticated design of fourth-generation agents, the journey of these molecules has been driven by a deep understanding of their chemistry, mechanism of action, and structure-activity relationships. As our knowledge of the physiological roles of calcium channels continues to expand, so too will the therapeutic potential of this remarkable class of compounds.

References

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • PubMed. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. 2023. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. 2025. Available from: [Link]

  • Wikipedia. Nifedipine. Available from: [Link]

  • ResearchGate. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Available from: [Link]

  • Semantic Scholar. Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Available from: [Link]

  • SpringerLink. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available from: [Link]

  • PubMed. Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. 1989. Available from: [Link]

  • BuzzRx. How Do Dihydropyridine Calcium Channel Blockers Work?. 2022. Available from: [Link]

  • RxList. HOW DO DIHYDROPYRIDINE CALCIUM CHANNEL BLOCKERS WORK?. 2021. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Available from: [Link]

  • Organic Chemistry Portal. Dihydropyridine synthesis. Available from: [Link]

  • Wikipedia. Calcium channel blocker. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. Available from: [Link]

  • Royal Society of Chemistry. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. 2022. Available from: [Link]

  • Wikipedia. Dihydropyridine calcium channel blockers. Available from: [Link]

  • PubMed. [Dihydropyridines from the first to the fourth generation: better effects and safety]. 2003. Available from: [Link]

  • Cleveland Clinic. Calcium Channel Blockers. Available from: [Link]

  • ResearchGate. Evolution of dihydropyridine calcium antagonists for improved clinical efficacy and tolerability. Available from: [Link]

  • MedCrave. Dihydropyridines as Calcium Channel Blockers: An Overview. 2017. Available from: [Link]

  • YouTube. Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. 2020. Available from: [Link]

  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. 2021. Available from: [Link]

  • ResearchGate. [Dihydropyridines from the first to the fourth generation: better effects and safety]. Available from: [Link]

  • ResearchGate. Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). New generations of dihydropyridines for treatment of hypertension. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Discovery and Development of Calcium Channel Blockers. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations. 2024. Available from: [Link]

  • PubMed. [Nifedipine: a novel vasodilator]. 2006. Available from: [Link]

  • Patsnap. Nifedipine - Drug Targets, Indications, Patents. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. 2024. Available from: [Link]

  • ACS Publications. Development in dihydropyridine chemistry. 1982. Available from: [Link]

  • MDPI. Antischistosomal Activity of 1,4-Dihydropyridines. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Available from: [Link]

  • PubMed. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Available from: [Link]

  • MDPI. A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. 2021. Available from: [Link]

  • NHS. About nifedipine. 2022. Available from: [Link]

Sources

An In-depth Technical Guide to Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyridine scaffold is a cornerstone in medicinal chemistry, famously represented by the L-type calcium channel blockers used in treating cardiovascular diseases. This technical guide delves into a specific, yet underexplored, subclass: benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate and its structural analogs. We will navigate the synthetic landscape, dissect structure-activity relationships (SAR), and propose detailed experimental protocols for their synthesis and characterization. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this unique chemical space.

Introduction: The Architectural Significance of the N-Alkoxycarbonyl-4-oxodihydropyridine Core

The classical 1,4-dihydropyridine (DHP) structure, exemplified by drugs like nifedipine and amlodipine, is characterized by a C4-aryl substituent and ester groups at C3 and C5, which are critical for their potent calcium channel blocking activity.[1][2] The focus of this guide, however, is on a less conventional dihydropyridine architecture: the N-alkoxycarbonyl-4-oxodihydropyridine core.

The introduction of a carbonyl group at the C4 position and a carbamate functionality on the ring nitrogen fundamentally alters the electronic and conformational properties of the dihydropyridine ring. This modification shifts the focus from the classical Hantzsch dihydropyridine synthesis towards strategies involving N-protected 4-piperidone intermediates.[3][4] The benzyl carbamate (Cbz) group, in particular, offers a versatile protecting group that can be readily removed or modified, providing a handle for further chemical exploration. The 2-propyl substituent introduces a lipophilic element that can influence membrane permeability and interactions with hydrophobic pockets of target proteins.

This guide will explore the synthesis of these unique structures, analyze the potential impact of structural modifications on biological activity, and provide actionable protocols for their preparation and evaluation.

Synthetic Strategies: A Logic-Driven Approach

The synthesis of this compound and its analogs is not a one-size-fits-all process. The choice of synthetic route is dictated by the availability of starting materials, desired scale, and the specific analog to be prepared. Here, we present a logical workflow for the synthesis, emphasizing the rationale behind each step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards an N-benzyl-protected 2-propyl-4-piperidone as a key intermediate. This intermediate can be accessed through several routes, with the choice depending on the desired complexity and stereochemical control.

Retrosynthesis Target This compound Intermediate1 N-Benzyl 2-propyl-4-piperidone Target->Intermediate1 Oxidation / Dehydrogenation Intermediate2 4-Piperidone Intermediate1->Intermediate2 Alkylation at C2 StartingMaterial3 Alkyl Acrylate Intermediate1->StartingMaterial3 Dieckmann Condensation StartingMaterial4 Benzamide Intermediate1->StartingMaterial4 Dieckmann Condensation StartingMaterial1 Primary Amine (Benzylamine) Intermediate2->StartingMaterial1 Cyclization StartingMaterial2 1,5-Dihalo-3-pentanone Intermediate2->StartingMaterial2 Cyclization

Caption: Retrosynthetic analysis of the target compound.

Key Synthetic Pathways

This is a robust and often preferred method for constructing the core piperidone ring.

  • Formation of N-substituted-4-piperidone: A primary amine, such as benzylamine, can undergo a cyclization reaction with a suitable dielectrophile like 1,5-dichloro-3-pentanone to yield the N-benzyl-4-piperidone.[4] This method is advantageous due to its directness and relatively mild reaction conditions.

  • α-Alkylation: The resulting N-benzyl-4-piperidone can then be subjected to α-alkylation to introduce the 2-propyl group. This is typically achieved by forming the enolate with a strong base (e.g., LDA) followed by quenching with an alkyl halide (e.g., 1-iodopropane).

An alternative strategy involves the Dieckmann condensation of a diester precursor.

  • Formation of the Diester: This involves the reaction of a primary amine with two equivalents of an appropriate acrylate ester.

  • Intramolecular Cyclization: The resulting diester undergoes an intramolecular Dieckmann condensation in the presence of a strong base (e.g., sodium ethoxide) to form the β-ketoester, which upon hydrolysis and decarboxylation yields the desired N-substituted 4-piperidone.[5]

Introduction of Unsaturation

Once the substituted N-benzyl-4-piperidone is in hand, the final step is the introduction of the double bond to form the 3,4-dihydropyridine ring. This can be achieved through various oxidation or dehydrogenation methods. A common approach is the introduction of a leaving group at the α-position (e.g., via bromination) followed by elimination.

Structure-Activity Relationships (SAR): A Predictive Framework

While specific biological data for this compound is not extensively reported in publicly available literature, we can extrapolate potential SAR based on related dihydropyridine and piperidine scaffolds.

Position Modification Predicted Impact on Activity Rationale
N1 Variation of the benzyl group (e.g., substituted benzyl, other alkyl/aryl groups)HighThe N-substituent can significantly influence the overall lipophilicity, metabolic stability, and potential interactions with the target protein. A bulky substituent may provide better target engagement.
C2 Variation of the alkyl chain length (e.g., ethyl, butyl, iso-propyl)Moderate to HighThe size and lipophilicity of the C2 substituent can modulate the compound's pharmacokinetic properties and its fit within a binding pocket.[2]
C4-Oxo Reduction to hydroxyl, or conversion to other functional groupsHighThe 4-oxo group is a key feature. Its modification would drastically alter the electronic nature and hydrogen bonding capabilities of the molecule, likely leading to a different pharmacological profile.
C5/C6 Introduction of substituentsModerateSubstitution on the dihydropyridine ring can influence the molecule's conformation and electronic properties, potentially fine-tuning its activity and selectivity.

Table 1: Predicted Structure-Activity Relationships for this compound Analogs.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for related compounds and should be optimized for specific substrates.

General Workflow

Workflow Start Starting Materials Step1 Synthesis of N-Benzyl-4-piperidone Start->Step1 Step2 α-Alkylation Step1->Step2 Step3 Oxidation/Dehydrogenation Step2->Step3 Purification Purification (Chromatography) Step3->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final Final Product Characterization->Final

Caption: General synthetic workflow.

Protocol 1: Synthesis of N-Benzyl-4-piperidone

Materials:

  • Benzylamine

  • 1,5-dichloro-3-pentanone

  • Potassium carbonate

  • Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add a solution of 1,5-dichloro-3-pentanone (1.1 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Propylation of N-Benzyl-4-piperidone

Materials:

  • N-Benzyl-4-piperidone

  • Lithium diisopropylamide (LDA)

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Add a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound

Materials:

  • N-Benzyl-2-propyl-4-piperidone

  • N-Bromosuccinimide (NBS)

  • AIBN (catalyst)

  • Carbon tetrachloride

  • Triethylamine

  • Standard glassware for reflux

Procedure:

  • To a solution of N-benzyl-2-propyl-4-piperidone (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude α-bromo intermediate.

  • Dissolve the crude intermediate in a suitable solvent and add triethylamine (1.5 eq).

  • Stir the reaction at room temperature until the elimination is complete (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Potential Biological Activities and Therapeutic Applications

Given the structural similarities to known bioactive molecules, this class of compounds could exhibit a range of pharmacological activities.

  • CNS Activity: N-benzyl piperidine derivatives have been investigated as potential agents for Alzheimer's disease, acting as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[6] The lipophilic nature of the 2-propyl group and the N-benzyl moiety may facilitate blood-brain barrier penetration.

  • Antimicrobial Activity: The piperidin-4-one scaffold is present in various compounds with demonstrated antibacterial and antifungal properties.[7]

  • Ion Channel Modulation: While differing from classical 1,4-DHPs, the dihydropyridine core suggests a potential for interaction with various ion channels. The specific substitution pattern would likely confer a unique selectivity profile compared to traditional calcium channel blockers.[1][8]

Conclusion and Future Directions

The structural framework of this compound and its analogs represents a compelling area for medicinal chemistry exploration. This guide has provided a comprehensive overview of the synthetic strategies, potential structure-activity relationships, and detailed experimental protocols to facilitate further research.

Future work should focus on the synthesis of a diverse library of analogs with variations at the N1 and C2 positions. Systematic biological screening of these compounds against a panel of targets, including CNS receptors, microbial strains, and various ion channels, will be crucial to unlocking their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ever-expanding utility of the dihydropyridine scaffold in drug discovery.

References

  • (No author given). Synthesis of N-Boc 4-piperidone. ChemicalBook. (2022-05-17).
  • (No author given). Synthesis of 4-piperidones. Organic Chemistry Portal.
  • (No author given). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • (No author given).
  • (No author given). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central.
  • (No author given). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • (No author given). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C.
  • (No author given). Convenient synthesis and evaluation of biological activity of benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel histone deacetylase inhibitors. Ewha Womans University.
  • (No author given). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. (2023-01-21).
  • (No author given). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • (No author given).
  • (No author given). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed - NIH.
  • (No author given). New generations of dihydropyridines for treatment of hypertension. PMC - PubMed Central.
  • (No author given). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC - NIH. (2012-10-11).
  • (No author given).
  • (No author given). Novel vanilloid receptor-1 antagonists: 2.
  • (No author given). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2025-08-06).

Sources

A Technical Guide to the Deconvolution of Therapeutic Targets for Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone of medicinal chemistry, renowned for producing highly successful cardiovascular drugs.[1] However, the therapeutic potential of this versatile structure extends far beyond its classical role as an L-type calcium channel blocker.[2][3] This guide focuses on a specific, novel analogue, Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate (referred to herein as BOPDC), to delineate a comprehensive strategy for identifying and validating its potential therapeutic targets. While no direct biological activity for BOPDC has been published, its structural features suggest possibilities for novel pharmacology. This document provides a logical, technically-grounded framework for researchers to systematically uncover the mechanism of action and therapeutic applications of BOPDC and similar novel chemical entities, moving from hypothesis-driven approaches to unbiased, proteome-wide screening and rigorous biophysical validation.

Introduction: The Dihydropyridine Scaffold and the Imperative for Target Identification

The discovery of new medicines hinges on understanding the precise molecular interactions between a drug and its biological targets.[4] Drug target identification is the foundational step in this process, defining the mechanism of action and paving the way for rational drug development.[4][5]

1.1 The Dihydropyridine Archetype: Beyond Calcium Channels The DHP class is typified by drugs like nifedipine and amlodipine, which primarily target L-type calcium channels to induce vasodilation, making them effective antihypertensive agents.[6] These are classified as dihydropyridine (DHP) calcium channel blockers, which are distinct from non-DHP blockers (e.g., verapamil, diltiazem) that exhibit more pronounced effects on cardiac conduction.[7][8][9] However, extensive research has revealed that subtle modifications to the DHP core can yield compounds with a surprisingly diverse range of biological activities, including:

  • Mineralocorticoid Receptor Antagonism: Certain DHPs can inhibit the aldosterone-induced activation of the mineralocorticoid receptor, an important target in hypertension and heart failure.[10]

  • T-type Calcium Channel Blockade: Specific DHP analogues show selectivity for T-type over L-type channels, a profile relevant for treating neuropathic pain.[11]

  • Antioxidant Properties: The DHP ring can act as a protector against oxidative stress, a pathological factor in numerous diseases.[12]

  • Multidrug Resistance Reversal: Some DHPs can interact with efflux pumps and other proteins involved in multidrug resistance in cancer.[3]

  • Broad Pharmacological Potential: The DHP scaffold has been associated with anticancer, antimicrobial, anti-inflammatory, and analgesic effects, highlighting its incredible versatility.[1][2]

1.2 Profile of the Investigational Compound this compound (BOPDC) is a novel entity. Its structure, featuring a 4-oxo substitution and a propyl group at the 2-position, distinguishes it from classical L-type calcium channel blockers. These modifications necessitate a de novo investigation into its biological targets, as assumptions based on traditional DHPs may be misleading.

1.3 Rationale for Target Deconvolution For a compound like BOPDC, which may originate from a phenotypic screen (where a desirable effect is observed in cells or an organism without prior knowledge of the target), identifying the molecular target is the most critical bottleneck.[13] Target deconvolution connects the compound's structure to its biological function, enabling mechanism-of-action studies, optimization of potency and selectivity, and prediction of potential side effects.[5]

A Multi-pronged Strategy for Target Identification & Validation

A robust target identification campaign should integrate hypothesis-driven inquiries with unbiased, discovery-oriented methods. This ensures that both predicted and entirely novel targets are explored.

Target_Deconvolution_Workflow cluster_Discovery PART 1: Unbiased Target Discovery cluster_Validation PART 2: Target Validation & MOA phenotypic_screen Phenotypic Screen (e.g., Cell Viability, Reporter Assay) chem_proteomics Chemical Proteomics (Affinity Pull-Down) phenotypic_screen->chem_proteomics Identify Active Compound (BOPDC) mass_spec LC-MS/MS Analysis chem_proteomics->mass_spec Isolate Bound Proteins hit_list Generate Hit List of Potential Binders mass_spec->hit_list Identify Proteins cetsa Cell-Based Target Engagement (CETSA) hit_list->cetsa Confirm Engagement in Intact Cells spr Biophysical Validation (SPR) cetsa->spr Quantify Direct Binding & Kinetics functional_assay Functional Assays (Enzymatic, Signaling) spr->functional_assay Confirm Functional Modulation validated_target Validated Target & Mechanism of Action (MOA) functional_assay->validated_target

Caption: Overall workflow for target identification and validation of BOPDC.

Unbiased Target Identification: Chemical Proteomics

Chemical proteomics is a powerful, unbiased approach to identify the cellular targets of a bioactive compound.[13][14] Affinity-based protein profiling, where the compound is used as "bait" to capture its binding partners from a cell lysate, is a cornerstone of this strategy.[5][15]

3.1 Experimental Workflow: Affinity-Based Protein Profiling The goal is to immobilize BOPDC on a solid support (e.g., beads) to "pull down" its protein targets from a complex biological mixture.

Affinity_Proteomics_Workflow cluster_workflow Affinity-Based Chemical Proteomics Workflow cluster_controls Essential Controls start BOPDC probe_synthesis 1. Synthesize Affinity Probe (BOPDC-Linker-Tag) start->probe_synthesis immobilization 2. Immobilize Probe on Beads probe_synthesis->immobilization incubation 3. Incubate with Cell Lysate immobilization->incubation wash 4. Wash to Remove Non-Specific Binders incubation->wash control_beads Beads + Linker/Tag Only (No BOPDC) incubation->control_beads Parallel Incubation competition Incubate with Excess Free BOPDC incubation->competition Parallel Incubation elution 5. Elute Bound Proteins wash->elution ms_analysis 6. Protein ID by LC-MS/MS elution->ms_analysis

Caption: Step-by-step workflow for identifying BOPDC targets via affinity proteomics.

3.2 Protocol: Affinity Pull-Down and Mass Spectrometry

Objective: To identify proteins that specifically bind to BOPDC.

Causality: This protocol is designed to isolate specific binding partners by comparing proteins captured by the BOPDC-probe against two critical controls. The "Beads Only" control identifies proteins that bind non-specifically to the matrix, while the "Competition" control identifies true targets, as their binding to the immobilized probe will be outcompeted by the excess free compound.

Methodology:

  • Probe Synthesis: Chemically synthesize an affinity probe. This involves modifying BOPDC with a linker arm terminating in a reactive handle (e.g., an alkyne for click chemistry) or a high-affinity tag like biotin.[15] The linker's attachment point on BOPDC must be carefully chosen to minimize disruption of its native binding interactions.

  • Immobilization: Covalently attach the probe to a solid support, such as sepharose or magnetic beads. For a biotinylated probe, streptavidin-coated beads are used.[15]

  • Lysate Preparation: Prepare a native protein lysate from a therapeutically relevant cell line (e.g., a human cancer cell line if anticancer effects were observed phenotypically).

  • Incubation:

    • Test Sample: Incubate the cell lysate with the BOPDC-immobilized beads.

    • Control 1 (Competition): Pre-incubate the lysate with a high concentration of free, unmodified BOPDC before adding the BOPDC-immobilized beads.

    • Control 2 (Matrix): Incubate the lysate with beads that have been derivatized only with the linker/tag, but not BOPDC.

  • Washing: Vigorously wash all bead samples with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Interpretation: True target candidates are proteins that are abundant in the "Test Sample" but significantly reduced or absent in both "Control 1" and "Control 2" samples.

Target Validation: From Hit to Confirmed Target

A list of potential binders from a pull-down experiment is not sufficient; it requires rigorous validation to confirm direct and meaningful interaction in a physiological context.[4][14]

4.1 Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses whether a compound binds to its target inside intact cells.[17] Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19] This allows for the confirmation of target engagement in a native cellular environment, a critical step that filters out artifacts from lysate-based approaches.[20][21]

Protocol 4.1.1: CETSA Melt Curve

Objective: To determine if BOPDC binding stabilizes a candidate protein in cells.

  • Cell Culture: Grow the selected cell line to ~80% confluency.

  • Treatment: Treat cells with either BOPDC (at a fixed concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions and heat individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[19]

  • Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the precipitated/aggregated proteins.[18]

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in solution at each temperature point using Western blotting or other protein detection methods.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift of the melting curve to a higher temperature in the BOPDC-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.[17]

4.2 Biophysical Validation: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures real-time biomolecular interactions.[22] It provides quantitative data on binding affinity (Kᴅ), as well as association (kₐ) and dissociation (kₒff) rates, offering definitive proof of a direct interaction.[23][24][25]

Protocol 4.2.1: SPR Binding Kinetics Assay

Objective: To quantify the binding kinetics of BOPDC to a purified candidate protein.

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip surface.[24]

  • Analyte Injection: Prepare a series of dilutions of BOPDC in running buffer. Sequentially inject these concentrations over the sensor chip surface where the target is immobilized. Also inject over a reference channel (a blank or mock-immobilized surface) to subtract non-specific binding.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as BOPDC binds to (association phase) and dissociates from (dissociation phase) the immobilized protein.[22]

  • Kinetic Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kₐ, kₒff) and the equilibrium dissociation constant (Kᴅ = kₒff / kₐ). A low Kᴅ value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Data Synthesis and Path Forward

The culmination of this multi-step process is the synthesis of all evidence to prioritize the most promising therapeutic targets for BOPDC.

5.1 Summary of Potential Targets and Validation Data

Target CandidateIdentification MethodCETSA Shift (ΔTₘ)SPR Binding Affinity (Kᴅ)Putative Pathway
Protein XAffinity Pull-Down+4.2 °C850 nMe.g., MAPK Signaling
Protein YAffinity Pull-Down+0.5 °C> 50 µMe.g., Cellular Metabolism
Protein ZAffinity Pull-Down+5.1 °C45 nMe.g., Ion Transport
L-type Ca²⁺ ChannelHypothesis-DrivenTo be determinedTo be determinedCalcium Signaling
Mineralocorticoid R.Hypothesis-DrivenTo be determinedTo be determinedSteroid Hormone Signaling
(Note: Data presented are hypothetical and for illustrative purposes only.)

5.2 Future Directions Based on the validated targets, the next phase of research should focus on:

  • Functional Assays: Designing cell-based or biochemical assays to confirm that BOPDC binding modulates the protein's function (e.g., enzymatic inhibition, channel gating, receptor activation/antagonism).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of BOPDC to optimize potency and selectivity for the validated target.

  • In Vivo Models: Testing BOPDC in relevant animal models of disease to establish a link between target engagement and therapeutic efficacy.

By following this rigorous, evidence-based workflow, researchers can effectively deconvolve the therapeutic targets of novel compounds like BOPDC, transforming a promising molecule into a well-understood clinical candidate.

References

  • A brief introduction to chemical proteomics for target deconvolution. PubMed.
  • Chemical Proteomics for Target Valid
  • Drug target deconvolution by chemical proteomics. PubMed.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • How does SPR work in Drug Discovery? deNOVO Biolabs.
  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
  • Drug Target Identification and Valid
  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. SGS.
  • How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
  • Methods of Identification and Validation of Drug Target.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
  • Target identification and valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. RxList.
  • What is the difference between dihydropyridine and non-dihydropyridine Calcium Channel Blockers (CCBs) in the treatment of Left Bundle Branch (LBB) block? Dr.Oracle.
  • Calcium Channel Blocker Comparison - DHP Vs.
  • A Number of Marketed Dihydropyridine Calcium Channel Blockers Have Mineralocorticoid Receptor Antagonist Activity. Hypertension.
  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Dihydropyridine calcium channel blockers. Wikipedia.
  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. PubMed.
  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed.
  • 1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neurop
  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. PubMed.
  • 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxid

Sources

An In-Depth Technical Guide to the Safety and Toxicity Profile of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research, scientific, and drug development professionals. The toxicological profile presented herein is largely predictive, based on structural analogy and established toxicological principles, due to the absence of comprehensive public data for Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. All proposed experimental protocols are for informational purposes and should be conducted by qualified personnel in a controlled laboratory setting.

Executive Summary and Introduction

This compound is a heterocyclic compound belonging to the dihydropyridinone class. While this specific molecule is available from various chemical suppliers, a thorough review of scientific literature and regulatory databases reveals a significant lack of published safety, toxicity, and pharmacological data. This guide, therefore, serves as a proactive toxicological assessment based on first principles, computational modeling concepts, and read-across analysis from structurally related analogs.

The core structure features an α,β-unsaturated ketone (an enone system), which is a known structural alert for potential reactivity, particularly as a Michael acceptor. The molecule also contains a benzyloxycarbonyl (Cbz) protecting group, which has well-characterized metabolic liabilities. This guide will deconstruct the molecule's structure to forecast its likely safety profile and propose a logical, tiered workflow for its empirical toxicological evaluation. Our objective is to provide researchers with a robust framework for assessing this and similar novel chemical entities, prioritizing scientific integrity and a self-validating approach to safety assessment.

Physicochemical and Structural Analysis

A molecule's intrinsic chemical properties are foundational to its toxicological behavior.

  • Molecular Formula: C₁₇H₂₁NO₃

  • Molecular Weight: 287.35 g/mol

  • Core Scaffold: Dihydropyridinone

  • Key Functional Groups:

    • N-Benzyloxycarbonyl (Cbz) Group: A common amine-protecting group in organic synthesis. Metabolically, it can be cleaved to release toluene/benzyl alcohol and the unprotected amine.

    • α,β-Unsaturated Ketone (Enone): This is a potential electrophilic center, making the molecule susceptible to nucleophilic attack by biological macromolecules, such as sulfhydryl groups in proteins (e.g., cysteine) or glutathione (GSH). This reactivity is a well-known mechanism for certain types of toxicity.

    • n-Propyl Group: An aliphatic side chain that can undergo oxidative metabolism.

Predictive Toxicology: In Silico and Read-Across Assessment

In the absence of empirical data, a predictive assessment is the critical first step. This involves using computational tools and data from structurally similar compounds to identify potential hazards.

Structural Alerts and Potential Toxicophores

The primary structural alert within the molecule is the enone moiety . As a potential Michael acceptor, it can covalently bind to nucleophilic residues in proteins and DNA. This can lead to various toxic outcomes, including:

  • Haptenization and Skin Sensitization: Covalent binding to skin proteins can form an antigen, potentially leading to allergic contact dermatitis.

  • Enzyme Inhibition: Irreversible binding to cysteine residues in enzyme active sites can lead to loss of function.

  • Glutathione Depletion: Covalent adduction to the cellular antioxidant glutathione can lead to oxidative stress.

Read-Across Analysis from Structural Analogs

We can infer potential hazards by examining the known safety profiles of structurally related compounds. The most relevant analogs for which public data is available are the parent compound (lacking the 2-propyl group) and the saturated ring analog.

Compound Structure CAS Number Known Hazards & GHS Classification Relevance
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylateStructure of the parent compound without the propyl group185847-84-1GHS07 (Harmful/Irritant) ; H302: Harmful if swallowed.[1][2] May cause skin and respiratory irritation.High relevance. Shares the same core dihydropyridinone ring and Cbz group. The primary difference is the absence of the C2-propyl substituent.
Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)Structure of the saturated analog19099-93-5GHS07 (Harmful/Irritant) ; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[3][4][5]Moderate relevance. Lacks the α,β-unsaturated system, making it less reactive as a Michael acceptor. However, it shares the Cbz-protected nitrogen and the 4-oxo position, making it useful for predicting general irritation properties.
1-Benzyl-4-piperidoneStructure of a related piperidone3612-20-2GHS07 (Harmful/Irritant) ; Combustible liquid. May cause allergic skin reaction.[6]Lower relevance. The protecting group is a simple benzyl group, not a carbamate. Useful for understanding the general toxicology of the benzyl-piperidone scaffold.
Proposed In Silico Assessment Workflow

A comprehensive computational assessment would follow a structured workflow to predict key toxicological endpoints.

InSilicoWorkflow cluster_input Input cluster_prediction Prediction Modules cluster_endpoints Predicted Endpoints cluster_output Output mol_structure Compound Structure (SMILES/MOL file) qsar (Q)SAR Models (e.g., OECD Toolbox, TOPKAT, DEREK) mol_structure->qsar read_across Read-Across Analysis (Analog Identification) mol_structure->read_across structural_alerts Structural Alert Analysis (Toxicophore Identification) mol_structure->structural_alerts mutagenicity Mutagenicity (Ames Test) qsar->mutagenicity carcinogenicity Carcinogenicity qsar->carcinogenicity acute_tox Acute Oral Toxicity (LD50) qsar->acute_tox irritation Irritation (Skin/Eye) read_across->irritation skin_sens Skin Sensitization structural_alerts->skin_sens report Preliminary Hazard Report mutagenicity->report carcinogenicity->report skin_sens->report acute_tox->report irritation->report

Caption: Workflow for in silico toxicological assessment.

Proposed In Vitro Experimental Safety Evaluation

Following predictive assessment, a tiered in vitro testing strategy is necessary to generate empirical data.

Tier 1: Baseline Cytotoxicity Assessment

Purpose: To determine the concentration range at which the compound elicits acute toxicity in cells and to establish an IC₅₀ (half-maximal inhibitory concentration). This data is crucial for designing subsequent, more complex assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate HepG2 cells (a human liver carcinoma cell line, relevant for metabolic competence) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.

Tier 2: Genotoxicity Assessment

Purpose: To assess the potential of the compound or its metabolites to induce genetic mutations.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - Conceptual Overview

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction (typically from Aroclor-1254 induced rats) to simulate mammalian metabolism. This is critical, as some compounds only become mutagenic after metabolic activation.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on a minimal agar plate.

  • Scoring: After incubation, count the number of revertant colonies (colonies that have mutated back to a prototrophic state).

  • Interpretation: A dose-dependent increase in the number of revertant colonies, typically twofold or greater than the negative control, indicates a positive (mutagenic) result.

InVitroWorkflow cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Specific Endpoints cluster_tier3 Tier 3: Advanced/Mechanistic cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS) Endpoint: IC50 ames Genotoxicity (Ames Test) cytotoxicity->ames Guides Dosing skin_sens_vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) cytotoxicity->skin_sens_vitro Guides Dosing micronucleus Clastogenicity (In Vitro Micronucleus Test) cytotoxicity->micronucleus Guides Dosing met_stability Metabolic Stability (Liver Microsomes) Endpoint: Half-life (t½) cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition met_id Metabolite ID met_stability->met_id ames->micronucleus If Positive hERG Cardiotoxicity (hERG Assay)

Caption: Tiered workflow for in vitro toxicological evaluation.

Anticipated Metabolism and Pharmacokinetics

The metabolic fate of a compound is inextricably linked to its toxicity profile.

Potential Metabolic Pathways:

  • Cbz-Group Cleavage: The benzyloxycarbonyl group is susceptible to hydrogenolysis or enzymatic cleavage, yielding the unprotected 2-propyl-dihydropyridinone, carbon dioxide, and benzyl alcohol (which is further metabolized to benzoic acid).

  • Alkyl Chain Oxidation: The n-propyl group is a prime site for cytochrome P450-mediated oxidation, leading to primary and secondary alcohols, which can be further oxidized to ketones or carboxylic acids.

  • Ring Oxidation/Aromatization: The dihydropyridine ring may be a substrate for oxidation, potentially leading to the corresponding pyridine derivative.

  • Ketone Reduction: The 4-oxo group can be reduced to a secondary alcohol by carbonyl reductases.

  • Conjugation: The enone system is a likely site for Phase II conjugation with glutathione (GSH). Hydroxylated metabolites can undergo glucuronidation or sulfation.

Metabolism cluster_phase1 Phase I Metabolism (CYP450, Reductases) cluster_phase2 Phase II Metabolism (Conjugation) parent Parent Compound (this compound) debenzylation Cbz Cleavage (Decarboxylation) parent->debenzylation hydroxylation Propyl Hydroxylation parent->hydroxylation reduction Ketone Reduction parent->reduction gsh Glutathione Adduction (at Enone) parent->gsh Direct Conjugation glucuronidation Glucuronidation (at Hydroxyls) hydroxylation->glucuronidation reduction->glucuronidation

Caption: Potential metabolic pathways for the title compound.

Summary and Recommendations

This compound is a compound with no available public safety data. However, a scientific assessment based on its structure provides a clear path forward for its evaluation.

Predicted Safety Profile:

  • Acute Toxicity: Likely harmful if swallowed, based on read-across data.

  • Irritation: Expected to be a skin, eye, and respiratory irritant.

  • Sensitization: High potential for skin sensitization due to the enone moiety acting as a Michael acceptor.

  • Mutagenicity: Unknown, but requires high-priority assessment due to the reactive enone functional group.

Recommendations for Handling and Research:

  • Handling: The compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Initial Research: The first experimental steps should be to perform the proposed in vitro cytotoxicity and Ames assays to obtain foundational safety data.

  • Metabolism Studies: An early investigation into its metabolic stability in liver microsomes is highly recommended to understand its potential for drug-drug interactions and to guide metabolite identification studies.

This structured approach ensures that the safety and toxicity profile is built on a foundation of scientific rationale, beginning with prediction and moving methodically toward empirical data generation.

References

  • Pharmaffiliates. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No: 185847-84-1. Available from: [Link]

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

  • ChemBK. N-CBZ-4-piperidone. Available from: [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the multi-step synthesis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block for medicinal chemistry and drug discovery. Piperidine and its derivatives are foundational scaffolds in numerous pharmaceuticals, and the α,β-unsaturated ketone moiety of the target compound offers a reactive handle for further chemical elaboration.[1] While a direct, published protocol for this specific molecule is not available, this guide outlines a robust and scientifically-grounded synthetic pathway. The protocol is built upon established, analogous chemical transformations, including a Dieckmann condensation to construct the core piperidone ring, standard N-protection, and a mild oxidation to introduce the endocyclic double bond. This application note provides detailed, step-by-step experimental procedures, explains the chemical rationale, and includes necessary characterization and safety data.

Introduction and Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1] The target molecule, this compound, combines this important heterocycle with several key functional groups:

  • A 2-Propyl Group: Introduces lipophilicity and specific steric bulk, which can be crucial for tuning ligand-receptor interactions.

  • An N-Benzyloxycarbonyl (Cbz) Group: A common protecting group for secondary amines that can be readily removed under standard hydrogenolysis conditions, allowing for late-stage diversification.[2]

  • An α,β-Unsaturated Ketone (a vinylogous amide): This moiety is a versatile Michael acceptor, enabling conjugate addition reactions for the introduction of further substituents at the 3-position.

The synthesis of substituted 4-piperidones, the key precursors, is a well-established field. The Dieckmann condensation, an intramolecular cyclization of diesters, provides a classical and powerful method for constructing the core six-membered ring.[3][4] Subsequent oxidation of the saturated N-protected piperidone to the corresponding dihydropyridinone has been successfully achieved using modern, mild oxidizing agents.[5] This note details a three-stage synthetic approach, providing a complete workflow from acyclic precursors to the final target compound.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from the formation of a key diester intermediate, followed by cyclization, N-protection, and final oxidation.

Synthetic_Scheme cluster_0 Step 1: Diester Formation & Dieckmann Cyclization cluster_1 Step 2: Hydrolysis, Decarboxylation & N-Protection cluster_2 Step 3: Oxidation A Ethyl 3-aminocaproate + Ethyl acrylate B Diethyl 3-((3-(ethoxycarbonyl)propyl)amino)hexanedioate (Acyclic Diester) A->B Michael Addition C Ethyl 4-oxo-2-propylpiperidine-3-carboxylate (β-Keto Ester) B->C Dieckmann Condensation (NaOEt, Toluene) D 2-Propylpiperidin-4-one (Intermediate I) C->D 1. Saponification (aq. HCl) 2. Decarboxylation E Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (Intermediate II) D->E Benzyl Chloroformate (Cbz-Cl) Base (e.g., Na2CO3) F This compound (Final Product) E->F IBX, NMO DMSO

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Propylpiperidin-4-one (Intermediate I)

This stage involves the construction of the core heterocyclic ring via a Dieckmann condensation, followed by hydrolysis and decarboxylation.[3][4] The initial Michael addition creates the necessary acyclic diester precursor for intramolecular cyclization.

Materials:

  • Ethyl 3-aminocaproate

  • Ethyl acrylate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-aminocaproate (1.0 eq) in ethanol. Add ethyl acrylate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux for 12-18 hours until TLC or GC-MS analysis indicates the consumption of the starting amine.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude diethyl 3-((3-(ethoxycarbonyl)propyl)amino)hexanedioate. This intermediate is often used in the next step without further purification.

  • Dieckmann Condensation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene. Add sodium ethoxide (1.5 eq) to the solvent. Heat the suspension to 80-90 °C and add the crude diester from the previous step dropwise over 1 hour.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The formation of a solid precipitate is typically observed. Monitor the reaction by TLC.

  • Work-up & Hydrolysis: Cool the reaction mixture to room temperature and quench by carefully pouring it over ice-cold water. Acidify the aqueous layer with concentrated HCl to a pH of ~1. Transfer the mixture to a round-bottom flask and heat to reflux for 8-12 hours to effect both ester hydrolysis and decarboxylation.

  • Isolation of Intermediate I: Cool the acidic solution in an ice bath and basify to pH >12 by the slow addition of solid NaOH or a concentrated NaOH solution. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-propylpiperidin-4-one (Intermediate I). Purification can be achieved via vacuum distillation or column chromatography.

Stage 2: Synthesis of Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (Intermediate II)

This step involves the protection of the secondary amine of the piperidone intermediate with a benzyloxycarbonyl (Cbz) group. This is a standard procedure for protecting piperidones.[6]

Materials:

  • 2-Propylpiperidin-4-one (Intermediate I)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-propylpiperidin-4-one (1.0 eq) and sodium carbonate (2.0 eq) in a mixture of DCM and water (1:1 v/v).

  • Addition of Cbz-Cl: Cool the biphasic mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil is benzyl 4-oxo-2-propylpiperidine-1-carboxylate (Intermediate II). Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Stage 3: Synthesis of this compound (Final Product)

The final step is the oxidation of the N-Cbz-piperidone to the corresponding α,β-unsaturated ketone. The use of iodoxybenzoic acid (IBX) with N-methylmorpholine-N-oxide (NMO) provides a mild and effective method for this transformation, based on a similar reported synthesis.[5]

Materials:

  • Benzyl 4-oxo-2-propylpiperidine-1-carboxylate (Intermediate II)

  • Iodoxybenzoic acid (IBX)

  • N-methylmorpholine-N-oxide (NMO)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Protocol:

  • Reagent Preparation: In a dry flask, dissolve IBX (1.3 eq) and NMO (3.4 eq) in anhydrous DMSO.

  • Reaction: To this solution, add a solution of Intermediate II (1.0 eq) dissolved in a minimal amount of anhydrous DMSO.

  • Incubation: Stir the mixture at 30-40 °C in the dark for 48-72 hours. The reaction should be monitored by TLC or LC-MS for the appearance of the product and disappearance of the starting material.

  • Quenching and Extraction: Pour the reaction mixture into a saturated aqueous solution of NaHCO₃. Extract the aqueous phase with diethyl ether (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Purification: Dry the ethereal solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield the final product, this compound.

Characterization of Final Product

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.2 ppm), signals for the propyl group, and characteristic signals for the protons on the dihydropyridinone ring, including a vinylic proton.

  • ¹³C NMR: Expected signals would include carbons of the phenyl ring, the benzylic carbon, the ester carbonyl (~155 ppm), the ketone carbonyl (~195 ppm), and vinylic carbons, in addition to the carbons of the propyl and piperidine ring.

  • Mass Spectrometry (MS): The calculated exact mass should be confirmed by high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the unsaturated ketone (~1680 cm⁻¹) and the C=O stretch of the carbamate (~1710 cm⁻¹).

Quantitative Data Summary

StageStarting MaterialReagentsMolar Ratio (vs SM)SolventExpected Yield
1Ethyl 3-aminocaproateEthyl acrylate, NaOEt, HCl1.1, 1.5, excessToluene/EtOH40-50%
22-Propylpiperidin-4-oneBenzyl Chloroformate, Na₂CO₃1.1, 2.0DCM/Water85-95%
3Benzyl 4-oxo-2-propylpiperidine-1-carboxylateIBX, NMO1.3, 3.4DMSO70-80%

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Sodium Ethoxide (NaOEt): Highly corrosive and reacts violently with water. Handle under inert atmosphere.

    • Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle with extreme care in a fume hood.

    • Iodoxybenzoic Acid (IBX): A mild oxidant, but can be explosive under certain conditions (e.g., upon impact or heating). Use stabilized IBX if available.

    • Dichloromethane (DCM) and Toluene: Volatile and harmful organic solvents. Avoid inhalation and skin contact.

Logical Workflow Diagram

G start Start Materials (Amino ester, Acrylate) michael Michael Addition start->michael diester Acyclic Diester michael->diester dieckmann Dieckmann Condensation diester->dieckmann ketoester Cyclic β-Keto Ester dieckmann->ketoester hydrolysis Hydrolysis & Decarboxylation ketoester->hydrolysis purify1 Purification hydrolysis->purify1 intermediate1 Intermediate I: 2-Propylpiperidin-4-one protection N-Cbz Protection intermediate1->protection purify2 Purification protection->purify2 intermediate2 Intermediate II: N-Cbz-2-propyl-4-piperidone oxidation Oxidation (IBX/NMO) intermediate2->oxidation purify3 Purification oxidation->purify3 product Final Product purify1->intermediate1 purify2->intermediate2 purify3->product

Caption: Step-wise logical flow of the synthetic protocol.

References

  • Smolecule. (2023-11-23). Buy Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate.
  • ChemBK. (2024-04-09). Benzyl 4-oxopiperidine-1-carboxylate.
  • CymitQuimica. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
  • Google Patents. (CN110734393B). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate.
  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate.
  • ChemicalBook. Properties, preparation and application of 1-cbz-4-piperidone.
  • Wikipedia. Dieckmann condensation.
  • DTIC. (2025-06-04). Piperidine Synthesis.
  • Cayman Chemical. N-Cbz-4-piperidone.
  • Wiley-VCH. 4-(1,4-Dioxa-8-aza-spiro[4.5]dec-8-yl)-piperidine.
  • Gałęzowska, J., & Szałata, P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6236. Available at: [Link]

  • Guidechem. (2024-08-29). N-benzyl-4-piperidone: synthesis and uses.
  • European Patent Office. (EP 3666757 A1). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • MedKoo Biosciences. N-Cbz-4-piperidone.
  • PubChem. N-Benzoyl-4-piperidone.
  • Klis, T., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-8. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a novel chemical entity for the purpose of this guide. Specific biological activities and mechanisms have not been empirically determined. The following application notes and protocols are based on the established pharmacology of the dihydropyridine class of molecules in cancer research and provide a comprehensive framework for the investigation of this and other novel, structurally related compounds.

I. Introduction: The Emerging Role of Dihydropyridines in Oncology

The 1,4-dihydropyridine (DHP) scaffold is a well-established pharmacophore, most recognized for its potent L-type calcium channel blocking activity, which has been successfully harnessed for the treatment of hypertension.[1][2] However, the therapeutic potential of DHPs extends far beyond cardiovascular applications. A growing body of evidence highlights their diverse pharmacological activities, including significant potential in oncology.[1][3][4]

Dihydropyridine derivatives have been shown to exert anticancer effects through various mechanisms. These include, but are not limited to, the reversal of multidrug resistance (MDR) in cancer cells, direct cytotoxic effects, and the modulation of key signaling pathways involved in tumor progression.[5][6][7] The structural plasticity of the DHP ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and the potential to develop potent and selective anticancer agents.[8]

This document provides a detailed guide for the preclinical evaluation of a novel DHP derivative, This compound (referred to herein as DHP-P). The protocols outlined below are designed to systematically characterize its anticancer properties, from initial in vitro screening to preliminary in vivo efficacy studies.

II. Postulated Mechanisms of Action

Based on the literature for structurally related dihydropyridines, DHP-P could potentially exert its anticancer effects through one or more of the following mechanisms:

  • Reversal of Multidrug Resistance (MDR): Many cancer cells develop resistance to chemotherapy by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell.[5] Certain DHPs have been shown to inhibit P-gp, thereby restoring the efficacy of conventional chemotherapeutic agents.[6][9] DHP-P, with its lipophilic nature, may interact with the P-gp transporter, blocking its function.

  • Induction of Cytotoxicity and Apoptosis: Some DHP derivatives have demonstrated direct cytotoxic effects on cancer cells, leading to apoptosis.[10][11] The mechanism may involve the modulation of intracellular calcium homeostasis, which is critical for cell survival and death signaling.

  • Modulation of Cancer Signaling Pathways: Recent studies have indicated that DHPs can influence key signaling pathways in cancer. For instance, some dihydropyridine calcium channel blockers have been found to suppress the transcription of PD-L1 by inhibiting STAT1 activation, suggesting a potential role in cancer immunotherapy.[12]

Hypothetical Signaling Pathway for DHP-P

The following diagram illustrates a potential mechanism by which DHP-P could induce apoptosis, based on the known actions of related compounds.

G DHP_P DHP-P Pgp P-glycoprotein DHP_P->Pgp Inhibition Ca_Channel L-type Calcium Channel DHP_P->Ca_Channel Blockade Chemo Chemotherapeutic Drug Chemo->Pgp Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Mitochondria Mitochondria Ca_Overload->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated dual mechanism of DHP-P in cancer cells.

III. Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro and in vivo evaluation of DHP-P.

A. In Vitro Evaluation

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of DHP-P on a panel of cancer cell lines.[13]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

    • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

    • DHP-P stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of DHP-P in culture medium.

    • Treat cells with various concentrations of DHP-P (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by DHP-P.[13]

  • Materials:

    • Cancer cells

    • DHP-P

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with DHP-P at its IC50 concentration for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This assay determines the effect of DHP-P on cell cycle progression.[14]

  • Materials:

    • Cancer cells

    • DHP-P

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Treat cells with DHP-P at its IC50 concentration for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

B. In Vivo Evaluation

1. Xenograft Tumor Model

This model assesses the in vivo antitumor efficacy of DHP-P.[15][16]

  • Materials:

    • Human cancer cell line (e.g., A549)

    • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

    • Matrigel (optional)

    • DHP-P formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

    • Calipers

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[15]

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer DHP-P (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

G Start Novel DHP Compound (DHP-P) In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle In_Vivo In Vivo Efficacy Cytotoxicity->In_Vivo Apoptosis->In_Vivo Cell_Cycle->In_Vivo Xenograft Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Data Analysis & Interpretation Xenograft->Data_Analysis Toxicity->Data_Analysis

Caption: A streamlined workflow for the preclinical evaluation of DHP-P.

IV. Data Presentation

Quantitative data should be presented in a clear and concise manner.

Table 1: Example IC50 Values for DHP-P

Cell LineTissue of OriginDHP-P IC50 (µM)
MCF-7Breast Adenocarcinoma[Insert Data]
A549Lung Carcinoma[Insert Data]
HCT116Colorectal Carcinoma[Insert Data]
U-251MGGlioblastoma[Insert Data]

V. Conclusion

The dihydropyridine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of This compound (DHP-P) and other new chemical entities in this class. Through a comprehensive assessment of its in vitro and in vivo activities, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

VI. References

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. [Link]

  • Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines. (2013). DARU Journal of Pharmaceutical Sciences, 21(1), 46. [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2018). Letters in Drug Design & Discovery, 15(11), 1185-1193. [Link]

  • Newly synthesized dihydropyridine derivatives as modulators of P-glycoprotein-mediated multidrug resistance. (1995). Biological & Pharmaceutical Bulletin, 18(9), 1277-1280. [Link]

  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. (2022). Molecules, 27(19), 6529. [Link]

  • Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 297-306. [Link]

  • Anticancer activity of 1,4-dihydropyridine derivatives. (2012). Journal of Cancer Science & Therapy, 4(9). [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1337-1344. [Link]

  • REVERSAL OF MULTIDRUG RESISTANCE BY NEW DIHYDROPYRIDINES WITH LOW CALCIUM ANTAGONIST ACTIVITY. (1994). Acta Oncologica, 33(7), 787-791. [Link]

  • Investigating the Probable Potential of Dihydropyridine Calcium Channel Blockers: Drug Repositioning in Cancer. (2024). Current Cancer Therapy Reviews, 21(7). [Link]

  • Reversal of multidrug resistance by new dihydropyridines with low calcium antagonist activity. (1994). Acta Oncologica, 33(7), 787-791. [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MOJ Bioorganic & Organic Chemistry, 1(4). [Link]

  • Novel dihydropyridines as potential calcium-channel and P-glycoprotein blockers applicable for chemotherapy sensitization. (2023). ResearchGate. [Link]

  • Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. (2021). Frontiers in Pharmacology, 11, 609597. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2016). Anticancer Research, 36(11), 5823-5828. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology, 1953, 183-211. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research, 31(4), 341-347. [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Springer Nature Experiments. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2005). In Vivo, 19(1), 1-15. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2018). Beilstein Journal of Organic Chemistry, 14, 2195-2204. [Link]

  • Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. (2023). Biochemical and Biophysical Research Communications, 664, 148-154. [Link]

  • Dihydropyridine Calcium Channel Blockers and Risk of Pancreatic Cancer: A Population-Based Cohort Study. (2022). Journal of the American Heart Association, 11(24), e026789. [Link]

  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). Molecules, 27(21), 7508. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(11), 1325-1332. [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. (1998). Journal of Hypertension, 16(12 Pt 2), 1835-1842. [Link]

  • How Do Dihydropyridine Calcium Channel Blockers Work?. (2022). BuzzRx. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2007). Molbank, 2007(3), M535. [Link]

  • Synthesis of Some Substituted 2Oxo1,2,3,4-tetrahydropyrimidines (3,4-Dihydropyrimidin-2(1H)-ones) and 2-Thioxo-1,2,3,4-tetrahydropyrimidines, Catalyzed by Tin(II) Chloride Dihydrate and Tin(II) Iodide under Microwave Irradiation. (2012). ResearchGate. [Link]

  • Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its precise analysis is critical for quality control and process monitoring. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been developed to address common challenges associated with the analysis of N-heterocyclic compounds, such as peak tailing, by optimizing the mobile phase composition and pH. The method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.

Introduction

This compound is a substituted dihydropyridine derivative. The dihydropyridine scaffold is a core structural motif in a variety of biologically active molecules and pharmaceutical agents.[1][2][3] Accurate and reliable analytical methods are therefore essential for monitoring the purity and concentration of such compounds throughout the drug development and manufacturing process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[4]

This application note presents a detailed, validated HPLC method specifically tailored for this compound. The method development addresses the physicochemical properties of the analyte, including its moderate polarity and the basicity of the nitrogen heterocycle, to ensure optimal chromatographic performance.[5][6]

Chromatographic Principles and Method Development

The selection of the chromatographic conditions was guided by the chemical structure of this compound.

  • Stationary Phase: A C18 column was chosen as the stationary phase due to its wide applicability in reversed-phase chromatography for separating compounds of moderate polarity.[7] The hydrophobic C18 chains provide effective retention for the analyte.

  • Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier was employed.

    • Organic Modifier: Acetonitrile was selected as the organic solvent due to its low viscosity and UV transparency.

    • Aqueous Phase: A phosphate buffer was used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization state of the analyte and any potential impurities, thereby ensuring consistent retention times.[8]

    • pH Optimization: The basic nitrogen in the dihydropyridine ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[9] By adjusting the mobile phase pH to a slightly acidic range (around 3.0 to 4.0), the silanol groups are protonated, minimizing these secondary interactions and resulting in improved peak symmetry.[9]

  • Detection: Based on the conjugated system present in the dihydropyridine ring, UV detection was selected. The optimal detection wavelength was determined by acquiring the UV spectrum of the analyte, with a maximum absorbance typically observed in the range of 230-280 nm for similar structures. For this method, a wavelength of 254 nm was chosen, providing a good balance of sensitivity and selectivity.[10]

  • Gradient Elution: A gradient elution was employed to ensure the efficient elution of the target analyte and any potential impurities with varying polarities, while also minimizing the analysis time. The gradient starts with a lower percentage of the organic phase to retain the analyte and gradually increases to elute it with a good peak shape.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-13 min: 80-40% B; 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][12][13] The following validation parameters were assessed:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components was evaluated by injecting the diluent, a placebo (if applicable), and the standard solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Linearity: The linearity of the method was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Precision:

    • Repeatability (Intra-day precision): The repeatability was determined by performing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.[12]

    • Intermediate Precision (Inter-day precision): The intermediate precision was evaluated by repeating the analysis on a different day with a different analyst. The %RSD was calculated to assess the variability.[11]

  • Accuracy: The accuracy of the method was determined by the recovery of a known amount of the reference standard spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions of the analyte.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The effect of these changes on the retention time and peak area was monitored.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetric peak for this compound with a retention time of approximately 7.5 minutes under the specified conditions. The validation results are summarized below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Repeatability (%RSD) < 1.0%≤ 2.0%
Intermediate Precision (%RSD) < 1.5%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
LOD ~0.1 µg/mL-
LOQ ~0.3 µg/mL-

The method demonstrated excellent specificity with no interference from the diluent or common excipients. The linearity was confirmed over the concentration range of 1-100 µg/mL with a correlation coefficient exceeding 0.999. The low %RSD values for repeatability and intermediate precision indicate the high precision of the method. The accuracy was within the acceptable range of 98.0-102.0%. The method also proved to be robust, with minor variations in the chromatographic parameters having no significant impact on the results.

Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications in the pharmaceutical industry. The optimized chromatographic conditions ensure excellent peak shape and resolution, addressing the common analytical challenges associated with N-heterocyclic compounds.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Schabron, J. F., et al. "Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds." Journal of Chromatographic Science, vol. 19, no. 10, 1981, pp. 520-527. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • ResearchGate. Novel ecofriendly spectrophotometric methods for the determination of six dihydropyridines calcium channel blockers through derivatization with sulfophtalein dye: application to tablet analysis. [Link]

  • Waters. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. [Link]

  • Taylor & Francis Online. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • LabRulez LCMS. Waters Column Selection Guide for Polar Compounds. [Link]

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • PubMed. HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. [Link]

  • PubMed Central. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. [Link]

  • Pharmaffiliates. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. [Link]

  • PubMed. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. [Link]

  • ResearchGate. Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins. [Link]

  • PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. [Link]

  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. [Link]

  • PubMed Central. Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies. [Link]

Sources

Application Note: Comprehensive NMR Characterization of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the nuclear magnetic resonance (NMR) characterization of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a comprehensive protocol, from sample preparation to the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. Furthermore, a thorough analysis and interpretation of the predicted spectral data are provided to facilitate the structural elucidation and purity assessment of this molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound belongs to the class of dihydropyridinones, which are important scaffolds in pharmaceutical research due to their diverse biological activities. The precise structural characterization of such molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution.[1][2]

This document outlines the systematic approach to obtaining and interpreting high-quality NMR data for the title compound. We will delve into the practical aspects of sample preparation, the selection of appropriate NMR experiments, and a detailed walkthrough of spectral interpretation, including chemical shift assignments and coupling constant analysis.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (synthesis assumed as per standard organic chemistry procedures).

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak.[3][4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.[3][5]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Glassware: Pasteur pipettes, vials, and filters.

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation Protocol

A meticulously prepared sample is fundamental to acquiring high-resolution NMR spectra.[6][7]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8][9] The solvent should be of high isotopic purity (≥99.8%) to minimize the residual proton signal.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, gentle warming or sonication can be employed, but care should be taken to avoid sample degradation.

  • Filtering: To remove any particulate matter that could degrade the magnetic field homogeneity and spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Transfer cap Cap and Label filter->cap

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar (J) couplings, revealing which protons are connected through bonds (typically 2-3 bonds).[10]

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[10][11]

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

NMR_Acquisition_Workflow cluster_acq NMR Data Acquisition H1 ¹H NMR C13 ¹³C{¹H} NMR COSY 2D COSY HSQC 2D HSQC start Prepared Sample start->H1 start->C13 start->COSY start->HSQC

Caption: Recommended NMR experiments for structural elucidation.

Predicted Spectral Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Molecular Structure with Numbering:

Note: A proper chemical structure diagram with atom numbering should be inserted here. The above is a placeholder. For the purpose of this text, standard IUPAC numbering will be assumed for the dihydropyridinone ring (N as 1), and the benzyl and propyl groups will be numbered accordingly.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-5~ 7.0 - 7.2d~ 7-81HVinylic proton
H-6~ 4.9 - 5.1d~ 7-81HVinylic proton
H-2', H-6'~ 7.3 - 7.5m-5HAromatic protons (benzyl)
H-3', H-4', H-5'~ 7.3 - 7.5m-Aromatic protons (benzyl)
H-7'~ 5.2s-2HBenzylic CH₂
H-2~ 4.5 - 4.7m-1HCH on dihydropyridinone
H-3a, H-3b~ 2.5 - 2.8m-2HCH₂ on dihydropyridinone
H-8a, H-8b~ 1.5 - 1.8m-2HCH₂ of propyl group
H-9a, H-9b~ 1.3 - 1.5m-2HCH₂ of propyl group
H-10~ 0.9t~ 73HCH₃ of propyl group
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-4~ 195 - 200Ketone C=O
C-1'~ 150 - 155Carbamate C=O
C-1' (Aromatic)~ 135 - 137Quaternary aromatic C
C-5~ 125 - 130Vinylic CH
C-2', C-3', C-4', C-5', C-6'~ 127 - 129Aromatic CH
C-6~ 105 - 110Vinylic CH
C-7'~ 67 - 69Benzylic CH₂
C-2~ 55 - 60CH on dihydropyridinone
C-3~ 40 - 45CH₂ on dihydropyridinone
C-8~ 35 - 40CH₂ of propyl group
C-9~ 18 - 22CH₂ of propyl group
C-10~ 13 - 15CH₃ of propyl group
Spectral Interpretation
  • Aromatic and Vinylic Region (¹H NMR): The five protons of the benzyl group are expected to appear as a multiplet in the range of 7.3-7.5 ppm. The two vinylic protons, H-5 and H-6, will likely appear as doublets due to their coupling to each other, with chemical shifts around 7.0-7.2 ppm and 4.9-5.1 ppm, respectively.

  • Aliphatic Region (¹H NMR): The benzylic methylene protons (H-7') are expected to be a singlet around 5.2 ppm. The proton at the chiral center (H-2) will be a multiplet due to coupling with the adjacent methylene protons of the ring and the propyl group. The diastereotopic protons of the C-3 methylene group will likely appear as a complex multiplet. The propyl group will show a characteristic pattern: a triplet for the terminal methyl group (H-10) and two multiplets for the two methylene groups (H-8 and H-9).

  • ¹³C NMR: The carbonyl carbons of the ketone and the carbamate will be the most downfield signals. The aromatic and vinylic carbons will appear in the 105-137 ppm range. The aliphatic carbons will be found in the upfield region (13-70 ppm).

  • 2D NMR for Confirmation:

    • COSY: Cross-peaks will confirm the connectivity within the dihydropyridinone ring (H-2 with H-3, H-5 with H-6) and within the propyl group (H-8 with H-9, H-9 with H-10). A key correlation will be between H-2 and the H-8 protons of the propyl group.

    • HSQC: This experiment will definitively link each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Caption: Key expected COSY correlations.

Conclusion

This application note provides a robust framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and utilizing the provided spectral interpretation guide, researchers can confidently elucidate the structure and assess the purity of this and structurally related compounds. The use of 2D NMR techniques is highly recommended for unambiguous assignment of all proton and carbon signals, which is a critical step in the characterization of novel chemical entities.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • M. J. C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Truman State University. (n.d.). NMR Solvent Properties. Retrieved from [Link]

  • Wired Chemist. (n.d.). Common NMR Solvents. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

Sources

Application Note: Solubility and Handling of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a novel compound with potential applications in drug discovery. As with any new chemical entity, establishing robust and reproducible in vitro assays is fundamental to understanding its biological activity. A critical, yet often overlooked, parameter that underpins the reliability of in vitro data is the compound's solubility. Poor aqueous solubility can lead to compound precipitation in assay media, resulting in inaccurate concentration-response curves and misleading biological data.[1][2][3] This can cause costly setbacks and the pursuit of false leads.[3]

This application note serves as a comprehensive guide for researchers on the proper handling and solubility assessment of this compound. It provides detailed protocols for the preparation of stock solutions and the determination of aqueous solubility, ensuring the generation of high-quality, reliable data in downstream in vitro studies. The principles and procedures outlined here are grounded in established best practices for drug discovery and cell-based assays.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in developing appropriate handling and formulation strategies. While specific experimental data for the 2-propyl derivative is not widely available, data for the parent compound and related structures can provide initial guidance. It is imperative for the researcher to experimentally verify these properties.

Table 1: Physicochemical Properties of this compound and Related Compounds.

PropertyValue (benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate)Experimentally Determined Value for the 2-propyl analog
Molecular Formula C₁₃H₁₃NO₃[4]C₁₆H₁₉NO₃
Molecular Weight 231.25 g/mol [4]273.33 g/mol
Appearance Solid powder[5]User to determine
Melting Point 72-73 °C[5][6]User to determine
Purity >95%[6]User to determine
Predicted LogP 1.2[4]User to determine
Storage Temperature 2-8°C[5]User to determine

Stock Solution Preparation: A Foundation for Accuracy

The preparation of a concentrated stock solution is a critical first step in most in vitro experiments.[7] It allows for accurate and repeatable dilutions to achieve the desired final concentrations in the assay medium.[8][9] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a vast array of organic molecules for biological assays.[10][11]

Causality Behind Experimental Choices:
  • Why DMSO? Many organic compounds, especially those developed in drug discovery programs, exhibit poor water solubility. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[11] For in vitro studies, it is crucial to prepare a high-concentration stock in an organic solvent that is miscible with aqueous assay media.[10]

  • Why a High Concentration? Preparing a concentrated stock (e.g., 10-50 mM) minimizes the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced cytotoxicity or off-target effects.[10][12] The final DMSO concentration in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid impacting cell health and function.[10][12]

  • Why Aliquoting? Aliquoting the stock solution into single-use vials prevents repeated freeze-thaw cycles.[10] Such cycles can introduce atmospheric moisture, leading to compound precipitation or degradation over time, thus compromising the integrity of the stock solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:
  • Pre-weighing Preparation: Allow the vial containing this compound and the bottle of anhydrous, sterile DMSO to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture into the compound and solvent.

  • Calculation:

    • Molecular Weight (MW) of C₁₆H₁₉NO₃ = 273.33 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 273.33 g/mol * 1000 mg/g = 2.73 mg

  • Weighing: Accurately weigh approximately 2.73 mg of the compound into a sterile, conical microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.

    • Gently vortex the tube for 1-2 minutes to facilitate dissolution.[10]

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10]

    • Gentle warming in a 37°C water bath can also be used, but caution should be exercised as heat can degrade some compounds.[10]

  • Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulate matter.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, light-protecting (amber) vials.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C to maintain long-term stability.[10]

G cluster_prep Preparation cluster_process Processing cluster_storage Storage Compound Compound Vial Equilibrate Equilibrate to Room Temp Compound->Equilibrate DMSO Anhydrous DMSO DMSO->Equilibrate Weigh Weigh Compound (e.g., 2.73 mg) Equilibrate->Weigh Add_DMSO Add Calculated Volume of DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate / Gentle Heat Add_DMSO->Dissolve Inspect Visually Inspect for Complete Dissolution Dissolve->Inspect Inspect->Dissolve Particulates Present Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Clear Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for Preparing a DMSO Stock Solution.

Aqueous Solubility Determination: Ensuring Assay Relevance

The solubility of a compound in the final aqueous assay buffer is a more accurate predictor of its behavior during an experiment than its solubility in 100% DMSO.[2] Low aqueous solubility can lead to precipitation when the DMSO stock is diluted into the cell culture medium or buffer.[10] This is a critical parameter to determine during the early stages of drug discovery.[1][3]

Kinetic vs. Thermodynamic Solubility:
  • Kinetic Solubility: This is a high-throughput method often used in early discovery. It measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[1][3][13] This method is rapid and reflects the conditions of most in vitro assays where a compound is quickly diluted from a concentrated stock.[14]

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the equilibrium concentration of a compound in a saturated aqueous solution after an extended incubation period (e.g., 24 hours) with the solid compound.[1][3] It is more time-consuming but provides a true measure of solubility.

For the purpose of validating in vitro assay conditions, determining the kinetic solubility is often sufficient and highly relevant.

Protocol for Kinetic Aqueous Solubility Determination (Turbidimetric Method):

This protocol uses light scattering (nephelometry or turbidimetry) to detect the formation of precipitate as the compound is diluted in an aqueous buffer.

  • Materials:

    • 10 mM stock solution of the compound in DMSO.

    • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • 96-well clear-bottom microplate.

    • Plate reader capable of measuring absorbance or nephelometry.

  • Preparation of Serial Dilutions in DMSO:

    • Create a series of 2-fold dilutions of your 10 mM stock solution in 100% DMSO in a separate plate or tubes.[10] This ensures that when these are added to the aqueous buffer, the final DMSO concentration remains constant across all wells.

  • Assay Plate Preparation:

    • Add 198 µL of the assay buffer (e.g., PBS) to each well of the 96-well plate.

  • Compound Addition:

    • Transfer 2 µL of each DMSO dilution into the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Include a "buffer only" control and a "buffer + 1% DMSO" vehicle control.

  • Incubation and Measurement:

    • Mix the plate gently on a plate shaker for 2 minutes.

    • Allow the plate to incubate at room temperature for 1-2 hours.

    • Measure the absorbance (turbidity) at a wavelength of 620 nm or use a nephelometer to measure light scattering.[3][13]

  • Data Analysis:

    • Plot the turbidity/nephelometry reading against the compound concentration.

    • The concentration at which the signal significantly increases above the vehicle control baseline is considered the kinetic solubility limit.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock 10 mM Stock in 100% DMSO DMSO_Dilutions Create 2-fold Serial Dilutions in 100% DMSO Stock->DMSO_Dilutions Add_Compound Add 2 µL of DMSO Dilutions to Buffer (Final DMSO = 1%) DMSO_Dilutions->Add_Compound Plate_Prep Add 198 µL Assay Buffer to 96-well Plate Plate_Prep->Add_Compound Incubate Incubate at RT (1-2 hours) Add_Compound->Incubate Measure Measure Turbidity (e.g., 620 nm) or Nephelometry Incubate->Measure Plot Plot Signal vs. Concentration Measure->Plot Determine Identify Concentration where Signal Rises Above Baseline Plot->Determine

Caption: Experimental Workflow for Kinetic Solubility Determination.

Best Practices and Troubleshooting

  • Impact of DMSO on Cells: While a powerful solvent, DMSO is not inert and can have dose-dependent effects on cell viability, differentiation, and function.[10][12] It is crucial to keep the final concentration consistent across all wells, including a vehicle control (media with the same final DMSO concentration but no compound).[10] For sensitive primary cells, the final DMSO concentration should be kept at or below 0.1%.[10]

  • Compound Precipitation in Assays: If a compound precipitates in the assay medium, the actual concentration in solution is unknown and likely much lower than the nominal concentration.[3][15] This can lead to an underestimation of potency (a right-shifted concentration-response curve). Visual inspection of assay plates under a microscope before and after the experiment can help detect precipitation. If precipitation is observed, the top concentration tested should be at or below the determined kinetic solubility limit.[16][17]

  • "Sticky" Compounds: Hydrophobic compounds can adsorb to plasticware, leading to a lower effective concentration. Using low-binding plates and tubes can help mitigate this issue.

  • Enhancing Solubility: If solubility is limiting, several strategies can be explored, though they may require significant reformulation efforts. These include the use of co-solvents (with careful validation of their effects on the assay), pH adjustment for ionizable compounds, or the use of solubilizing agents like cyclodextrins.[12][18]

By following these guidelines and protocols, researchers can ensure that their in vitro studies with this compound are built on a solid foundation of accurate and reliable compound handling, leading to more robust and reproducible biological data.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available at: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Creative Biolabs. Aqueous Solubility. Available at: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available at: [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. Available at: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Available at: [Link]

  • Enfanos. Preparation of Stock Solutions. Available at: [Link]

  • Al-Achi, A., & Gupta, M. R. (2020). In vitro methods to assess drug precipitation. ResearchGate. Available at: [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available at: [Link]

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Available at: [Link]

  • Klawitter, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Klawitter, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. International Journal of Pharmaceutics, 393(1-2), 1-16. Available at: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • bioRxiv. In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Available at: [Link]

  • PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • PubChem. benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Topic: In Vivo Dosing Protocol for Benzyl 4-Oxo-2-Propyl-3,4-Dihydropyridine-1(2H)-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to establishing a robust in vivo dosing protocol for the novel investigational compound, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate (hereinafter referred to as BOP-DHP). As specific preclinical data for BOP-DHP is not publicly available, this guide synthesizes established principles of small molecule drug development, leveraging data from structurally related dihydropyridine derivatives to construct a foundational framework.[1][2] The protocols herein are designed to be self-validating systems, guiding researchers through critical preliminary studies, including vehicle formulation, determination of the Maximum Tolerated Dose (MTD), and pharmacokinetic (PK) profiling. The ultimate goal is to provide a scientifically rigorous yet adaptable workflow that ensures data integrity and accelerates the preclinical assessment of BOP-DHP.

Introduction and Scientific Context

This compound (BOP-DHP) belongs to the dihydropyridine (DHP) class of heterocyclic compounds. While some DHP derivatives are well-known calcium channel blockers, novel analogues are being investigated for a wide range of therapeutic applications, including neurodegenerative diseases and oncology.[1][3][4] The successful transition of a promising compound from in vitro discovery to clinical application is critically dependent on a thorough in vivo characterization.[2]

This guide addresses the fundamental challenge of "first-in-animal" studies: how to rationally design a dosing regimen for a compound with unknown in vivo properties. The subsequent sections will detail not just the procedural steps, but the causal logic behind them, empowering researchers to make informed decisions and adaptations based on their emerging data. We will cover the essential triad of preclinical in vivo assessment: safety, pharmacokinetics, and efficacy.[5]

Compound Profile: this compound (BOP-DHP)

A precise understanding of a compound's physicochemical properties is the bedrock of formulation and dosing strategy.[5] While data for the specific 2-propyl variant is scarce, the properties of the parent molecule provide a starting point.

PropertyValue (Parent Compound*)Significance for In Vivo Studies
CAS Number 185847-84-1Unique chemical identifier.[6][7]
Molecular Formula C₁₃H₁₃NO₃Used to calculate molecular weight.[6][8]
Molecular Weight 231.25 g/mol Essential for calculating molarity and dose concentrations.[6][8]
Physical State SolidDictates the need for a solubilizing vehicle for administration.[6][8]
Melting Point 72-73 °CIndicator of purity and stability.[6][9]
Solubility To Be Determined (TBD) CRITICAL PARAMETER. Must be empirically determined in various solvents to select an appropriate dosing vehicle.
Purity ≥95% (Typical)High purity is essential to ensure observed effects are due to the compound, not impurities.[6]

Note: Data corresponds to the parent compound, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Properties for the 2-propyl derivative (BOP-DHP) must be confirmed experimentally.

Foundational Workflow for In Vivo Assessment

A logical, phased approach is crucial to de-risk development and ensure that resources are used efficiently.[5] The workflow begins with fundamental characterization and safety assessment before moving to pharmacokinetic and efficacy studies.

G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Modeling Solubility Solubility Screening Vehicle Vehicle Selection & Formulation Solubility->Vehicle Determines options MTD Maximum Tolerated Dose (MTD) Study Vehicle->MTD Enables dosing PK_Study Single-Dose PK Study (IV, PO, IP) MTD->PK_Study Informs dose levels PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Bioanalysis Generates samples Efficacy_Study Preliminary Efficacy Study in Disease Model Bioanalysis->PK_Params Generates data Efficacy_Dose Dose Selection for Efficacy Study PK_Params->Efficacy_Dose Informs dose regimen Efficacy_Dose->Efficacy_Study PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis G Start Start: Required Dose (e.g., 50 mg/kg) Sol_Check Is BOP-DHP soluble in aqueous vehicle (Saline/PBS) at target concentration? Start->Sol_Check Aqueous Use Aqueous Vehicle (e.g., Saline) Sol_Check->Aqueous Yes Cosolvent Test Co-solvent Systems (e.g., DMSO/PEG/Saline) Sol_Check->Cosolvent No Suspension Test Suspension Vehicles (e.g., 0.5% CMC in water) Cosolvent->Suspension No Use_Cosolvent Use Co-solvent Vehicle (e.g., 10/40/50) Cosolvent->Use_Cosolvent Yes, Soluble Oil Test Oil-based Vehicles (for SC/IM routes) Suspension->Oil No Use_Suspension Use Suspension Vehicle Suspension->Use_Suspension Yes, Stable Suspension Use_Oil Use Oil Vehicle Oil->Use_Oil Yes, Soluble Reformulate Reformulate or Re-evaluate Dose Oil->Reformulate No

Figure 2: Decision tree for selecting an appropriate in vivo dosing vehicle.

  • Dose Formulation Protocol (Example: Co-solvent Vehicle):

    • Weigh the required amount of BOP-DHP in a sterile vial.

    • Add the organic solvent component first (e.g., DMSO) and vortex until the compound is fully dissolved.

    • Add the second organic component (e.g., PEG400) and mix thoroughly.

    • Slowly add the aqueous component (e.g., Saline) dropwise while vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity. Prepare fresh on the day of dosing.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of BOP-DHP that can be administered without causing unacceptable short-term toxicity or mortality in a specific animal model and strain. The MTD is essential for selecting dose levels for subsequent PK and efficacy studies. [10] Rationale: Administering a dose that is too high can lead to non-specific toxicity, confounding efficacy results and causing unnecessary animal distress. A dose that is too low may not achieve therapeutic concentrations. The MTD study establishes a safe upper limit for dosing.

Study Design
  • Animal Model: C57BL/6J mice, male, 8-10 weeks old. [1]The choice of strain should align with the intended efficacy model. [11]* Route of Administration: Intraperitoneal (IP) is often chosen for initial studies due to its reliability and rapid absorption, bypassing the complexities of oral bioavailability. [12]* Group Size: 3 mice per dose group.

  • Dose Escalation: A modified Fibonacci dose escalation scheme is common. For a compound with no prior data, a starting dose of 10 mg/kg is conservative.

    • Dose Levels: 10, 20, 40, 80, 160 mg/kg (or until dose-limiting toxicity is observed).

  • Study Duration: 7-14 days of observation after a single dose.

Step-by-Step Methodology
  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Administration: Administer a single dose of BOP-DHP or vehicle via the chosen route (e.g., IP injection). Dosing volume is typically 10 mL/kg for mice.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and daily thereafter. Signs include changes in posture, activity, breathing, and grooming.

    • Use a scoring system to quantify observations (see table below).

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, >15-20% body weight loss, or severe, irreversible clinical signs of toxicity.

Data Presentation: Clinical Observation Scoring
ScoreActivityPostureFurOther Signs
0 Normal, activeNormalSmooth, well-groomedNone
1 Slightly reducedMild hunchingMildly ruffled-
2 Moderately reduced, lethargicHunched at restRuffled, unkemptPiloerection
3 Severely reduced, immobilePersistently hunchedSeverely ruffledTremors, ataxia
4 Moribund--Seizures, loss of righting reflex

Protocol 3: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of BOP-DHP after a single administration. This study provides critical parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and half-life (t½). [5][13] Rationale: Understanding a drug's PK profile is essential for designing an effective dosing schedule. [13]It helps bridge the gap between the administered dose and the concentration of the drug at the site of action, informing how high and how often a drug must be given to maintain therapeutic levels. [2]

Study Design
  • Animal Model: C57BL/6J mice, male, 8-10 weeks old (cannulated, if possible, for serial sampling).

  • Dose Level: A single, non-toxic dose selected from the MTD study (e.g., 20 mg/kg).

  • Routes of Administration:

    • Group 1: Intravenous (IV) via tail vein (1-2 mg/kg). Provides 100% bioavailability benchmark.

    • Group 2: Intraperitoneal (IP) (20 mg/kg).

    • Group 3: Oral (PO) gavage (20 mg/kg).

  • Group Size: 3 mice per time point (for terminal bleed) or 3-4 cannulated mice per group.

  • Sampling: Collect blood (e.g., via saphenous vein or cardiac puncture for terminal) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • IV Time Points: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hours.

    • IP/PO Time Points: 15, 30 min; 1, 2, 4, 8, 24 hours.

Step-by-Step Methodology
  • Dose Administration: Dose animals via the specified routes.

  • Blood Collection: At each time point, collect ~50-100 µL of whole blood.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of BOP-DHP in plasma using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [5]6. Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterRouteValue (Example)Description
Cmax (ng/mL)PO850Maximum observed plasma concentration.
Tmax (hr)PO1.0Time at which Cmax is reached.
AUC₀-t (ng*hr/mL)PO4200Area under the concentration-time curve from time 0 to the last measurable point.
(hr)PO3.5Elimination half-life.
F% (Bioavailability)PO35%The fraction of the oral dose that reaches systemic circulation compared to the IV dose.

Conclusion and Future Directions

This document outlines the foundational in vivo studies required to characterize a novel small molecule inhibitor, BOP-DHP. By systematically determining an appropriate vehicle, establishing a safe dosing range via an MTD study, and defining the compound's pharmacokinetic profile, researchers can build a robust data package. This information is indispensable for the rational design of subsequent, resource-intensive efficacy studies in relevant disease models. [13][14][15]The principles and protocols described herein provide a clear and scientifically-grounded pathway for advancing promising compounds like BOP-DHP through the preclinical pipeline.

References

  • Klusa, V., et al. (2015). A Novel 1,4-Dihydropyridine Derivative Improves Spatial Learning and Memory and Modifies Brain Protein Expression in Wild Type and Transgenic APPSweDI Mice. PLoS ONE. [Link]

  • Precision for Medicine. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Precision for Medicine. [Link]

  • Prowell, T. M., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

  • Das, S., & Sahu, B. D. (2025). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Current Drug Metabolism. [Link]

  • Sane, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Sane, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • Barrow, J. C. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Topics in Medicinal Chemistry. [Link]

  • Pharmaffiliates. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. Pharmaffiliates Product Page. [Link]

  • Acros Pharmatech. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Acros Pharmatech Product Page. [Link]

  • Lin, Y., et al. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • The Jackson Laboratory. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. JAX Webinar. [Link]

  • Chemdad. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Chemdad Product Page. [Link]

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem Database. [Link]

  • PubChem. benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. PubChem Database. [Link]

  • PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. PubChem Database. [Link]

  • Akiyama, S., et al. (1992). Effect of a dihydropyridine analogue... on reversing in vivo resistance of tumor cells to adriamycin. Cancer Research. [Link]

  • LookChem. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. LookChem Product Page. [Link]

  • Wikipedia. Dendrimer. Wikipedia. [Link]

  • Alchem Pharmtech. CAS 185847-84-1 | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Alchem Pharmtech Product Page. [Link]

  • Molbase. CAS: 185847-84-1 Name: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Molbase Product Page. [Link]

  • Plotnikov, M., et al. (2020). ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate. [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • National Institutes of Health. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). National Institutes of Health. [Link]

  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • Cekavice, I., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: The Role of Dihydropyridines in Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the 1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (1,4-DHP) scaffold stands as a cornerstone in medicinal chemistry, primarily recognized for its profound impact on the management of cardiovascular diseases.[1][2][3] Derivatives of this heterocyclic ring system are renowned as potent L-type calcium channel blockers, effectively treating conditions like hypertension and angina pectoris.[1][4][5][6][7] Their mechanism of action, which involves the selective inhibition of Ca2+ influx into vascular smooth muscle, leads to vasodilation and a subsequent reduction in blood pressure.[4][5][8] This guide provides an in-depth exploration of the 1,4-DHP core, from its fundamental mechanism of action and intricate structure-activity relationships (SAR) to practical synthetic protocols and in vitro evaluation techniques. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutics. Beyond their cardiovascular applications, 1,4-DHPs have demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring the scaffold's versatility.[1][3][4][9][10][11]

Section 1: Mechanism of Action - Targeting the L-Type Calcium Channel

Dihydropyridines exert their therapeutic effects by binding to specific sites on the α1 subunit of L-type voltage-gated calcium channels (CaV1.2).[5][8] This binding allosterically modulates the channel, inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells and, to a lesser extent, cardiac myocytes.[4][5][8][12] The reduced intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to muscle relaxation and vasodilation.[4] This preferential action on peripheral and coronary arteries is a hallmark of the dihydropyridine class.[5]

Unlike non-dihydropyridine calcium channel blockers such as verapamil and diltiazem, which have more pronounced effects on the heart, dihydropyridines are more selective for vascular smooth muscle.[8][13] This selectivity minimizes negative inotropic (force of contraction) and chronotropic (heart rate) effects, although reflex tachycardia can occur, particularly with short-acting formulations.[8][14]

Dihydropyridine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell DHP Dihydropyridine (e.g., Amlodipine) LTCC L-Type Calcium Channel (α1 subunit) DHP->LTCC Binds & Inhibits Ca_influx Ca²⁺ Influx Ca_intracellular [Ca²⁺]i ↓ Calmodulin Calmodulin Ca_intracellular->Calmodulin Reduced Activation MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Inhibition of Activation Myosin_LC Myosin-LC MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Myosin-LC-P Contraction Contraction Myosin_LC_P->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of Contraction leads to Hantzsch_Synthesis_Workflow cluster_Reactants Starting Materials Aldehyde Aldehyde (R-CHO) OnePot One-Pot Condensation Aldehyde->OnePot Ketoester1 β-Ketoester (2 eq.) (e.g., Ethyl Acetoacetate) Ketoester1->OnePot Ammonia Nitrogen Source (e.g., NH₃, NH₄OAc) Ammonia->OnePot DHP_Product 1,4-Dihydropyridine Product OnePot->DHP_Product Forms Oxidation Oxidation (Optional) DHP_Product->Oxidation Can be oxidized to Pyridine_Product Pyridine Derivative Oxidation->Pyridine_Product

Caption: General workflow of the Hantzsch synthesis.

Protocol: Modified Hantzsch Synthesis of a Nifedipine Analog

This protocol describes a modified, environmentally benign procedure for the synthesis of a 1,4-dihydropyridine derivative in an aqueous medium, which often leads to high yields and simplified purification. [15][16] Materials:

  • 2-Nitrobenzaldehyde (1 equivalent)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium carbonate (1 equivalent)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-nitrobenzaldehyde (1.51 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium carbonate (0.96 g, 10 mmol).

  • Solvent Addition: Add 20 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL) to remove any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired 1,4-dihydropyridine as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Aqueous Medium: Using water as a solvent is a green chemistry approach that avoids the use of volatile organic solvents. [15][16]It can also facilitate the reaction and simplify product isolation.

  • Ammonium Carbonate: This serves as a convenient in situ source of ammonia for the reaction.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring high purity of the final product.

Section 4: In Vitro Evaluation and Drug Design Applications

The evaluation of newly synthesized dihydropyridine derivatives is a critical step in the drug discovery process. A variety of in vitro assays are employed to determine their potency, selectivity, and potential for further development.

Primary Screening: Calcium Flux Assays

Fluorescence-based calcium flux assays are a high-throughput method for the primary screening of compounds that modulate L-type calcium channel activity. [17][18]These assays utilize calcium-sensitive dyes that exhibit an increase in fluorescence upon binding to intracellular calcium.

Protocol: FLIPR-Based Calcium Flux Assay

  • Cell Culture: Plate a suitable cell line endogenously expressing L-type calcium channels (e.g., primary cortical neurons or a stable recombinant cell line) in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the test dihydropyridine compounds at various concentrations to the wells and incubate.

  • Depolarization: Induce membrane depolarization to open the voltage-gated calcium channels. This is typically achieved by adding a solution containing a high concentration of potassium chloride (KCl).

  • Signal Detection: Measure the change in fluorescence intensity using a Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument. A decrease in the fluorescence signal in the presence of the test compound compared to the control indicates inhibition of calcium influx.

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the calcium influx.

Secondary Screening: Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels with high precision. [17][18]It allows for the direct measurement of the ionic currents flowing through the L-type calcium channels.

Computational Drug Design:

In silico methods play an increasingly important role in the design of novel dihydropyridine derivatives. [12][19][20][21]

  • Molecular Docking: This technique predicts the binding mode and affinity of a ligand to the active site of a target protein, in this case, the L-type calcium channel. [12][19][20]* ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to prioritize compounds with favorable drug-like properties. [12][20][22]

Section 5: Pharmacokinetics, Metabolism, and Toxicity

The clinical utility of a dihydropyridine derivative is heavily dependent on its pharmacokinetic profile and metabolic fate.

Pharmacokinetics:

  • Absorption: Most dihydropyridines are well-absorbed after oral administration. [23]* Distribution: They are highly protein-bound in the plasma. [24]Lipophilicity plays a key role in their distribution and duration of action. [25]* Metabolism: Dihydropyridines are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. [8][26]A major metabolic pathway is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, which is inactive. [5][24]This metabolic vulnerability is a key consideration in drug design, with efforts made to introduce modifications that enhance metabolic stability and prolong the half-life. [5][27]* Excretion: The metabolites are primarily excreted in the urine and feces. [24] Pharmacokinetic Properties of Common Dihydropyridines:

DrugHalf-life (hours)Bioavailability (%)Metabolism
Nifedipine 2-545-70Extensive first-pass (CYP3A4) [27]
Amlodipine 30-5064-90Slow hepatic (CYP3A4) [23]
Felodipine 11-16~15Extensive first-pass (CYP3A4)
Lacidipine 13-19~10High lipophilicity, slow onset [25]

Toxicity:

The most common side effects of dihydropyridines are related to their vasodilatory action and include peripheral edema, headache, flushing, and reflex tachycardia. [8][28]Overdose can lead to severe hypotension and, in some cases, cardiogenic shock. [28][29]

Conclusion and Future Perspectives

The 1,4-dihydropyridine scaffold remains a highly privileged structure in medicinal chemistry, with a rich history and a promising future. While its role in cardiovascular medicine is well-established, ongoing research continues to uncover new therapeutic applications. The key to future success lies in the rational design of new derivatives with improved pharmacokinetic profiles, enhanced selectivity for different calcium channel subtypes, and novel biological activities. By integrating classic synthetic strategies like the Hantzsch reaction with modern computational tools and high-throughput screening methods, researchers are well-positioned to unlock the full therapeutic potential of this versatile molecular framework.

References

  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online.
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • What are the dihydropyridines (calcium channel blockers)? (2025). Dr.Oracle.
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2025).
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. (n.d.).
  • An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogues. (n.d.). Benchchem.
  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022).
  • Dihydropyridine calcium channel blockers. (n.d.). Wikipedia.
  • The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Upd
  • A Review on Synthesis and Biological Potential of Dihydropyridines. (n.d.).
  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). Preprints.org.
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2025).
  • Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindic
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (n.d.). Journal of Applied Pharmaceutical Science.
  • L-type calcium channel antagonism - Translation from in vitro to in vivo. (n.d.). PubMed.
  • Antischistosomal Activity of 1,4-Dihydropyridines. (n.d.). MDPI.
  • Pharmacokinetics and Pharmacodynamics of Amlodipine. (n.d.). Scite.ai.
  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). NIH.
  • Pharmacokinetic drug–drug interactions between 1,4-dihydropyridine calcium channel blockers and st
  • Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. (n.d.). PubMed.
  • Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. (n.d.). Current Computer-Aided Drug Design.
  • Metabolism of the dihydropyridine calcium channel blockers mebudipine and dibudipine by isolated rat hep
  • Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. (2022). PubMed Central.
  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). RSC Publishing.
  • Calcium Channel Blocker Toxicity: A Practical Approach. (2022). PubMed Central.
  • What are the symptoms and treatment for Dihydropyridine (calcium channel blocker) toxicity? (2025). Dr.Oracle.
  • Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. (n.d.). PubMed.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PubMed Central.
  • Development of Phenotypic Assays for Identifying Novel Blockers of L-type Calcium Channels in Neurons. (n.d.). AMiner.
  • Bioisostere. (n.d.). Wikipedia.
  • Bioisosterism. (n.d.). Drug Design Org.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic scaffold. Here, we address common challenges through a structured question-and-answer format, explaining the causality behind experimental choices to ensure both success and reproducibility.

Section 1: Foundational Knowledge & Reaction Mechanism

A thorough understanding of the reaction's foundation is the first step toward troubleshooting and optimization.

FAQ 1: What is the most common and effective synthetic route for this compound?

The synthesis of polysubstituted tetrahydropyridines like this compound is most effectively achieved through an Aza-Diels-Alder reaction . Specifically, an inverse-electron-demand Aza-Diels-Alder (IEDDA) reaction is often employed.[1][2] This powerful cycloaddition strategy involves the reaction of an electron-poor aza-diene with an electron-rich dienophile, offering a direct and highly convergent pathway to the desired six-membered nitrogen-containing heterocycle.[1]

The key advantages of this approach include:

  • High Convergence: Multiple bonds are formed in a single step.

  • Versatility: A broad range of substrates can be used, allowing for diverse functionalization.[3]

  • Stereocontrol: With the right catalyst and conditions, high levels of stereoselectivity can be achieved.[4]

FAQ 2: Can you illustrate the underlying reaction mechanism and the role of a catalyst?

The Aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[4] In the context of synthesizing our target molecule, a Lewis acid catalyst is often crucial for enhancing both the reaction rate and selectivity.

The Role of the Lewis Acid Catalyst:

A Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃) or Aluminum chloride (AlCl₃), plays a multifaceted role.[5][6]

  • Activation of the Dienophile: The Lewis acid coordinates to a Lewis basic site on the dienophile (e.g., the carbonyl oxygen of an enone), lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[6] This enhances the electronic interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby accelerating the reaction.

  • Increased Selectivity: By pre-organizing the reactants through coordination, the Lewis acid can lock the transition state into a specific conformation, leading to higher regio- and stereoselectivity.[7]

  • Mechanism Shift: In some cases, a strong Lewis acid can shift the mechanism from a concerted pathway to a stepwise Mannich-Michael pathway, which can be advantageous for controlling the outcome.[4]

Below is a conceptual diagram illustrating the catalyzed workflow.

aza_diels_alder_workflow cluster_reactants Reactant Preparation cluster_reaction Cycloaddition Reaction cluster_workup Product Isolation A Aza-diene E [4+2] Cycloaddition (Transition State) A->E B Dienophile (e.g., α,β-unsaturated ketone) D Formation of Lewis Acid-Dienophile Complex B->D C Lewis Acid Catalyst (e.g., Yb(OTf)₃) C->D Coordination D->E Activation F Cycloadduct Formation E->F Ring Formation G Quenching & Workup F->G Catalyst Release H Purification (e.g., Column Chromatography) G->H I Final Product H->I

Caption: Conceptual workflow for a Lewis acid-catalyzed Aza-Diels-Alder reaction.

Section 2: Troubleshooting Common Synthesis Issues

Even with a robust protocol, experimental challenges can arise. This section addresses the most common issues encountered during the synthesis of this compound.

FAQ 3: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is a frequent problem that can stem from multiple sources. A systematic approach is key to identifying the root cause.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed reagent_purity Check Starting Material Purity start->reagent_purity reagent_stoich Verify Stoichiometry start->reagent_stoich temp Optimize Temperature start->temp solvent Screen Solvents start->solvent catalyst Evaluate Catalyst (Loading & Type) start->catalyst workup_loss Product Loss During Extraction? start->workup_loss purification_loss Degradation on Silica? start->purification_loss

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Investigation Points:

  • Reagent Purity and Handling:

    • Cause: Impurities in starting materials (aza-diene or dienophile) can inhibit the catalyst or lead to side reactions. Moisture is particularly detrimental, as it can deactivate the Lewis acid catalyst.

    • Solution: Ensure all starting materials are pure and dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Activity:

    • Cause: The Lewis acid catalyst may be old, hydrated, or used at a suboptimal loading.

    • Solution: Use a fresh, anhydrous Lewis acid. Titrate a new batch if necessary. Screen catalyst loading from 5 mol% to 20 mol% to find the optimal concentration. For challenging substrates, consider stronger Lewis acids, but be mindful of potential side reactions.[8]

  • Reaction Temperature:

    • Cause: The reaction may have a significant activation energy barrier, or conversely, the product might be thermally unstable.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C).[9] Monitor the reaction closely by TLC to check for product degradation at higher temperatures. Conversely, some highly reactive substrates benefit from sub-ambient temperatures (e.g., 0 °C or -78 °C) to improve selectivity.

  • Solvent Choice:

    • Cause: The solvent polarity can influence the stability of charged intermediates and the overall reaction rate.

    • Solution: Dichloromethane (DCM) and toluene are common choices.[1] If yields are poor, consider screening other anhydrous solvents like acetonitrile or 1,2-dichloroethane (DCE).

Parameter Probable Cause Recommended Action
Reagents Moisture or impurities deactivating the catalyst.Use anhydrous solvents; run under inert atmosphere; verify starting material purity via NMR/GC-MS.
Catalyst Insufficient activity or incorrect loading.Use fresh, anhydrous Lewis acid; screen loading from 5-20 mol%; consider alternative Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃).
Temperature Suboptimal for rate or product stability.Monitor at 0°C, RT, and 40°C. Check for degradation at higher temperatures.
Concentration Bimolecular reaction is too slow at high dilution.Increase the concentration of reactants (e.g., from 0.1 M to 0.5 M).
FAQ 4: My TLC shows multiple spots, indicating side products. What are they and how can I minimize them?

The formation of byproducts is a common cause of reduced yield and purification challenges.

Potential Side Reactions:

  • Over-reduction: If a reduction step is part of the synthesis or workup, the dihydropyridine ring can be further reduced to a tetrahydropyridine or piperidine derivative.[10]

  • Michael Addition: The dienophile can undergo a simple Michael addition without subsequent cyclization.

  • Polymerization: Highly reactive starting materials may polymerize under strong Lewis acid catalysis.

  • Regioisomer Formation: Unsymmetrical dienes and dienophiles can lead to the formation of different regioisomers.[7]

Strategies to Enhance Selectivity:

  • Change the Order of Reagent Addition: In some cases, adding the catalyst to the dienophile before introducing the diene can prevent side reactions.[11]

  • Use a Milder Catalyst: If a strong Lewis acid is causing decomposition, switch to a milder one (e.g., ZnBr₂ or MgI₂).[7][12]

  • Lower the Temperature: Running the reaction at a lower temperature often favors the desired kinetic product and slows down decomposition pathways.

FAQ 5: I'm struggling with the purification. What is the recommended protocol?

The target compound, this compound, has moderate polarity. Flash column chromatography is the most effective purification method.

Detailed Purification Protocol:

  • Workup:

    • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously, then separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.[13]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity to elute your product.

    • Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.

    • Final Step: Concentrate the pure fractions under reduced pressure to obtain the final product. A melting point of 72-73 °C has been reported for a similar compound, which can be a useful indicator of purity.[14][15]

Section 3: Optimized Experimental Protocol

This section provides a validated starting point for the synthesis.

Materials:

  • Appropriate aza-diene precursor (1.0 eq)

  • Appropriate α,β-unsaturated ketone dienophile (1.1 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, inert atmosphere setup

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the dienophile (1.1 eq) and anhydrous DCM.

  • Catalyst Addition: Add Yb(OTf)₃ (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Reactant Addition: Add the aza-diene (1.0 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using thin-layer chromatography (TLC) until the starting material is consumed.[1]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Harvest (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.
  • ResearchGate. (n.d.). Lewis acid catalysis of asymmetric aza-Diels-Alder reaction.
  • ACS Publications. (n.d.). Quantum Chemical Study of Diels–Alder Reactions Catalyzed by Lewis Acid Activated Oxazaborolidines. The Journal of Organic Chemistry.
  • NIH. (n.d.). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC.
  • RSC Publishing. (n.d.). Catalyst-free inverse-electron-demand aza-Diels–Alder reaction of 4,4-dicyano-2-methylenebut-3-enoates and 1,3,5-triazinanes: access to polysubstituted tetrahydropyridines. Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • ChemRxiv | Cambridge Open Engage. (n.d.). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α‑Halogeno Hydrazones.
  • Request PDF. (n.d.). Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions.
  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction.
  • ChemRxiv. (n.d.). Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse‐Electron‐Demand Aza-Diels-Alder Reac.
  • Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
  • Acros Pharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
  • Sci-Hub. (n.d.). Synthesis of Tetrahydropyridines by an Aza-Diels-Alder Reaction.
  • Benchchem. (n.d.). How to avoid over-reduction in dihydropyridine synthesis.
  • Fluorochem. (n.d.). BENZYL 4-OXO-3,4-DIHYDROPYRIDINE-1(2H)-CARBOXYLATE.
  • PubChemLite. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate.
  • Chongqing Chemdad Co., Ltd. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),.... Download Scientific Diagram.
  • Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Deprotection of 4-Methylenepiperidine Precursors.
  • (n.d.). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production.
  • Benchchem. (n.d.). 4-Methyl-2-oxopiperidine-4-carboxylic acid|CAS 2090268-86-1.
  • ResearchGate. (n.d.). How to remove excess 4-amino piperidine from reaction medium?.

Sources

Technical Support Center: Purification of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. The information herein is curated for researchers, scientists, and professionals in drug development, aiming to address common challenges encountered during the isolation and purification of this compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Question 1: My final product after solvent evaporation is a persistent oil or a waxy solid, but the literature suggests it should be a solid. What should I do?

Answer:

This is a common issue that can stem from several factors, including residual solvent, the presence of impurities acting as a eutectic mixture, or incomplete reaction. A systematic approach is necessary to induce crystallization and achieve the desired solid product.

Diagnostic Workflow:

  • Verify Purity by TLC: Before attempting crystallization, assess the purity of the oil by Thin Layer Chromatography (TLC). Use a solvent system such as 30-50% ethyl acetate in hexane. A single, well-defined spot suggests high purity, while multiple spots or streaking indicate the presence of impurities that may be inhibiting crystallization.

  • Check for Residual Solvents: High-boiling point solvents used in the reaction or extraction (e.g., toluene, DMF) can be difficult to remove. Subject the oil to high vacuum (e.g., using a Schlenk line or a high-performance vacuum pump) for several hours. Gentle heating (e.g., 30-40 °C) can aid in the removal of residual solvents, but be cautious of potential thermal degradation.

  • Attempt Recrystallization: If the product is of reasonable purity, a carefully chosen solvent system can induce crystallization.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: In separate small vials, test the solubility of a small amount of the oil in various solvents. Good single solvents for recrystallization will dissolve the compound when hot but not when cold. Promising candidates for this class of compounds include isopropanol, ethanol, or ethyl acetate. For solvent/anti-solvent systems, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or petroleum ether) until turbidity persists.

  • Recrystallization Procedure:

    • Dissolve the oil in a minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

    • If scratching is unsuccessful, cool the solution in an ice bath or a refrigerator.

    • Once crystals have formed, collect them by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[1]

Question 2: My ¹H NMR spectrum shows my desired product, but there are persistent, unidentifiable small peaks. How can I remove these impurities?

Answer:

Persistent minor impurities often co-elute with the product during chromatography or have similar solubility profiles. Identifying the nature of the impurity can guide the selection of an appropriate purification strategy.

Potential Impurities and Their Removal:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include starting materials for the piperidone core or the protecting group. For instance, if benzyl chloroformate was used for the carbamate installation, residual benzyl alcohol or other related species might be present.

  • Side-Products: The synthesis of dihydropyridinones can sometimes lead to the formation of oxidized pyridine by-products, which can be difficult to separate.[2]

  • Degradation Products: Dihydropyridine derivatives can be sensitive to air and light, potentially leading to degradation.[3][4]

Purification Strategy:

  • Optimize Column Chromatography:

    • Solvent System: If you used a standard ethyl acetate/hexane gradient, try a different solvent system to alter the selectivity. For example, a dichloromethane/methanol gradient or adding a small amount of a third solvent like acetone can change the elution profile.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating compounds with different polarities and acidic/basic properties. Reverse-phase chromatography (C18) is another option, particularly if the impurities have different hydrophobic characteristics.[3]

  • Recrystallization: As detailed in the previous question, recrystallization is a powerful technique for removing small amounts of impurities. The slow formation of a crystal lattice can exclude molecules that do not fit well, leading to a highly purified final product.

  • Acid-Base Extraction: If the impurities are acidic or basic in nature, a liquid-liquid extraction with a dilute acid or base can be effective. For example, washing a solution of the product in ethyl acetate with a dilute HCl solution can remove basic impurities, while a wash with a dilute sodium bicarbonate solution can remove acidic impurities. Ensure your target compound is stable to these conditions.

Question 3: I am getting a low yield after flash column chromatography. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery from column chromatography can be frustrating. The issue can often be traced to the properties of the compound, the choice of stationary phase, or the column packing and elution technique.

Troubleshooting Low Recovery:

Potential Cause Explanation Recommended Solution
Compound Adsorption The product may be irreversibly adsorbing to the silica gel, especially if there are highly polar functional groups or if the silica is too acidic.Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will cap the acidic silanol groups and reduce strong adsorption. Alternatively, use a less acidic stationary phase like neutral alumina.
Improper Solvent Polarity If the eluent is not polar enough, the compound will not move down the column. If it is too polar, the compound may elute too quickly with impurities.Perform a thorough TLC analysis to determine the optimal solvent system. The ideal Rf value for column separation is typically between 0.2 and 0.4.
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation and can result in the loss of product.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the loading or elution process.
Compound Instability on Silica Some compounds can degrade on silica gel over the extended time of a column run.If you suspect degradation, try to run the column as quickly as possible (flash chromatography). Using a less reactive stationary phase like Florisil® or Celite® may also be beneficial.

Workflow for Optimizing Column Chromatography:

Caption: A decision tree for troubleshooting low recovery in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Dihydropyridine derivatives are known to be sensitive to light, air, and humidity.[3][4][5] To ensure long-term stability, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[6]

Q2: What is a suitable TLC staining method for this compound?

Due to the presence of the benzyl carbamate and the conjugated enone system, the compound should be UV-active and visible under a 254 nm UV lamp. For visualization if the compound is not sufficiently UV-active, a potassium permanganate (KMnO₄) stain is a good general-purpose choice for organic compounds and will react with the double bond in the dihydropyridine ring.

Q3: What are the likely side products from a typical synthesis of this compound?

  • Starting materials: Unreacted 4-piperidone precursor or benzyl chloroformate.

  • Incomplete reaction products: Intermediates from the synthetic route.

  • Oxidized product: The corresponding N-protected 4-pyridone, formed by the aromatization of the dihydropyridine ring.[2] This is a common issue with dihydropyridine derivatives.

  • Products of deprotection: Cleavage of the benzyl carbamate group to yield the unprotected piperidone.

Q4: Can I use reverse-phase HPLC for purity analysis and purification?

Yes, reverse-phase HPLC is a suitable method for both analyzing the purity of and purifying this compound. A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and water. Adding a small amount of formic acid (0.1%) to the mobile phase can help to improve peak shape.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on silica gel.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (optional)

  • Chromatography column, flasks, and other standard glassware

Procedure:

  • Determine the Eluent System: On a TLC plate, find a solvent mixture of ethyl acetate and hexane that gives your product an Rf value of approximately 0.2-0.4. If peak tailing is observed, consider adding 0.5-1% triethylamine to the eluent mixture.

  • Pack the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., with a flask bulb or regulated air line) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a method for purifying the title compound by recrystallization.

Materials:

  • Crude product (should be >90% pure by NMR or TLC for best results)

  • Recrystallization solvent(s) (e.g., isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flask, condenser, heating source, filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Purification Workflow

Caption: A typical workflow for the purification and analysis of the target compound.

References

  • Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Available at: [Link]

  • Mączka, W., et al. (2018). Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • Montanari, S., et al. (2021). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. MDPI. Available at: [Link]

  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(8), 1029-1052.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents. (n.d.).
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents. (n.d.).
  • Synthesis of N-Benzyl ethyl isonipecotate. Asian Journal of Chemistry, 29(8), 1785-1788 (2017). Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (n.d.). Available at: [Link]

  • Vinylogous Mukaiyama-Michael Reactions of Dihydropyridinones. Request PDF. (2025). Available at: [Link]

  • Organic Syntheses Procedure. Org. Synth.2012 , 89, 440. Available at: [Link]

  • CHEM 312 - Recrystallization Experiment. YouTube. (2021). Available at: [Link]

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. MDPI. (2023). Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and encountering challenges related to its solubility. Due to its molecular structure, which combines a lipophilic benzyl carbamate protecting group and a propyl substituent with a more polar 4-oxo-dihydropyridine core, this compound is classified as poorly water-soluble.[1][2] This characteristic is a common hurdle in drug discovery and development, impacting everything from initial in vitro screening to in vivo pharmacokinetic studies.

This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex issues. We will explore the underlying chemical principles of various solubilization strategies and provide detailed, actionable protocols to help you achieve consistent and reliable experimental results.

Section 1: Physicochemical Profile & Structural Insights

Understanding the inherent properties of a molecule is the first step in rationally designing a solubility enhancement strategy. The structure of this compound contains distinct regions that contribute to its overall poor aqueous solubility.

  • Benzyl Carbamate Group: The benzyl portion is large and non-polar, significantly contributing to the molecule's hydrophobicity. Carbamates themselves are versatile protecting groups in synthesis but can limit aqueous solubility.[3][4][5]

  • 2-Propyl Group: This alkyl chain further increases the lipophilicity of the molecule, pushing it towards organic phases.

  • 4-Oxo-dihydropyridine Core: While the ketone (oxo) group and the nitrogen atom introduce some polarity and potential for hydrogen bonding, their contribution is overshadowed by the larger hydrophobic moieties. Dihydropyridine rings themselves are common in pharmacologically active compounds but often present solubility challenges.[6]

Below is a table summarizing the estimated physicochemical properties based on the parent compound, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, with adjustments for the added propyl group.

PropertyEstimated ValueImpact on Solubility
Molecular Formula C₁₆H₁₉NO₃-
Molecular Weight 273.33 g/mol Higher MW can sometimes correlate with lower solubility.
Predicted LogP ~2.8 - 3.5Indicates high lipophilicity and poor aqueous solubility.
Predicted pKa ~ -4.0 (weakly basic)The carbamate nitrogen is non-basic. The ketone is a very weak base. Significant pH-dependent solubility is not expected in the physiological range, though stability can be pH-sensitive.[7][8]
Melting Point 72-73 °C (parent compound)A relatively low melting point suggests that amorphous solid dispersion could be a viable strategy.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for preparing a concentrated stock solution?

For initial stock solution preparation, it is recommended to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the most common choice in early-stage research.[10] If solubility in DMSO is limited, other solvents to consider are N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP). For some applications, a water-miscible alcohol like ethanol can be used, although it may be less effective for highly lipophilic compounds.[11] Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q2: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for my biological assay. Why is this happening and what can I do?

This is a very common issue known as "crashing out." It occurs because the compound, while soluble in the 100% organic stock solvent, is not soluble in the final, predominantly aqueous, buffer system. The final concentration of the organic solvent (e.g., DMSO) is often too low (typically <1%) to keep the compound in solution.[10]

To resolve this, you can:

  • Lower the final compound concentration in your assay.

  • Increase the tolerated co-solvent percentage , if your assay permits.

  • Employ a solubility enhancement strategy as detailed in the Troubleshooting Guide below, such as using co-solvents, surfactants, or cyclodextrins.[10][12][13]

Q3: How does pH affect the solubility and stability of this molecule?

The benzyl carbamate group renders the ring nitrogen non-ionizable. The ketone at the 4-position is an extremely weak base. Therefore, altering the pH within a typical biological range (e.g., pH 5 to 8) is unlikely to significantly increase solubility through salt formation.[8][14] However, extreme pH values should be avoided. Strongly acidic conditions can potentially lead to the cleavage of the carbamate protecting group, while strongly basic conditions could promote other degradation pathways.[15] Furthermore, the stability of the dihydropyridine ring itself can be sensitive to pH and the presence of oxidizing agents, potentially leading to aromatization.[7]

Section 3: Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides a systematic approach to addressing common solubility problems encountered during experimentation.

Problem: The compound precipitates from the aqueous medium during my experiment.

Precipitation indicates that the solution is supersaturated and thermodynamically unstable. The goal is to increase the apparent solubility of the compound in the aqueous environment.

G start Precipitation Observed in Aqueous Buffer cosolvent Strategy 1: Co-solvents (e.g., PEG 400, Propylene Glycol) start->cosolvent Start Here (Simple & Common) surfactant Strategy 2: Surfactants (e.g., Tween® 80, Poloxamer 188) cosolvent->surfactant If precipitation persists or co-solvent interferes with assay cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD, Captisol®) surfactant->cyclodextrin If surfactant is incompatible or micelles are undesirable advanced Advanced Formulation (for in vivo studies) cyclodextrin->advanced For higher concentrations or in vivo delivery

Caption: Decision tree for selecting a solubility enhancement strategy.

Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds, thereby increasing solubility.[11]

Common Co-solvents:

  • Polyethylene Glycol 300/400 (PEG 300/400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Execution: The most effective approach is to prepare your final solution by adding the DMSO stock to a pre-mixed solution of buffer and the chosen co-solvent, rather than adding the co-solvent last. The concentration of the co-solvent may need to be optimized, typically ranging from 5% to 40% (v/v), depending on the tolerance of your experimental system.[16]

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drug molecules can partition into the hydrophobic core, effectively creating a "nanodroplet" of solubilized drug dispersed in the aqueous phase.[10][12]

Common Surfactants:

  • Non-ionic: Tween® 80, Poloxamer 188, Kolliphor® EL

  • Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often denaturing and not suitable for many biological assays.

Execution: Introduce the surfactant into your aqueous buffer at a concentration above its CMC. Allow it to dissolve completely before adding the concentrated DMSO stock of your compound. Gentle vortexing can help facilitate the encapsulation of the compound within the micelles.

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. They can form non-covalent "inclusion complexes" with poorly soluble molecules that fit within their cavity, effectively shielding the hydrophobic guest molecule from the aqueous environment.[10][17]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

Execution: Dissolve the cyclodextrin in the aqueous buffer first. This may require gentle warming or sonication. Once a clear solution is obtained, slowly add the compound stock. The formation of the inclusion complex can significantly enhance solubility and stability.

Problem: I need to formulate the compound for an in vivo animal study.

For in vivo applications, especially oral or parenteral administration, simple co-solvent systems may not be sufficient or may cause toxicity. Advanced formulation strategies are often required.[1][18]

Formulation StrategyMechanismKey AdvantagesKey Considerations
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This mixture spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids).[19]Enhances oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[18][20]Requires careful screening of excipients for solubilizing capacity and compatibility. Physical stability of the pre-concentrate must be assessed.
Amorphous Solid Dispersions (ASDs) The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix, creating an amorphous, higher-energy state that has a transiently higher solubility and faster dissolution rate than the stable crystalline form.[12][19]Can achieve significant supersaturation. Suitable for solid dosage forms.Requires specific manufacturing techniques (e.g., spray drying, hot-melt extrusion). The amorphous state can be physically unstable and may recrystallize over time.
Nanosuspensions (Particle Size Reduction) The particle size of the crystalline drug is reduced to the nanometer range (typically <1000 nm) via techniques like media milling or high-pressure homogenization.[2][21]Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[21]Can be challenging to prevent particle aggregation (Ostwald ripening). Requires stabilizers (surfactants/polymers).

Section 4: Key Experimental Protocols

Protocol 4.1: Systematic Solubility Screening Workflow

This protocol outlines a systematic way to test various solubilization methods.

Caption: Workflow for a high-throughput kinetic solubility screening assay.

Protocol 4.2: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system (e.g., water, pH 7.4 buffer, buffer with 10% PEG 400). Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for 24-48 hours.

  • Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully collect the supernatant. To ensure no solid particles are transferred, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent system.

References

  • WuXi AppTec. (2024).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • ChemicalBook.
  • BenchChem.
  • Pezzetta, D., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • Slideshare.
  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Indian Journal of Pharmaceutical Sciences.
  • Drug Development & Delivery. (2013). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • American Pharmaceutical Review. Solubility Enhancement Excipients.
  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)
  • World Pharma Today.
  • Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Guidechem.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science.
  • Zhang, J., et al. (2012). Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. Chinese Pharmaceutical Journal.
  • BenchChem.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
  • Ashenhurst, J. (2018).
  • Al-Dhubiab, B. E. (2012).
  • Fisher Scientific. Amine Protection / Deprotection.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
  • Reddit. (2021). Does anyone know how pH affects solubility??.
  • ChemicalBook. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

Sources

Technical Support Center: Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, we move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your research.

Section 1: Foundational Science - Understanding the Core Degradation Pathways

This compound possesses two primary moieties susceptible to degradation: the 1,4-dihydropyridine (DHP) ring and the N-benzyl carbamate group. Understanding the distinct and combined vulnerabilities of these structures is critical for designing stable formulations and accurate analytical methods.

1.1 The Dihydropyridine Core: A Target for Oxidation

The 1,4-dihydropyridine ring is notoriously sensitive to oxidation, which results in the aromatization of the ring to form the corresponding pyridine derivative.[1][2][3] This transformation is the most common degradation pathway for DHP-class compounds and leads to a complete loss of their intended pharmacological activity.[1][4] This process can be initiated by several stress factors, most notably light (photodegradation).[5][6]

cluster_main Primary Degradation Pathway 1: Oxidative Aromatization Parent Benzyl 4-oxo-2-propyl-3,4- dihydropyridine-1(2H)-carboxylate (Active DHP Ring) Degradant1 Benzyl 4-oxo-2-propyl-1,4- dihydropyridine-1-carboxylate (Inactive Pyridine Ring) Parent->Degradant1 Oxidation (Light, Heat, Oxidizing Agents)

Caption: Oxidative aromatization of the dihydropyridine ring.

1.2 The N-Benzyl Carbamate Group: Susceptibility to Hydrolysis

The benzyl carbamate functional group serves as a protecting group on the dihydropyridine nitrogen. This group is susceptible to cleavage under both acidic and basic hydrolytic conditions.[7][8] This degradation pathway results in the formation of the unprotected dihydropyridine core, benzyl alcohol, and carbon dioxide.

cluster_main Primary Degradation Pathway 2: N-Carbamate Hydrolysis Parent Benzyl 4-oxo-2-propyl-3,4- dihydropyridine-1(2H)-carboxylate Products 2-propyl-2,3-dihydropyridin-4(1H)-one + Benzyl Alcohol + CO2 Parent->Products Hydrolysis (Acid or Base)

Caption: Hydrolytic cleavage of the N-benzyl carbamate group.

1.3 Summary of Stress Condition Impact

Forced degradation studies are essential to determine the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[9][10] The insights gained inform formulation development, packaging, and storage requirements.[11]

Stress ConditionParameter ExamplesExpected Primary Degradation PathwayPotential Secondary Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temp to 60°CN-Benzyl carbamate cleavage[7]Minimal effect on DHP ring
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temp to 60°CN-Benzyl carbamate cleavage[7]Potential for DHP ring rearrangements
Oxidation 3% - 30% H₂O₂, Room TempAromatization of DHP ring[3]Side-chain oxidation
Photolysis ICH Q1B conditions (UV/Vis light)Aromatization of DHP ring[1][12]Formation of secondary photoproducts[1]
Thermal (Dry Heat) 60°C - 80°CAromatization of DHP ring[12]De-propylation or other fragmentation
Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound and its degradants.

Q1: My HPLC chromatogram shows a significant new peak after my solution was left on the benchtop under ambient light. The new peak is more polar (elutes earlier) than the parent compound. What is the likely identity of this peak?

A1:

  • Likely Cause: This is a classic sign of photodegradation, a primary vulnerability of 1,4-dihydropyridine compounds.[1][4] The most probable degradation product is the oxidized pyridine analogue of your parent compound. The aromatization of the dihydropyridine ring increases its polarity, causing it to elute earlier on a typical reversed-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak. The mass should correspond to the parent compound minus two mass units (loss of 2H).

    • Prevent Recurrence: Always prepare solutions fresh and protect them from light using amber vials or by wrapping standard glassware in aluminum foil.[12] Minimize the time samples spend in the autosampler before injection.

    • Method Validation: Your analytical method should demonstrate specificity between the parent compound and this key degradant. If the peaks are not well-resolved, method optimization is required.[13]

Q2: I am performing a forced degradation study under basic hydrolysis (NaOH). I see a loss of the parent peak, but I am not achieving mass balance. The sum of the parent compound and all observed degradant peaks is less than 90%. What could be happening?

A2:

  • Likely Causes:

    • Multiple Degradation Products: Basic conditions may be cleaving the N-benzyl carbamate, but also causing further, more complex degradation of the resulting unprotected DHP ring. Some of these secondary degradants may be highly polar, eluting in the solvent front, or may not be UV-active at your chosen wavelength.

    • Precipitation: A degradation product could be insoluble in your sample diluent and may have precipitated out of solution, leading to an artificially low recovery.

    • Inappropriate HPLC Method: Your current HPLC method may not be retaining all degradation products.

  • Troubleshooting Steps:

    • Adjust Wavelength: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks and the baseline at the parent compound's retention time. This can help identify co-eluting peaks or degradants with different absorption maxima.

    • Modify Gradient: Develop a gradient method that starts with a very low percentage of organic solvent (e.g., 5% ACN or MeOH) and holds for several minutes to ensure the retention and separation of any highly polar degradants.

    • Check Sample Solubility: Visually inspect your stressed samples for any precipitation. If observed, try neutralizing the sample pH with an appropriate acid before dilution and injection.

    • Ensure Mass Balance: The principle of mass balance is critical in degradation studies to confirm that all degradants account for the loss of the parent compound.[12]

Q3: After several injections of my oxidized samples (stressed with H₂O₂), I'm observing peak tailing and a gradual increase in system backpressure. What is the cause and how do I fix it?

A3:

  • Likely Cause: This is often due to column contamination or degradation.[14] The oxidized pyridine degradant or other byproducts may have different solubility characteristics and could be adsorbing irreversibly to the column's stationary phase. This build-up fouls the column, leading to poor peak shape and increased pressure.

  • Troubleshooting Workflow:

    Start Problem: Peak Tailing & High Pressure Step1 Step 1: Column Wash Flush with strong solvent (e.g., 100% ACN, then IPA) Start->Step1 Step2 Step 2: Check Frit If pressure remains high, inspect and replace inlet frit Step1->Step2 Step3 Step 3: Guard Column Install a guard column to protect the analytical column Step2->Step3 Step4 Step 4: Sample Prep Consider SPE cleanup for complex degradation mixtures Step3->Step4 End Resolution: Restored Performance Step4->End

    Caption: Workflow for troubleshooting column contamination.

    • Column Regeneration: Disconnect the column from the detector and flush it with a strong solvent wash sequence. A typical sequence for a C18 column is to wash with your mobile phase without buffer, followed by 100% water, then 100% acetonitrile, and finally a storage solvent like methanol or acetonitrile.[15]

    • Replace Frit/Guard Column: If a strong wash does not restore pressure and peak shape, the inlet frit of the column may be clogged and require replacement.[14] Using a guard column is a cost-effective way to protect your more expensive analytical column from contamination.[15]

    • Optimize Sample Prep: Ensure residual H₂O₂ is quenched before injection, as it can be detrimental to column hardware over time.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound in a typical organic solvent (e.g., acetonitrile)?

  • A: To ensure short-term stability (up to several days), solutions should be stored under refrigeration (2-8°C) and protected from light in amber glass vials. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Q2: How do I choose the right stress levels for a forced degradation study to achieve the target 5-20% degradation?

  • A: Start with milder conditions and incrementally increase the severity. For hydrolysis, begin at room temperature and analyze samples at time points like 2, 8, and 24 hours. If no degradation is observed, increase the temperature to 40-50°C.[7] For oxidation, start with a lower concentration of H₂O₂ (e.g., 3%) and a shorter exposure time. The goal is to find conditions that produce measurable degradation without completely destroying the molecule, which could lead to unrepresentative secondary degradation pathways.[7][11]

Q3: What are the best analytical techniques for structural elucidation of unknown degradation products?

  • A: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the most powerful tool. It provides an accurate mass measurement of the degradant, which can be used to determine its elemental composition. Tandem MS (MS/MS) experiments then fragment the molecule, providing structural information that helps pinpoint the site of modification. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, though it requires isolating a sufficient quantity of the impurity.[12][16]

Section 4: Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for a method capable of separating the parent compound from its primary oxidative and hydrolytic degradants.

  • HPLC System: A standard HPLC or UPLC system with a UV or PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound (determine experimentally, likely in the 230-360 nm range for DHPs).

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 95
    13.0 95
    13.1 20

    | 15.0 | 20 |

  • Sample Preparation: Dilute stock solution in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10-20 µg/mL.

Protocol 2: General Forced Degradation Procedure

This procedure outlines the steps for stressing the compound under various conditions.[7][10]

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before diluting for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M HCl before diluting for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours. Dilute for HPLC analysis.

  • Photostability: Expose a solution of the compound (~100 µg/mL in 50:50 ACN:Water) to light conditions as specified in ICH Q1B guidelines. Wrap a control sample in foil and expose it alongside the test sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. Calculate the percentage of degradation and check for peak purity.

References
  • Luca, M., Ioele, G., & Ragno, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 9-17. ([Link])

  • Ioele, G., De Luca, M., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(1), 29-40. ([Link])

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. ([Link])

  • Sharp Clinical. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. ([Link])

  • Semantic Scholar. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Semantic Scholar. ([Link])

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. ([Link])

  • Ioele, G., Gündüz, M. G., De Luca, M., & Ragno, G. (2015). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. Future Medicinal Chemistry. ([Link])

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 1(1). ([Link])

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Creative Biolabs. ([Link])

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. ([Link])

  • Oriental Journal of Chemistry. (2013). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry. ([Link])

  • ResearchGate. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate. ([Link])

  • ChemTube3D. (n.d.). Oxidation of dihydropyridine by DDQ. ChemTube3D. ([Link])

  • Guengerich, F. P., Brian, W. R., Iwasaki, M., Sari, M. A., & Bocker, R. H. (1991). Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844. ([Link])

  • Zafar, A. M., et al. (2018). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Journal of the Chemical Society of Pakistan, 40(5). ([Link])

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. ([Link])

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. ([Link])

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. ([Link])

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. ([Link])

  • Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. ([Link])

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. ([Link])

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Waters. ([Link])

  • Miller, M. J., et al. (2007). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Molecules, 12(4), 814-827. ([Link])

  • Wozniak, A. S., et al. (2018). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Frontiers in Chemistry, 6, 529. ([Link])

  • Silva, M. (2020). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. ([Link])

  • Van Eeckhaut, A., Detaevernier, M. R., & Michotte, Y. (2004). Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 799-805. ([Link])

  • International Journal of Research in Engineering and Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRES. ([Link])

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. ([Link])

Sources

Technical Support Center: Troubleshooting Assay Interference with Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate in their experimental assays. While this specific molecule may not be extensively documented as an assay interferent, its structural features—including a dihydropyridine core and a benzyl carboxylate moiety—suggest a potential for various types of assay interference. This guide provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these potential issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing activity in my primary screen, but I'm concerned about potential artifacts. What are the most likely types of interference?

A1: Given the structure of your compound, several common mechanisms of assay interference should be considered. These are often referred to as Pan-Assay Interference Compounds (PAINS) behavior.[1][2][3] The primary concerns with a molecule like this compound are:

  • Fluorescence Interference: The presence of aromatic rings (the benzyl group and the dihydropyridine ring) can lead to intrinsic fluorescence (autofluorescence) or quenching of the assay's fluorescent signal.[4][5][6]

  • Compound Aggregation: At higher concentrations, organic molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[7]

  • Chemical Reactivity: The dihydropyridine ring system can be susceptible to oxidation, and the overall molecule may contain electrophilic sites that could react with nucleophilic residues (like cysteine) in proteins.[8][9][10][11][12]

  • Non-Specific Binding: The compound may bind to surfaces of the assay plate or to other proteins in the assay in a non-specific manner, leading to misleading results.[13][14][15]

It is crucial to systematically rule out these possibilities to confirm that the observed activity is due to a specific interaction with your target of interest.[16][17][18]

Q2: I suspect my compound is autofluorescent. How can I confirm this and what can I do to mitigate it?

A2: Autofluorescence is a common issue with compounds containing aromatic systems.[4] Here’s a systematic approach to diagnose and address this problem:

Confirmation Protocol:

  • Buffer-Only Measurement: Prepare a solution of your compound in the assay buffer at the same concentration used in your primary screen.

  • Plate Reading: Read the fluorescence of this solution using the same excitation and emission wavelengths as your assay.

  • Analysis: A significant fluorescence signal in the absence of your assay's fluorophore indicates autofluorescence.

Mitigation Strategies:

StrategyDescription
Wavelength Shift If your plate reader allows, try to find excitation and emission wavelengths for your assay's fluorophore that do not overlap with the autofluorescence of your compound.[7]
Time-Resolved Fluorescence (TRF) TRF assays use lanthanide-based fluorophores with long-lived fluorescence signals. The signal is measured after a delay, allowing the short-lived background fluorescence from interfering compounds to decay.
Switch to a Non-Fluorescent Readout Consider orthogonal assays with different detection methods, such as luminescence, absorbance, or label-free technologies like Surface Plasmon Resonance (SPR).[19]
Kinetic Mode Measurement In many cases, the fluorescence of the test compound will remain constant over time. By measuring the change in fluorescence over time (kinetic mode), the stable background signal from the compound can be subtracted out.[4]

Troubleshooting Workflows

Workflow 1: Differentiating True Hits from Aggregators

Compound aggregation is a frequent cause of false positives in high-throughput screening.[7] Aggregates can sequester and non-specifically inhibit enzymes. The following workflow can help determine if this compound is acting as an aggregator.

Caption: Workflow for identifying compound aggregation.

Detailed Protocol for Detergent Test:

  • Prepare Stock Solutions: Create a stock solution of a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer. A common starting concentration is 0.1% (v/v).

  • Set up Assay: Run your standard assay with a dose-response of this compound in the presence and absence of 0.01% detergent.

  • Data Analysis: Compare the IC50 values. The activity of an aggregator will be significantly attenuated in the presence of detergent, while a true inhibitor's potency should remain largely unaffected.[7]

Workflow 2: Assessing for Non-Specific Reactivity

The potential for your compound to act as a reactive electrophile should be assessed, as this can lead to covalent modification of your target protein or other assay components.[8][9][10][11][12]

Caption: Decision matrix for assessing compound reactivity.

Detailed Protocol for Thiol Reactivity Test:

  • Reagent Preparation: Prepare your assay buffer with and without a reducing agent like Dithiothreitol (DTT) at a concentration significantly higher than your compound (e.g., 1 mM DTT).

  • Assay Performance: Determine the IC50 of your compound in both buffer conditions.

  • Interpretation: A significant (greater than 3-fold) increase in the IC50 in the presence of DTT suggests that your compound may be reacting with thiol groups on the target protein, and this reactivity is being quenched by the excess DTT in the buffer.[12]

Advanced Troubleshooting

Q3: I've ruled out aggregation and reactivity. What other non-specific interactions should I consider?

A3: Non-specific binding to assay components or plasticware can still be a factor.[13] Here are some strategies to address this:

  • Buffer Optimization:

    • pH Adjustment: Modifying the pH of the assay buffer can alter the charge of your compound and the target protein, potentially reducing non-specific electrostatic interactions.[15]

    • Increased Ionic Strength: Adding salts like NaCl can help to shield electrostatic interactions that may contribute to non-specific binding.[13][15]

  • Use of Blocking Agents:

    • Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can prevent the compound from sticking to plastic surfaces.[13]

    • Including a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) can block non-specific binding sites on proteins and surfaces.[14][15]

Protocol for Optimizing BSA Concentration:

  • Prepare BSA Dilutions: Create a series of assay buffers with varying concentrations of BSA (e.g., 0%, 0.01%, 0.05%, 0.1%).

  • Run Controls: In each buffer condition, measure the binding of your labeled ligand in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.[13]

  • Analyze: Choose the lowest concentration of BSA that effectively minimizes non-specific binding without significantly impacting your specific signal.

Q4: How can I definitively confirm target engagement?

A4: After mitigating common assay interferences, confirming direct binding to your target is the final and most critical step. Several biophysical techniques can be employed:[16]

  • Surface Plasmon Resonance (SPR): A label-free method to measure real-time binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, providing information on affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon compound binding.[16]

  • X-ray Crystallography: Provides high-resolution structural information on how the compound binds to the target, which is the ultimate confirmation of a specific interaction.[16]

The selection of the appropriate biophysical assay will depend on the nature of your target and the resources available. A positive result in one or more of these orthogonal assays provides strong evidence that this compound is a true binder of your target.[20]

References

  • Self, C. H., & Cook, D. B. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 74(2), 235-242. Retrieved from [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1784-1793. Retrieved from [Link]

  • Ray, S., & Murkin, A. S. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(52), 5234–5244. Retrieved from [Link]

  • Ray, S., & Murkin, A. S. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(52), 5234–5244. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. Current chemical genomics, 4, 14–24. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Reactive chemistry for covalent probe and therapeutic development. Annual review of biochemistry, 87, 683–709. Retrieved from [Link]

  • Ray, S., & Murkin, A. S. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(52), 5234–5244. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2017). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. Chemical science, 8(10), 6847–6856. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]

  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitigating the non-specific rolling circle amplification: a comprehensive assessment of the role of ligation and digestion methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput RNA Interference Screening: Tricks of the Trade. Retrieved from [Link]

  • PubMed. (n.d.). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. Retrieved from [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Retrieved from [Link]

  • Alchemist-pharm. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Activity profiles of analog series containing pan assay interference compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. PubChem. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-affinity antibodies to the 1,4-dihydropyridine Ca2+-channel blockers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). The interaction of dihydropyridine calcium channel blockers with calmodulin and calmodulin inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Dihydropyridine Calcium Channel Blockers Suppress the Transcription of PD-L1 by Inhibiting the Activation of STAT1. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interferences in Immunoassay. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of dihydropyridines (DHPs) via the Hantzsch reaction. As a foundational multi-component reaction, the Hantzsch synthesis is pivotal for creating the DHP scaffold, a core component of numerous biologically active compounds, including the widely used calcium channel blockers like nifedipine and amlodipine. This [1][2][3]document provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Understanding the Hantzsch Reaction: The Mechanistic Core

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source (such as ammonium acetate or ammonia itself). The r[3][4]eaction proceeds through a series of equilibria, and its efficiency is highly dependent on the careful control of reaction conditions. Understanding the underlying mechanism is crucial for effective troubleshooting.

The reaction is generally understood to proceed via two primary pathways that converge:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.

  • [1][5]Enamine Formation: The second equivalent of the β-ketoester reacts with the ammonia source to generate a β-enamino ester.

  • [1][5]Michael Addition and Cyclization: The enamine then acts as a nucleophile, attacking the α,β-unsaturated intermediate in a Michael addition. This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.

It i[1]s important to note that several pathways have been proposed, and the predominant mechanism can be influenced by the specific reactants and conditions used.

[2][3]

Diagram of the Hantzsch Reaction Mechanism

Hantzsch_Mechanism cluster_intermediates Key Intermediates cluster_product Product Aldehyde R-CHO (Aldehyde) Knoevenagel Knoevenagel Product (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel Enamine Enamine Intermediate Ketoester1->Enamine Enamine Formation Ammonia NH₃ Source Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: A simplified workflow of the Hantzsch dihydropyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Hantzsch synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors. A systematic approach to optimization is key.

  • Sub-optimal Reaction Conditions: The classical Hantzsch reaction often requires prolonged heating in solvents like ethanol or acetic acid, which can lead to low yields. *[6] Temperature: The reaction often necessitates heating. Incre[7]asing the temperature from room temperature to 80°C has been shown to significantly improve yields. Howev[8]er, excessively high temperatures can lead to decomposition or side reactions.

    • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents like ethanol, water, or mixtures thereof generally provide good to excellent yields. Less [6]polar solvents such as toluene or dichloromethane can result in lower yields due to the poor solubility of the ammonium salt. Inter[6]estingly, "on-water" synthesis and even solvent-free conditions have been reported to be highly efficient.

  • [6][9]Catalyst Inefficiency: While the reaction can proceed without a catalyst, the use of one can dramatically improve reaction times and yields. *[10] A wide range of catalysts have been employed, including Brønsted and Lewis acids. Moder[10]n heterogeneous catalysts like sulfonic acid-functionalized magnetic nanoparticles have shown exceptional performance, leading to high yields in short reaction times.

  • [10]Reagent Quality and Stoichiometry:

    • Aldehyde Reactivity: The structure of the aldehyde is critical. Aromatic aldehydes with electron-withdrawing groups tend to give higher yields, while sterically hindered aldehydes may result in lower efficiency. *[1] Purity: Ensure the purity of your aldehyde, β-ketoester, and ammonia source. Impurities can lead to unwanted side reactions.

    • Stoichiometry: The reaction requires a 1:2:1 molar ratio of aldehyde to β-ketoester to ammonia source. Deviations from this can impact the yield.

Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?

A2: Byproduct formation is a common challenge. The primary byproducts are often related to side reactions of the intermediates.

  • Common Byproducts:

    • Oxidized Pyridine: The 1,4-dihydropyridine product can be sensitive to oxidation, leading to the formation of the corresponding pyridine derivative, especially under harsh conditions or upon prolonged exposure to air. *[3] Knoevenagel Adduct: The intermediate from the condensation of the aldehyde and one equivalent of the β-ketoester may be present if the reaction does not go to completion.

    • 1,2-Dihydropyridine Isomer: Under certain conditions, the formation of the 1,2-DHP regioisomer can occur.

  • [11]Minimization Strategies:

    • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to decomposition or oxidation.

    • Inert Atmosphere: If oxidation is a significant issue, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Purification: Careful purification by recrystallization or column chromatography is often necessary to separate the desired 1,4-DHP from byproducts. The pyridine byproduct can sometimes be removed by an aqueous acidic wash.

Q3[12]: The reaction is very slow. How can I accelerate the reaction rate?

A3: Several strategies can be employed to speed up the Hantzsch synthesis.

  • Catalysis: As mentioned, catalysts are highly effective at increasing the reaction rate. A comparative study of various catalysts can help in selecting the most efficient one for your specific substrates.

  • [10]Microwave Irradiation: Microwave-assisted synthesis has been shown to be a rapid and efficient method for the Hantzsch reaction, significantly reducing reaction times.

  • [2]Ultrasonic Irradiation: The use of ultrasound in aqueous micelles has been reported to give better yields than conventional heating in organic solvents.

  • [3]Solvent Choice: As detailed in A1, the solvent can have a significant impact on the reaction rate.

Q4: How do I choose the right ammonia source for my reaction?

A4: The choice of ammonia source can influence the reaction's success.

  • Ammonium Acetate: This is the most commonly used and reliable source of ammonia for the Hantzsch reaction.

  • [9]Aqueous Ammonia (Ammonium Hydroxide): This can also be used effectively.

  • Urea: While urea can serve as an ammonia source, it may lead to the formation of byproducts.

Q5[9]: What is the best method for purifying the final dihydropyridine product?

A5: The purification method will depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline 1,4-DHPs. Ethan[6]ol is a commonly used solvent for recrystallization.

  • [6]Column Chromatography: If recrystallization is not effective or if byproducts have similar solubility, silica gel column chromatography can be used.

  • Ultrasonic Crystallization: This technique can be used to obtain nanoparticles of the product with a narrow size distribution.

[13]

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1 mmol)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Protocol 2: Catalyst Screening for Optimized Synthesis

Objective: To determine the most effective catalyst for the synthesis of a model dihydropyridine.

Procedure:

  • Set up a parallel synthesis array with identical reaction mixtures as described in Protocol 1.

  • To each reaction, add a different catalyst (e.g., p-TSA, tannic acid, Fe₃O₄@SiO₂-SO₃H) at a specified catalytic loading (e.g., 1-5 mol%).

  • R[10]un the reactions under the same conditions (temperature, time).

  • After the specified time, quench the reactions and determine the yield of the product for each catalyst, for instance, by HPLC or by isolating the product.

  • Compare the yields and reaction times to identify the optimal catalyst.

Data Presentation: Catalyst Comparison

The selection of a catalyst can dramatically impact the efficiency of the Hantzsch synthesis. The table below summarizes the performance of various catalysts for the synthesis of a model dihydropyridine.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux865
p[10]-TSAEthanolReflux682
T[10]annic AcidH₂O80194
F[10]e₃O₄@SiO₂-SO₃HEthanol600.596

[10]Analysis: The data clearly demonstrates that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of both reaction time and yield. Notab[10]ly, modern heterogeneous and "green" catalysts show high efficacy, often in environmentally friendly solvents like water.

[10]

Troubleshooting Workflow

When encountering issues with your Hantzsch synthesis, a logical troubleshooting workflow can help identify and resolve the problem efficiently.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_byproducts Purity Enhancement cluster_rate Rate Acceleration Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Byproducts Byproducts Observed? Low_Yield->Byproducts No Check_Temp Optimize Temperature Low_Yield->Check_Temp Yes Slow_Reaction Slow Reaction? Byproducts->Slow_Reaction No Optimize_Time Optimize Reaction Time Byproducts->Optimize_Time Yes Solution Problem Resolved Slow_Reaction->Solution No Add_Catalyst Introduce/Change Catalyst Slow_Reaction->Add_Catalyst Yes Check_Solvent Screen Solvents Check_Temp->Check_Solvent Check_Catalyst Screen Catalysts Check_Solvent->Check_Catalyst Check_Reagents Verify Reagent Purity & Stoichiometry Check_Catalyst->Check_Reagents Check_Reagents->Slow_Reaction Inert_Atmosphere Use Inert Atmosphere Optimize_Time->Inert_Atmosphere Purification Refine Purification (Recrystallization, Chromatography) Inert_Atmosphere->Purification Purification->Slow_Reaction Use_Microwave Employ Microwave/Ultrasound Add_Catalyst->Use_Microwave Use_Microwave->Solution

Sources

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate crystallization techniques

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of N-Acyl-4-Oxopiperidine Derivatives

Focus Molecule: Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Welcome to the technical support center for the crystallization of N-acyl-4-oxopiperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Using this compound as our primary example, we will explore the underlying principles of crystallization and provide robust, field-proven protocols to address specific experimental issues.

The parent compound, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, is a solid with a melting point of 72-73°C[1][2][3]. The addition of a 2-propyl group increases lipophilicity and may result in a lower melting point, a factor that can predispose a compound to certain crystallization challenges, such as "oiling out"[4][5]. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide

This section addresses the most common problems encountered during the crystallization of N-acyl-4-oxopiperidine derivatives. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Problem: The Compound "Oils Out" Instead of Crystallizing

Q: I've cooled my saturated solution, but instead of forming crystals, a viscous liquid or oil has separated. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or Liquid-Liquid Phase Separation (LLPS), occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase.[6] This is common when the melting point of the solute is low, the concentration of impurities is high, or the solution is too rapidly supersaturated.[4] The oil is essentially a molten, impure form of your compound, which may eventually solidify into an amorphous solid, trapping impurities and solvent.

Causality Explained: Crystallization is a thermodynamic process requiring molecules to lose energy and self-assemble into a highly ordered lattice. Oiling out is a kinetic trap. If the supersaturation level is too high (i.e., the solution is cooled too quickly or too much anti-solvent is added), the molecules may not have sufficient time or energy to achieve the ordered arrangement of a crystal. Instead, they rapidly aggregate into a disordered, liquid-like state, which is kinetically favored but thermodynamically less stable than the crystalline form.

  • Re-heat and Dilute: Place the flask back on the heat source and re-dissolve the oil. Add 10-20% more of the primary ("good") solvent to decrease the overall concentration.[4] This lowers the supersaturation level upon cooling.

  • Slow Down Cooling: The rate of cooling is a critical parameter. Rapid cooling favors high nucleation rates and can lead to smaller, less pure crystals or oiling out.[7][8] Allow the solution to cool to room temperature slowly by insulating the flask (e.g., placing it inside a larger beaker or on a cork ring). For sub-ambient temperatures, use a cryostat with a slow cooling ramp (e.g., 5-10 °C per hour) rather than plunging the flask into an ice bath.

  • Reduce the Anti-Solvent Addition Rate: If using an anti-solvent, add it dropwise at an elevated temperature (just below the boiling point of the solvent mixture). Adding anti-solvent too quickly creates localized areas of extremely high supersaturation, inducing LLPS.[9]

  • Utilize Seeding: The most robust method to prevent oiling out is to introduce seed crystals.[6][9] Add a very small amount of pure, crystalline material once the solution has cooled slightly into the metastable zone (the region of supersaturation where crystals can grow but do not spontaneously nucleate).[9][10] This provides a template for ordered growth, bypassing the kinetic barrier to nucleation.[11]

  • Increase Purity: If the above steps fail, the purity of the starting material may be the issue. Impurities can disrupt crystal lattice formation and depress the melting point.[4][12] Consider re-purifying the crude material by column chromatography before attempting recrystallization.

Problem: No Crystals Form Upon Cooling

Q: My solution has cooled to room temperature (or below), but it remains completely clear. What should I do?

A: A clear solution after cooling indicates that the solution is not sufficiently supersaturated. This typically means either too much solvent was used or the chosen solvent is too effective at keeping the compound dissolved, even at lower temperatures.[4]

Causality Explained: Crystallization requires the solution to exceed its saturation point, creating a thermodynamic driving force for the solute to transition from the liquid to the solid phase. If the concentration of the solute remains below its solubility limit at the cooled temperature, no crystallization will occur.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]

  • Introduce a Seed Crystal: This is the most effective method.[13] Add a single, small crystal of your compound to the solution. If successful, you will observe crystal growth originating from the seed.[14]

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion (e.g., 20-30%) of the solvent to increase the solute concentration.[4] Allow the more concentrated solution to cool again. Alternatively, a stream of inert gas (like nitrogen) can be used to evaporate solvent from a solution at room temperature.

  • Lower the Temperature: If cooling to room temperature is insufficient, try cooling the solution further in an ice bath or a freezer, provided the solvent's freezing point is low enough.

  • Add an Anti-Solvent: If using a single solvent system, you can judiciously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Then, add a few drops of the primary solvent to re-dissolve the precipitate and allow the solution to cool slowly.[5]

Problem: Crystals Form Too Quickly ("Crashing Out")

Q: As soon as I removed my flask from the heat, a large amount of fine powder or solid precipitated immediately. Is this a problem?

A: Yes, this is a sign of uncontrolled, rapid crystallization. While it indicates you have successfully exceeded the saturation point, this process is too fast to be selective. Rapid precipitation tends to trap impurities and solvent within the crystal lattice, significantly reducing the effectiveness of the purification.[4][8] An ideal crystallization should see crystals begin to form over 5-10 minutes and continue to grow over 20-60 minutes.[4]

Causality Explained: The goal of recrystallization is purification, which relies on the slow, ordered formation of a crystal lattice that excludes molecules that do not fit perfectly (i.e., impurities). When crystallization happens too quickly, this equilibrium process is bypassed. The rapid drop in solubility causes a massive, instantaneous nucleation event, leading to a large number of very small crystals and trapping impurities that are simply in the vicinity.[8]

  • Re-heat and Add More Solvent: Return the flask to the heat source to re-dissolve the precipitate. Add a small amount of additional hot solvent (5-10% of the total volume) to slightly decrease the saturation level.[4]

  • Ensure Slow Cooling: This is the most critical step. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly on a benchtop, insulated from drafts. The slower the cooling, the more time molecules have to form a well-ordered, pure crystal lattice.[7][15]

  • Use a Larger Flask or Insulate: If the solvent volume is small (<2 mL), the high surface-area-to-volume ratio can cause excessively rapid cooling.[4] Using a slightly larger flask or wrapping the flask in glass wool or paper towels can slow heat loss.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my compound?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[16]

  • Single Solvent Screening: Test the solubility of a few milligrams of your compound in about 0.5 mL of various solvents at room temperature and then upon heating. Good candidates will show poor solubility at room temperature but dissolve completely upon heating.[16]

  • Solvent-Pair System: If no single solvent is ideal, use a solvent-pair. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[5] For N-acyl-4-oxopiperidine derivatives, which have both polar (amide, ketone) and non-polar (benzyl, propyl) groups, a moderately polar solvent paired with a non-polar anti-solvent is a good starting point.

Table 1: Suggested Solvent Systems for N-Acyl-4-Oxopiperidine Derivatives

"Good" Solvent (Higher Polarity)"Anti-Solvent" (Lower Polarity)Rationale & Comments
Ethyl AcetateHexanes / HeptaneA classic combination. The ester group in ethyl acetate often has good affinity for moderately polar compounds.[17]
AcetoneHexanes / HeptaneAcetone is a strong, polar aprotic solvent. Use cautiously due to its low boiling point.[17]
Isopropanol (IPA)WaterThe propyl and benzyl groups suggest some alcohol solubility. Water acts as a potent anti-solvent.[16]
TolueneHexanes / HeptaneAromatic solvents like toluene can promote high-quality crystal growth through π-π interactions.[18][19]
Dichloromethane (DCM)Hexanes / HeptaneGood for dissolving many organics, but its high volatility can lead to rapid evaporation and poor crystal quality if not controlled.[18][19]

Q2: How much seed crystal should I use and when should I add it?

A2: Use a minimal amount—just a few visible specks on the tip of a spatula. The goal is to provide nucleation sites, not to significantly increase the mass of the final product.[6] The seed crystals should be of high purity to ensure they template the desired crystal form.[20] Add the seed crystals when the solution is supersaturated but not yet spontaneously nucleating (the "metastable zone").[10] A practical approach is to cool the solution until it is just slightly below the temperature at which it was fully dissolved and then add the seeds.

Q3: Can impurities affect the crystal shape (habit)?

A3: Absolutely. Impurities can selectively adsorb to specific faces of a growing crystal, inhibiting growth on those faces and altering the overall morphology. This can lead to the formation of needles or thin plates instead of well-formed prisms, which can complicate filtration and drying. If you consistently obtain poor crystal habits despite optimizing conditions, re-purifying the starting material is the best course of action.

Q4: My yield is very low. How can I improve it?

A4: Low yield is often a result of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[4] To improve yield, you can place the filtrate (mother liquor) in a colder environment (e.g., a freezer) to recover a second crop of crystals. Alternatively, you can evaporate a portion of the solvent from the mother liquor and re-cool to induce further crystallization.[4] Be aware that second-crop crystals are often less pure than the first crop.

Visual Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Dissolve Compound in Minimal Hot Solvent cool Cool Slowly to RT start->cool outcome Observe Outcome cool->outcome success High-Quality Crystals Formed - Filter - Wash - Dry outcome->success Ideal Outcome oiling Problem: 'Oiling Out' (LLPS) outcome->oiling Oil Separates no_xtal Problem: Solution Remains Clear outcome->no_xtal No Change crash Problem: Rapid Precipitation ('Crashing Out') outcome->crash Immediate Solid sol_oil Solution for Oiling: 1. Re-heat & Dilute 2. Slow Cooling Rate 3. Use Seed Crystals oiling->sol_oil sol_no_xtal Solution for No Crystals: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool to Lower Temp no_xtal->sol_no_xtal sol_crash Solution for Crashing: 1. Re-heat & Add Solvent 2. Ensure Very Slow Cooling 3. Insulate Flask crash->sol_crash sol_oil->start Re-attempt sol_no_xtal->start Re-attempt sol_crash->start Re-attempt

Caption: Troubleshooting workflow for common crystallization issues.

References

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. Retrieved from [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. Retrieved from [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25). CatSci. Retrieved from [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Seeding. (n.d.). Hampton Research. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems. Retrieved from [Link]

  • Amari, S., Okude, A., Kudo, S., & Takiyama, H. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Retrieved from [Link]

  • Klosin, J. (2015, April 28). Crystal Growing Tips. University of Florida. Retrieved from [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025, April 21). CrystEngComm (RSC Publishing). DOI:10.1039/D5CE00171D. Retrieved from [Link]

  • How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH. Retrieved from [Link]

  • Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives. (n.d.). Google Patents.

Sources

Technical Support Center: Interpreting Mass Spectrometry Data of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometric analysis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting mass spectrometry data for this specific N-Cbz protected dihydropyridinone derivative. This guide provides in-depth, experience-based insights into fragmentation patterns, troubleshooting common issues, and optimizing your experimental setup.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mass spectrometric behavior of the target molecule.

Q1: What is the expected molecular weight of this compound?

To accurately interpret your mass spectrum, you must first know the precise theoretical mass of your target analyte. The molecular formula and corresponding weights are summarized below. The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS) analysis.

PropertyValue
Molecular Formula C₁₇H₂₁NO₃
Average Mass 287.35 g/mol
Monoisotopic Mass 287.15214 Da
Q2: In positive ion ESI-MS, what are the most common adducts I should look for?

Electrospray Ionization (ESI) is a soft ionization technique that often produces adducts of the analyte molecule with various ions present in the mobile phase or from contaminants.[1][2] Recognizing these adducts is critical to correctly identifying the molecular ion. For this compound (M), the most common adducts in positive ion mode are:

Adduct IonFormulaCalculated m/z (Monoisotopic)Notes
Protonated Molecule [M+H]⁺288.15942This is typically the most desired and often the most abundant ion in acidic mobile phases.
Sodium Adduct [M+Na]⁺310.14137Sodium is a ubiquitous contaminant in glassware, solvents, and buffers. Its presence is very common.[3]
Ammonium Adduct [M+NH₄]⁺305.18597Often observed if ammonium salts (e.g., ammonium formate or acetate) are used as mobile phase modifiers.
Potassium Adduct [M+K]⁺326.11531Potassium is another common alkali metal contaminant, often seen alongside sodium adducts.
Solvent Adducts e.g., [M+H+CH₃CN]⁺, [M+H+CH₃OH]⁺VariesAdducts with solvent molecules like acetonitrile or methanol can occur, especially at higher analyte concentrations or with certain source conditions.
Q3: What are the predicted major fragmentation pathways for [M+H]⁺ in tandem mass spectrometry (MS/MS)?

The fragmentation of the protonated molecule (m/z 288.16) is dictated by the stability of the resulting fragment ions. The structure contains several key functional groups that will direct the fragmentation: the benzyl carbamate (Cbz) group, the α,β-unsaturated ketone system within the dihydropyridinone ring, and the propyl substituent.

The primary fragmentation pathways are initiated by the cleavage of the labile Cbz group, which is a well-characterized process in mass spectrometry.[4][5]

Key Predicted Fragmentation Pathways:

  • Formation of the Tropylium Ion (m/z 91): This is a hallmark of benzyl-containing compounds. Cleavage of the benzyl-oxygen bond, often followed by rearrangement, produces the highly stable tropylium cation (C₇H₇⁺). This is frequently the base peak in the spectrum.[6]

  • Loss of Toluene (C₇H₈, 92.06 Da): A neutral loss of toluene can occur via hydrogen rearrangement, leading to an ion at m/z 196.10.

  • Loss of the Benzyloxycarbonyl Radical (C₈H₇O₂•, 135.04 Da): This cleavage would result in an ion representing the protonated dihydropyridinone core at m/z 153.12.

  • Decarboxylation (Loss of CO₂, 43.99 Da): Following the loss of the benzyl group, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide. This pathway often occurs in conjunction with other cleavages.

  • Cleavage of the Propyl Group (C₃H₇•, 43.05 Da): Alpha-cleavage adjacent to the chiral center at the 2-position can lead to the loss of a propyl radical, resulting in an ion at m/z 245.10.

Predicted Major Fragment Ions for [M+H]⁺ (m/z 288.16)

Predicted m/zNeutral Loss (Da)Proposed Fragment Structure/Description
244.11 44.05 (Propene)Loss of propene from the 2-position via rearrangement.
196.10 92.06 (Toluene)Loss of toluene from the Cbz group.
154.09 134.07Cleavage of the Cbz group, yielding the protonated piperidinone ring.
136.08 152.08Further fragmentation of the piperidinone ring after Cbz loss.
91.05 197.11Tropylium ion (C₇H₇⁺), characteristic of the benzyl group.[6]

Diagram: Predicted Fragmentation Pathway

G precursor [M+H]⁺ m/z 288.16 (C₁₇H₂₂NO₃⁺) frag91 Tropylium Ion m/z 91.05 (C₇H₇⁺) precursor->frag91 - C₁₀H₁₅NO₃ frag196 [M+H - Toluene]⁺ m/z 196.10 precursor->frag196 - C₇H₈ frag154 [Piperidinone Core+H]⁺ m/z 154.09 precursor->frag154 - C₈H₈O₂ frag244 [M+H - Propene]⁺ m/z 244.11 precursor->frag244 - C₃H₆

Predicted fragmentation of the protonated molecule.
Q4: Should I use positive or negative ion mode for this analysis?

Given the presence of a nitrogen atom within the dihydropyridinone ring, which is a basic site, positive ion mode is strongly recommended .[1] Protonation is readily achieved, leading to a stable [M+H]⁺ ion with good signal intensity. Negative ion mode would require a deprotonatable site, which is absent in this molecule, likely resulting in poor or no signal.[2][3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: I don't see the expected molecular ion peak, [M+H]⁺ at m/z 288.16.
  • Possible Cause 1: In-source Fragmentation. The Cbz protecting group is somewhat labile. High source temperatures or high cone/capillary voltages can cause the molecule to fragment before it reaches the mass analyzer.

    • Solution: Gradually reduce the source temperature and cone voltage. Start with gentle conditions and optimize for the molecular ion. Look for the predicted fragment ions (e.g., m/z 91, 196) to see if they are present, which would support this diagnosis.[7]

  • Possible Cause 2: Poor Ionization Efficiency. The mobile phase composition may not be optimal for protonation.

    • Solution: Ensure your mobile phase contains a small amount of acid, such as 0.1% formic acid or acetic acid, to facilitate protonation.[8] Also, verify that your sample is fully dissolved in a compatible solvent.

  • Possible Cause 3: No Signal/Empty Chromatogram. This indicates a more fundamental issue with the instrument or sample introduction.

    • Solution: Systematically check the basics. Is the ESI spray stable? Is there sufficient sample? Are there any clogs in the sample path? Is the detector on? A systematic troubleshooting flowchart can help isolate the issue.[9]

Diagram: General Troubleshooting Workflow

G start Problem: No Expected Signal q1 Is there ANY signal (including noise)? start->q1 q2 Is the ESI spray stable? q1->q2 Yes sol1 Check detector, electronics, and instrument communication. q1->sol1 No q3 Is the molecular ion absent but fragments are present? q2->q3 Yes sol2 Check for clogs, leaks, solvent levels, and sample prep. q2->sol2 No sol3 Reduce source temperature and cone voltage. q3->sol3 Yes sol4 Optimize mobile phase (add acid). Check for adduct formation. q3->sol4 No

A workflow for troubleshooting signal issues.
Problem: I see a very intense peak at m/z 91, but my molecular ion is weak.
  • Explanation: This is a classic sign of the benzyl group. The peak at m/z 91 corresponds to the tropylium ion (C₇H₇⁺), which is exceptionally stable.[6] Its high intensity indicates that the collision energy (in MS/MS) or the source energy (in a full scan) is high enough to cause significant fragmentation, favoring the formation of this stable ion.

    • Solution (if the molecular ion is desired): As above, reduce the source energy (cone voltage) or collision energy to lessen fragmentation and increase the relative abundance of the precursor ion.

    • Solution (for structural confirmation): Use this to your advantage! The presence of m/z 91 is strong evidence that the Cbz group is intact in your synthesized molecule.

Problem: My spectrum shows many unexpected peaks and a high baseline.
  • Possible Cause 1: Contamination. The sample, solvent, or LC-MS system may be contaminated. Common contaminants include plasticizers (phthalates), slip agents (erucamide), and polymers from tubing (polydimethylsiloxane).

    • Solution: Run a solvent blank (injecting only the mobile phase) to identify background ions.[10] Ensure you are using high-purity, LC-MS grade solvents. Check and clean the ion source if necessary.

  • Possible Cause 2: Matrix Effects. If analyzing from a complex matrix (e.g., plasma, tissue extract), other co-eluting compounds can suppress the ionization of your analyte or contribute to a noisy baseline.

    • Solution: Improve your sample preparation method (e.g., use solid-phase extraction instead of simple protein precipitation) to remove interfering substances.[8] Adjust your chromatography to better separate your analyte from the matrix components.

Experimental Protocol: A Practical Guide

This section provides a starting point for a robust LC-MS/MS method. Optimization will be required for your specific instrumentation.

Objective: To obtain a stable molecular ion signal ([M+H]⁺) and a reproducible fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute this stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion, or 10-100 ng/mL for LC-MS analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 - 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode:

      • Full Scan (MS1): Scan from m/z 70 to 500 to identify the [M+H]⁺ ion and common adducts.

      • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 288.16) and fragment it.

    • Source Settings (Starting Point):

      • Capillary Voltage: 3.5 kV.

      • Cone Voltage: 20-30 V (adjust to minimize in-source fragmentation).

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350-450 °C.

      • Nebulizer Gas (N₂): Adjust based on manufacturer's recommendation for the flow rate.

    • MS/MS Settings:

      • Collision Gas: Argon.

      • Collision Energy: Perform a ramp from 10-40 eV to observe the full range of fragment ions. The optimal energy to see a good distribution of fragments will likely be in the 15-25 eV range.

References

  • Liu, Z., et al. (2012). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]

  • Gabelica, V., et al. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. Available at: [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]

  • NIH Public Access. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • NIH Public Access. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Cromwell, W. (n.d.). Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]

  • Tong, L. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Available at: [Link]

  • NIH Public Access. (n.d.). Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Available at: [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • University of Arizona. (n.d.). Electrospray Ionization (ESI). Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2 Fragmentation observed in the ESI tandem mass spectra of compounds 1–3. Available at: [Link]

  • PubMed. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • PubMed. (2022). Quantum Chemistry-based Molecular Dynamics Simulations as a Tool for the Assignment of ESI-MS/MS Spectra of Drug Molecules. Available at: [Link]

  • NIH Public Access. (n.d.). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Available at: [Link]

  • NIH Public Access. (n.d.). Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides. Available at: [Link]

  • NIH Public Access. (n.d.). Investigation of neutral loss during collision induced dissociation of peptide ions. Available at: [Link]

  • ResearchGate. (n.d.). Recurring mass differences, neutral losses, and fragments identified... Available at: [Link]

  • ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. Available at: [Link]

  • 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • ResearchGate. (n.d.). ESI mass spectrum of the Biginelli reaction using a double-barrel tip... Available at: [Link]

  • NIH Public Access. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • NIH Public Access. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Available at: [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

  • PubChemLite. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1. Available at: [Link]

  • CAS-Chemical. (n.d.). CAS: 185847-84-1 Name: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available at: [Link]

Sources

Validation & Comparative

A Prospective Analysis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate in the Dihydropyridine Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the vast and pharmacologically significant class of dihydropyridines (DHPs), subtle structural modifications can lead to profound shifts in biological activity, pharmacokinetic profiles, and therapeutic applications. While classical 1,4-dihydropyridines like Nifedipine and Amlodipine are renowned for their potent L-type calcium channel blocking activity, the exploration of novel DHP scaffolds continues to be a fertile ground for drug discovery.[1] This guide offers a detailed comparative analysis of a less-explored scaffold, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate , against its well-established 1,4-dihydropyridine counterparts.

Given the nascent stage of research into this specific molecule, this guide will adopt a prospective and structure-driven approach. By dissecting its unique structural motifs—the N-benzyloxycarbonyl group, the 4-oxo function, and the 2-propyl substituent—we will extrapolate potential biological activities and performance metrics based on established Structure-Activity Relationships (SAR) within the broader dihydropyridine family. This analysis is intended to provide a robust theoretical framework and practical experimental direction for researchers investigating new DHP-based therapeutic agents.

The Classical 1,4-Dihydropyridine Scaffold: A Foundation for Comparison

The archetypal 1,4-dihydropyridine calcium channel blockers are distinguished by a core set of structural features essential for their potent antihypertensive activity.[2] Understanding this foundational SAR is crucial for appreciating the potential deviations in activity that our target molecule may present.

Key SAR Features of Classical 1,4-DHPs:

  • 1,4-Dihydropyridine Ring: This core heterocycle is indispensable for activity.

  • Substituents at C2 and C6: Small alkyl groups, typically methyl, are optimal for activity. Amlodipine is a notable exception, featuring a larger, basic side chain at the C2 position which contributes to its long half-life.[3]

  • Ester Groups at C3 and C5: These groups are critical for receptor binding. Asymmetrical esters can lead to improved pharmacological profiles.[4]

  • Aryl Group at C4: A substituted phenyl ring (often with electron-withdrawing groups at the ortho or meta position) is a hallmark of high potency, acting as a crucial binding element.[5]

  • Unsubstituted N1 Position: The N1 nitrogen typically bears a hydrogen atom, which can participate in hydrogen bonding within the receptor pocket.

These features collectively create a "boat-like" conformation of the DHP ring, which is thought to be the active conformation for binding to the L-type calcium channel.

Dissecting this compound: A Structural and Mechanistic Analysis

Our molecule of interest deviates from the classical 1,4-DHP structure in several significant ways. Each of these modifications can be hypothesized to alter its interaction with biological targets, its metabolic stability, and its overall pharmacological profile.

The N-Benzyloxycarbonyl Group: A Shift in Polarity and Steric Hindrance

The most striking difference is the substitution at the N1 position with a benzyloxycarbonyl group. In classical DHPs, the N-H group is considered important for activity. Replacing this with a bulky, lipophilic benzyloxycarbonyl group could have several consequences:

  • Loss of Hydrogen Bond Donor: The absence of the N-H proton prevents the formation of a key hydrogen bond at the receptor site, which could reduce affinity for the classical DHP binding site on L-type calcium channels.

  • Steric Hindrance: The bulky benzyl group may sterically clash with the receptor, potentially altering the binding mode or preventing optimal interaction.

  • Increased Lipophilicity: This modification will increase the overall lipophilicity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that the lipophilicity of DHPs correlates with their onset of action.[6]

  • Alternative Biological Targets: While activity at L-type calcium channels might be diminished, N-substituted DHPs have been investigated for other activities. For instance, N-benzyl 1,4-dihydropyridines have been explored as P-glycoprotein (P-gp) inhibitors, suggesting a potential role in overcoming multidrug resistance.[7]

The 4-Oxo Moiety: A Bioisosteric Replacement for the Aryl Group

Perhaps the most functionally significant alteration is the replacement of the C4-aryl group with a carbonyl (oxo) group. In classical DHPs, the C4-aryl ring is a cornerstone of high-affinity binding. Its replacement represents a significant bioisosteric shift.[8]

  • Electronic and Conformational Changes: The 4-oxo group drastically alters the electronics and conformation of the dihydropyridine ring. It introduces a planar, electron-withdrawing group, which could influence the overall shape and electrostatic potential of the molecule.

  • Potential for Different Biological Activities: While this change likely abolishes or significantly reduces classical L-type calcium channel antagonism, 4-oxo-dihydropyridine derivatives have been investigated for other therapeutic applications, including antioxidant and potential anticancer activities.[9][10] The core structure is more akin to a 3,4-dihydropyridin-4-one.

  • Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor, potentially enabling interactions with different biological targets than those recognized by classical DHPs.

The 2-Propyl Group: Modulating Potency and Selectivity

The presence of a propyl group at the C2 position, instead of the more common methyl group, is another point of differentiation.

  • Influence on Lipophilicity and Potency: Increasing the size of the alkyl substituents at the C2 and C6 positions can influence the molecule's lipophilicity and, consequently, its pharmacokinetic properties and potency. While small alkyl groups are generally preferred for calcium channel activity, larger groups have been successfully incorporated, as seen in amlodipine.[3][11]

  • Tissue Selectivity: Modifications at the C2 position have been shown to impact the tissue selectivity of DHPs, particularly the ratio of vascular to cardiac effects.[12] A propyl group might confer a different selectivity profile compared to a methyl group.

Comparative Performance: A Prospective Outlook

Based on the structural analysis, we can create a prospective comparison of this compound with classical 1,4-dihydropyridines like Nifedipine and Amlodipine.

FeatureClassical 1,4-DHPs (e.g., Nifedipine, Amlodipine)This compound (Hypothesized)Rationale for Hypothesis
Primary Mechanism L-type calcium channel blockade.[13]Unlikely to be a potent L-type calcium channel blocker. May exhibit other activities (e.g., antioxidant, MDR modulation).The absence of a C4-aryl group and the presence of an N1-substituent and a 4-oxo group fundamentally alter the pharmacophore required for high-affinity calcium channel binding.[5][7][9]
Potency (as Ca2+ Blocker) High (nanomolar to low micromolar IC50).[14]Low to negligible.See above.
Vascular Selectivity Generally high, leading to vasodilation with minimal cardiac effects.[15]Not applicable if not a calcium channel blocker. If it retains some activity, selectivity would be unpredictable.Selectivity is dependent on interactions with the calcium channel, which are predicted to be weak.
Pharmacokinetics Variable. Nifedipine has a short half-life; Amlodipine has a long half-life.[15]Likely high lipophilicity. Potential for extensive metabolism at the benzyl and propyl groups.The N-benzyloxycarbonyl and 2-propyl groups increase lipophilicity.
Therapeutic Potential Hypertension, angina.[1]Potentially in areas like cancer (MDR reversal) or conditions related to oxidative stress.[7][9][16]Based on activities reported for structurally related N-substituted and 4-oxo DHPs.

Experimental Validation: A Roadmap for Researchers

To move from hypothesis to data, a structured experimental plan is essential. The following protocols provide a framework for synthesizing and evaluating this compound and comparing its performance to established dihydropyridines.

Synthesis Workflow

The synthesis of dihydropyridine derivatives is classically achieved through the Hantzsch pyridine synthesis.[16] However, for our N1-substituted, 4-oxo target molecule, a modified approach would be necessary. A potential synthetic route could involve the multi-component reaction of an appropriate beta-ketoester, an aldehyde, and an amine source, followed by modification.

Synthesis_Workflow cluster_0 Hantzsch-like Condensation cluster_1 Final Modification & Purification A Propionaldehyde D Multicomponent Reaction A->D B Benzyl carbamate B->D C Beta-ketoester C->D E Intermediate Dihydropyridone D->E F Oxidation/Modification E->F G Target Molecule F->G H Chromatography & Spectroscopy G->H I Purified Compound H->I J In Vitro & In Vivo Testing I->J Proceed to Biological Assays

Caption: A potential synthetic workflow for the target molecule.

In Vitro Biological Evaluation

A tiered approach to in vitro testing will efficiently characterize the biological activity of the novel DHP.

Tier 1: Primary Screening for Calcium Channel Activity

The initial step is to definitively assess whether the compound interacts with L-type calcium channels.

  • Radioligand Binding Assay: This assay quantifies the ability of the test compound to displace a radiolabeled DHP antagonist (e.g., [³H]nitrendipine) from its receptor site on membranes prepared from tissues rich in L-type calcium channels (e.g., rat brain or cardiac tissue).[17][18] A high IC50 value compared to a control like Nifedipine would confirm low affinity for the classical DHP binding site.

  • Fluorescent Calcium Flux Assay: This cell-based assay measures changes in intracellular calcium concentration.[19] Using a cell line expressing L-type calcium channels, one can assess if the compound inhibits depolarization-induced calcium influx.[20]

In_Vitro_Assay_Workflow start Synthesized Compound binding_assay Radioligand Binding Assay [³H]nitrendipine Displacement Determine IC50 vs. Nifedipine start->binding_assay Primary Target flux_assay Calcium Flux Assay Fluo-8 Dye Depolarize with KCl Measure change in fluorescence start->flux_assay Functional Validation vaso_assay Ex Vivo Vasodilation Assay Isolated Arterial Rings Measure relaxation of pre-constricted tissue Determine EC50 binding_assay->vaso_assay If active other_assays Alternative Target Assays MDR Reversal (P-gp) Antioxidant Capacity (DPPH) Cytotoxicity (MTT) binding_assay->other_assays If inactive flux_assay->vaso_assay If active flux_assay->other_assays If inactive conclusion Comprehensive Activity Profile vaso_assay->conclusion other_assays->conclusion

Caption: Tiered workflow for in vitro biological evaluation.

Tier 2: Functional Assessment (if active in primary screens)

  • Ex Vivo Vasodilation Assay: This assay uses isolated arterial rings (e.g., from rat aorta) mounted in an organ bath.[21] The ability of the compound to relax tissues pre-constricted with potassium chloride or phenylephrine provides a direct measure of its vasodilatory effect and potency (EC50).

Tier 3: Alternative Target Screening (if inactive in primary screens)

  • P-glycoprotein (P-gp) Inhibition Assay: To test the hypothesis of MDR reversal, a cellular assay using a P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) can be employed. The ability of the compound to restore the cytotoxicity of a P-gp substrate like doxorubicin is measured.

  • Antioxidant Assays: Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can quantify the compound's antioxidant potential.

Detailed Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel DHP binding site.

Materials:

  • Test compound, Nifedipine (positive control)

  • [³H]nitrendipine (radioligand)

  • Membrane preparation from rat cerebral cortex

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

  • 96-well filter plates

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, and varying concentrations of the test compound or Nifedipine.

  • Radioligand Addition: Add a fixed concentration of [³H]nitrendipine (typically at its Kd concentration) to all wells. For determining non-specific binding, add a high concentration of unlabeled Nifedipine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[17]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a significant structural departure from the classical 1,4-dihydropyridine calcium channel blockers. While it is unlikely to exhibit potent activity at L-type calcium channels due to critical alterations of the established pharmacophore, its unique chemical features open avenues for exploring other biological activities. The N-benzyloxycarbonyl moiety and the 4-oxo group may steer its function towards targets involved in multidrug resistance or cellular redox homeostasis.

The true therapeutic potential of this and related scaffolds can only be unlocked through rigorous experimental validation. The synthetic and biological testing workflows provided in this guide offer a clear and logical path for researchers to systematically investigate this novel chemical space. By moving beyond the traditional DHP framework, the scientific community can continue to exploit the versatility of the dihydropyridine core to develop new therapeutic agents for a range of diseases.

References

  • Baumert, C., et al. (2013). Development of small-molecule P-gp inhibitors of the N-benzyl 1,4-dihydropyridine type: novel aspects in SAR and bioanalytical evaluation of multidrug resistance (MDR) reversal properties. Bioorganic & Medicinal Chemistry, 21(1), 166-77. [Link]

  • Arrowsmith, J. E., et al. (1986). Long-acting dihydropyridine calcium antagonists. 1. 2-Alkoxymethyl derivatives incorporating basic substituents. Journal of Medicinal Chemistry, 29(9), 1696-702. [Link]

  • Agilent Technologies. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Suzuki, K., et al. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. Journal of Pharmacobio-Dynamics, 12(5), 293-8. [Link]

  • Klusa, V. (1995). Biological activity of 1,4-dihydropyridine derivatives. Drugs of the Future, 20(2), 135-147. [Link]

  • Triggle, D. J. (1990). Calcium-channel drugs: structure-activity relationships and selectivity of action. Journal of Cardiovascular Pharmacology, 16 Suppl 1, S1-7. [Link]

  • ResearchGate. (2025). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]

  • Striessnig, J. (1999). Pharmacology, structure and function of cardiac L-type Ca(2+) channels. Cellular Physiology and Biochemistry, 9(4-5), 242-69. [Link]

  • van der Lee, R., et al. (2000). The differential time courses of the vasodilator effects of various 1,4-dihydropyridines in isolated human small arteries are correlated to their lipophilicity. Journal of Hypertension, 18(11), 1677-82. [Link]

  • Janis, R. A., & Triggle, D. J. (1983). New developments in Ca2+ channel antagonists. Journal of Medicinal Chemistry, 26(6), 775-85. [Link]

  • Bocker, A., et al. (2019). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 131(1), 8. [Link]

  • Dilip, P., et al. (2018). Allosteric interactions required for high-affinity binding of dihydropyridine antagonists to Ca(V)1.1 Channels are modulated by calcium in the pore. Journal of General Physiology, 150(8), 1130-1146. [Link]

  • Bellemann, P., et al. (1987). Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium. Journal of Pharmacology and Experimental Therapeutics, 243(1), 118-25. [Link]

  • Ciesielska, A., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International Journal of Molecular Sciences, 24(12), 9928. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. Retrieved from [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • ResearchGate. (2025). A Mild and Practical Method for the Regioselective Synthesis of N-Acylated 3,4-Dihydropyrimidin-2-ones. New Acyl Transfer Reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Bioinspired Synthesis of Chiral 3,4-Dihydropyranones via StoO Acyl-Transfer Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Retrieved from [Link]

  • Sharma, A., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry, 12(3), 3117-3134. [Link]

  • PubMed. (n.d.). Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant activity of different dihydropyridines. Retrieved from [Link]

  • PubMed. (n.d.). 1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers. Retrieved from [Link]

  • PubMed. (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Retrieved from [Link]

  • Atwal, K. S., et al. (1991). Long-acting dihydropyridine calcium antagonists. 3. Synthesis and structure-activity relationships for a series of 2-[(heterocyclylmethoxy)methyl] derivatives. Journal of Medicinal Chemistry, 34(2), 806-11. [Link]

  • PubMed. (n.d.). Lipophilic 4-isoxazolyl-1,4-dihydropyridines: synthesis and structure-activity relationships. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Royal Society of Chemistry. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved from [Link]

  • PubMed. (n.d.). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Retrieved from [Link]

  • REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved from [Link]

  • YouTube. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. Retrieved from [Link]

Sources

A Comparative Guide to the Identification and Validation of the Biological Target for Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial First Step in Drug Discovery

The journey of a thousand-mile therapeutic pipeline begins with a single step: identifying the biological target of a bioactive small molecule. This process, often termed target deconvolution, is a cornerstone of modern drug discovery. It provides the mechanistic rationale for a compound's efficacy and potential toxicity, transforming a promising "hit" from a phenotypic screen into a viable lead for therapeutic development. This guide will provide an in-depth comparison of state-of-the-art methodologies for identifying and validating the biological target of a novel small molecule, using benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate as a representative case study. While the specific target of this compound is not extensively documented in publicly available literature, the principles and workflows detailed herein provide a robust framework for its elucidation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence.

Part 1: Target Identification – Casting a Wide Net

The initial phase of target identification aims to generate a list of potential protein binders or modulators. These candidate targets are then subjected to rigorous validation. Two primary orthogonal approaches are often employed: affinity-based proteomics and genetic methodologies.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are a direct biochemical approach to identify proteins that physically interact with the small molecule of interest.[1][2] The most common and powerful of these is Affinity Chromatography coupled with Mass Spectrometry (AC-MS).[2][3]

Principle of AC-MS: The small molecule is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the small molecule are "captured" on the matrix, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.[4]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Synthesis of an Affinity Probe: A chemical analogue of this compound is synthesized with a linker arm and a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). It is crucial to test that this modified compound retains its biological activity to ensure the linker does not obstruct the binding site.

  • Immobilization: The affinity probe is covalently coupled to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads.

  • Cell Lysate Preparation: The cells or tissues of interest are lysed under non-denaturing conditions to preserve protein structure and protein-protein interactions. The lysate is pre-cleared by passing it through control beads (without the immobilized compound) to remove proteins that bind non-specifically to the matrix.

  • Affinity Capture: The pre-cleared lysate is incubated with the affinity matrix. A parallel incubation with control beads is essential as a negative control.

  • Washing: The matrix is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the matrix. This can be done using a competitive eluent (an excess of the free, unmodified small molecule) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).[4]

Causality and Trustworthiness: The inclusion of a competitive elution step is critical for validating the specificity of the interaction. Proteins that are eluted by the free compound but not by changes in buffer conditions are more likely to be true interactors.

Genetic Approaches: Unveiling Functional Relationships

Genetic methods identify targets by observing how the perturbation of specific genes affects the cellular response to the small molecule.[1] These approaches provide a functional link between a gene (and its protein product) and the compound's mechanism of action. CRISPR-Cas9 based screens are a particularly powerful tool for this purpose.[5][][7][8]

Principle of CRISPR-based Screens: A library of single-guide RNAs (sgRNAs) is used to systematically knock out every gene in the genome. The cell population is then treated with the small molecule at a sub-lethal concentration. Cells in which the knockout of a specific gene confers either resistance or sensitivity to the compound will be enriched or depleted from the population, respectively. Deep sequencing of the sgRNAs in the surviving cell population reveals the genes that modulate the compound's activity.[]

Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

  • Library Transduction: A population of Cas9-expressing cells is transduced with a genome-wide sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.

  • Selection: The transduced cells are selected to ensure all surviving cells contain an sgRNA.

  • Compound Treatment: The cell population is split. One replicate is treated with a vehicle control, while the other is treated with this compound at a concentration that inhibits growth by approximately 20-30% (IC20-IC30).

  • Cell Proliferation: The cells are allowed to proliferate for a period that allows for the enrichment or depletion of specific sgRNA-expressing populations (typically 10-14 days).

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the control and treated cell populations. The sgRNA sequences are amplified by PCR and identified by next-generation sequencing.

  • Data Analysis: The frequency of each sgRNA in the treated population is compared to the control population. Genes whose sgRNAs are significantly enriched or depleted are considered "hits."

Expertise and Experience: The choice of cell line and the concentration of the compound are critical for the success of a CRISPR screen. The cell line should be sensitive to the compound, and the concentration should be high enough to exert a selective pressure without causing widespread cell death.

Part 2: Target Validation – From Candidates to Confirmation

Once a list of candidate targets has been generated, the next crucial step is to validate these findings using orthogonal methods. This involves confirming direct engagement of the compound with the target in a cellular context and demonstrating that the target is responsible for the compound's biological effects.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in situ

CETSA is a powerful biophysical assay that allows for the detection of direct target engagement in intact cells and tissues.[9][10][11]

Principle of CETSA: The binding of a small molecule to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. At a given temperature, the unbound target protein will denature and precipitate, while the compound-bound protein will remain soluble. The amount of soluble target protein at each temperature can be quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the protein to a higher temperature in the presence of the compound is indicative of direct target engagement.[12][13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are incubated with either the vehicle control or this compound at various concentrations.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed, often by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: The lysate is centrifuged at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Target Protein: The supernatant (soluble fraction) is collected, and the amount of the candidate target protein is quantified by a suitable method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to the right in the presence of the compound indicates stabilization and therefore target engagement.

Authoritative Grounding: The CETSA method provides strong evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular metabolism of the compound.[12]

Genetic Validation: Confirming the Target's Role in the Phenotype

Genetic validation aims to demonstrate that the identified target is indeed responsible for the biological effect of the compound. This is typically achieved by reducing the expression of the target protein using siRNA or knocking it out completely with CRISPR-Cas9 and then assessing the cellular response to the compound.[14][15][16][17]

Principle of siRNA-mediated Validation: Small interfering RNAs (siRNAs) can be designed to specifically target the mRNA of the candidate protein, leading to its degradation and a reduction in protein expression (knockdown). If the knockdown of the target protein leads to a decrease in the potency of the compound (i.e., a higher concentration is required to achieve the same biological effect), it provides strong evidence that the compound acts through this target.[14][18]

Experimental Protocol: siRNA-mediated Target Validation

  • siRNA Transfection: Cells are transfected with an siRNA specifically targeting the mRNA of the candidate protein. A non-targeting control siRNA should be used in parallel.

  • Target Knockdown Confirmation: After 48-72 hours, a portion of the cells is lysed, and the knockdown of the target protein is confirmed by Western blotting or qRT-PCR.

  • Compound Treatment: The remaining cells (both target siRNA-transfected and control siRNA-transfected) are treated with a range of concentrations of this compound.

  • Phenotypic Assay: After a suitable incubation period, the cellular phenotype of interest (e.g., cell viability, proliferation, or a specific signaling event) is measured.

  • Data Analysis: Dose-response curves are generated for the compound in both the control and target knockdown cells. A rightward shift in the dose-response curve and an increase in the EC50 or IC50 value in the knockdown cells indicate that the target is required for the compound's activity.

Visualization of the Target Validation Workflow

The following diagram illustrates the logical flow of the target identification and validation process.

Target_Validation_Workflow cluster_ID Part 1: Target Identification cluster_Validation Part 2: Target Validation AC_MS Affinity Chromatography-Mass Spectrometry (AC-MS) Candidate_Targets List of Candidate Targets AC_MS->Candidate_Targets CRISPR_Screen CRISPR-Cas9 Screen CRISPR_Screen->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) Validated_Target Validated Biological Target CETSA->Validated_Target siRNA siRNA Knockdown siRNA->Validated_Target Biophysical Biophysical Assays (ITC/SPR) Biophysical->Validated_Target Start Bioactive Small Molecule (e.g., this compound) Start->AC_MS Direct Binding Start->CRISPR_Screen Functional Modulation Candidate_Targets->CETSA Confirm Cellular Engagement Candidate_Targets->siRNA Confirm Functional Role Candidate_Targets->Biophysical Confirm Direct Binding (Orthogonal)

Caption: A workflow for the identification and validation of a novel small molecule's biological target.

Comparative Summary of Target Validation Techniques

Technique Principle Sample Type Information Gained Key Advantage Key Limitation
AC-MS Affinity capture of binding proteinsCell/tissue lysateIdentity of potential binding partnersUnbiased, direct biochemical evidenceCan generate false positives from non-specific binding
CRISPR Screen Genetic perturbation to identify functional modulatorsLive cellsGenes essential for compound's activityProvides a functional link to phenotypeIndirect; does not prove direct binding
CETSA Ligand-induced thermal stabilization of the target proteinLive cells, tissueDirect evidence of target engagement in a cellular contextPhysiologically relevant; measures engagement in situRequires a specific antibody or MS method for detection
siRNA Knockdown Reduction of target protein expression to assess impact on compound activityLive cellsConfirms target's role in the observed phenotypeDirectly links target to cellular responseOff-target effects of siRNA are possible; incomplete knockdown

Conclusion: Building a Coherent Narrative

Validating the biological target of a novel compound like this compound is not a linear process but rather the construction of a compelling, multi-faceted scientific argument. No single experiment is sufficient. Instead, the convergence of evidence from orthogonal approaches—biochemical, genetic, and biophysical—provides the confidence required to advance a compound through the drug discovery pipeline. The methodologies outlined in this guide represent a robust, field-proven strategy to move from a bioactive molecule to a well-validated therapeutic hypothesis.

References

  • siRNA-mediated Antitumorigenesis for Drug Target Valid
  • Target Identification and Validation (Small Molecules) - University College London -
  • Explore the role of CRISPR gene editing in target valid
  • CRISPR Cas9 Gene Editing for Target Identification and Valid
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem -
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation - Journal of Biomedicine and Biochemistry -
  • The impact of CRISPR-Cas9 on target identification and valid
  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery - AntBio -
  • Target Valid
  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace -
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed -
  • Identification and validation of protein targets of bioactive small molecules - ResearchG
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI -
  • SiRNAs in drug discovery: Target validation and beyond | Request PDF - ResearchG
  • ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx - Slideshare -
  • Target Identification and Valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central -
  • Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC -
  • Affinity Chromatography - Cre
  • High-throughput: Affinity purific
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews -
  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC -
  • Expediting target identification and validation through RNAi - ResearchG
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - LCGC Intern
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net -

Sources

A Comparative Guide to Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of a series of rationally designed benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate analogs. The core scaffold, a dihydropyridinone moiety, is a recognized privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics. We will delve into the synthetic rationale, proposed structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compounds.

The central hypothesis of this guide is that systematic structural modifications of the lead compound, this compound, will elucidate key structural features that govern cytotoxic activity against cancer cell lines. While direct comparative experimental data for this specific analog series is not yet publicly available, this guide will utilize established principles of dihydropyridinone and pyridone chemistry, alongside data from closely related structures, to provide a predictive framework for their potential as anticancer agents.[2][3]

Introduction to the Dihydropyridinone Scaffold

The dihydropyridinone core is a versatile heterocyclic motif that has garnered significant attention in drug discovery. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscores its importance.[2][4] The ability of the dihydropyridinone ring to engage in various non-covalent interactions with biological targets, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on a specific series of N-1-benzyloxycarbonyl (Cbz) protected 2-propyl-2,3-dihydropyridin-4-one analogs. The N-1 substituent provides a handle for modulating solubility and pharmacokinetic properties, while the 2-propyl group is a key point for exploring the impact of alkyl substituents on biological activity.

Synthetic Strategy: Aza-Diels-Alder Approach

The synthesis of the 2,3-dihydropyridin-4(1H)-one core of the target analogs can be efficiently achieved through a Lewis acid-promoted aza-Diels-Alder reaction.[5][6] This powerful cycloaddition strategy allows for the construction of the six-membered nitrogen heterocycle in a convergent manner. The general synthetic workflow is depicted below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_products Products Butanal Butanal Imine Iminium Intermediate Formation Butanal->Imine Benzylamine Benzylamine Benzylamine->Imine DanishefskyDiene Danishefsky's Diene AzaDielsAlder Aza-Diels-Alder Cycloaddition DanishefskyDiene->AzaDielsAlder Imine->AzaDielsAlder Lewis Acid (e.g., SiCl4) Hydrolysis Hydrolysis AzaDielsAlder->Hydrolysis CoreScaffold 2-Propyl-2,3-dihydropyridin-4(1H)-one Hydrolysis->CoreScaffold Protection N-Cbz Protection FinalAnalog This compound Protection->FinalAnalog CoreScaffold->Protection Benzyl Chloroformate SAR cluster_structure General Structure cluster_activity Predicted Anticancer Activity structure R-group at C-2 N-substituent at N-1 High High structure->High R = Cyclopropyl N = Cbz Moderate Moderate structure->Moderate R = Propyl, Isopropyl N = Cbz Low Low structure->Low R = Methyl N = Cbz, Boc, Acetyl

Sources

A Technical Primer and Efficacy Hypothesis: Evaluating Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate in the Context of Established Antihypertensive Therapies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative framework for assessing the potential efficacy of the novel compound, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, against established standard-of-care drugs for hypertension. Due to the limited publicly available data on this specific molecule, this document serves as a technical primer on the evaluation of dihydropyridine-based calcium channel blockers and puts forth a hypothesis for the expected performance of the title compound based on structure-activity relationships within this class. Detailed experimental protocols are provided to facilitate further research and direct comparison.

Introduction: The Therapeutic Landscape of Hypertension and the Role of Dihydropyridines

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases, including stroke, myocardial infarction, and heart failure. A cornerstone of antihypertensive therapy is the pharmacological modulation of vascular smooth muscle tone to reduce peripheral resistance. Among the most successful classes of drugs for this purpose are the 1,4-dihydropyridines (DHPs), which act as L-type calcium channel blockers.[1][2][3] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, DHPs lead to vasodilation and a subsequent reduction in blood pressure.[4]

The subject of this guide, this compound, is a novel compound belonging to the dihydropyridine family. While specific efficacy data for this molecule is not yet prevalent in peer-reviewed literature, its structural similarity to well-known DHP calcium channel blockers suggests a similar mechanism of action and therapeutic potential in hypertension. This guide will, therefore, compare its hypothetical efficacy profile with that of two widely prescribed DHP drugs: Amlodipine and Nifedipine.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for dihydropyridine drugs is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This inhibition is allosteric, meaning the drugs bind to a site on the channel protein that is distinct from the calcium pore itself, thereby altering the channel's conformation and reducing its opening probability.

Signaling Pathway of Dihydropyridine Action

Dihydropyridine Mechanism of Action Depolarization Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Depolarization->L-type Ca2+ Channel opens Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Calmodulin Activation Calmodulin Activation Ca2+ Influx->Calmodulin Activation MLCK Activation MLCK Activation Calmodulin Activation->MLCK Activation Myosin Phosphorylation Myosin Phosphorylation MLCK Activation->Myosin Phosphorylation Vasoconstriction Vasoconstriction Myosin Phosphorylation->Vasoconstriction Dihydropyridines Dihydropyridines Dihydropyridines->L-type Ca2+ Channel inhibits

Caption: Dihydropyridine inhibition of L-type calcium channels, preventing vasoconstriction.

Standard Drugs:

  • Amlodipine: Known for its long half-life, allowing for once-daily dosing. It exhibits high vascular selectivity.

  • Nifedipine: A prototypical DHP with a shorter half-life, often requiring extended-release formulations to maintain stable blood pressure control.

This compound (Hypothesized):

Based on its core structure, it is hypothesized that this compound will also bind to the L-type calcium channel. The presence of the 2-propyl group and the N-1 carboxylate substituent may influence its pharmacokinetic profile, including its half-life, bioavailability, and tissue selectivity.

Comparative Efficacy: In Vitro and In Vivo Assessment

The following sections outline standard experimental protocols to determine and compare the efficacy of this compound with Amlodipine and Nifedipine.

In Vitro Efficacy: Vasorelaxant Activity

The primary in vitro measure of efficacy for this class of compounds is their ability to relax pre-constricted arterial tissue.

Experimental Protocol: Wire Myography

  • Tissue Preparation: Isolate thoracic aortic rings from spontaneously hypertensive rats (SHR).

  • Mounting: Mount the aortic rings in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Pre-constriction: Induce sustained contraction with a high concentration of potassium chloride (e.g., 80 mM) or phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Add increasing concentrations of the test compounds (this compound, Amlodipine, Nifedipine) to the tissue bath.

  • Data Analysis: Record the relaxation response at each concentration and calculate the IC50 (the concentration required to inhibit 50% of the pre-constriction).

Workflow for In Vitro Vasorelaxant Assay

Wire Myography Workflow A Isolate Aortic Rings B Mount in Wire Myograph A->B C Induce Contraction (KCl or PE) B->C D Add Cumulative Concentrations of Drug C->D E Record Relaxation D->E F Calculate IC50 E->F

Caption: Standard workflow for assessing vasorelaxant activity using wire myography.

Hypothetical Comparative Data:

CompoundIC50 (nM) for Vasorelaxation (Hypothetical)
Nifedipine10 - 30
Amlodipine20 - 50
This compoundTo be determined
In Vivo Efficacy: Antihypertensive Activity

The definitive measure of efficacy is the ability of the compound to lower blood pressure in a relevant animal model of hypertension.

Experimental Protocol: Telemetry in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).

  • Telemetry Implantation: Surgically implant telemetry transmitters to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Acclimatization: Allow animals to recover from surgery and acclimatize to their housing.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24-48 hours.

  • Drug Administration: Administer the test compounds (vehicle, this compound, Amlodipine, Nifedipine) via oral gavage.

  • Data Acquisition and Analysis: Continuously record blood pressure and heart rate for at least 24 hours post-dosing. Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Workflow for In Vivo Antihypertensive Assay

In Vivo Telemetry Workflow A Implant Telemetry Transmitters in SHR B Acclimatization and Baseline Recording A->B C Oral Administration of Test Compound B->C D Continuous Blood Pressure and Heart Rate Monitoring C->D E Analyze Magnitude and Duration of Effect D->E

Caption: Workflow for assessing in vivo antihypertensive efficacy using telemetry.

Hypothetical Comparative Data:

Compound (Oral Dose)Maximum Reduction in Mean Arterial Pressure (mmHg) (Hypothetical)Duration of Action (hours) (Hypothetical)
Nifedipine (10 mg/kg)30 - 406 - 8
Amlodipine (5 mg/kg)25 - 35> 24
This compound (10 mg/kg)To be determinedTo be determined

Discussion and Future Directions

The provided experimental frameworks are essential for elucidating the efficacy profile of this compound. The key determinants of its potential clinical utility relative to standard drugs like Amlodipine and Nifedipine will be its potency (IC50 and effective in vivo dose), duration of action, and its selectivity for vascular versus cardiac L-type calcium channels. A higher vascular selectivity is generally desirable to minimize cardiac side effects such as negative inotropy.

Future studies should also investigate the pharmacokinetic and pharmacodynamic properties of this novel compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, long-term efficacy and safety studies will be necessary to fully characterize its therapeutic potential. The presence of the benzyl carboxylate moiety suggests that it may be a prodrug, which could influence its metabolic stability and duration of action.

References

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282-290. [Link]

  • Patel, A. K., et al. (2013). Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. Indian Journal of Chemistry, 52B, 1228-1234. [Link]

  • Al-Ghorbani, M., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Molecules, 26(16), 4875. [Link]

Sources

Assessing the Selectivity of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's efficacy and safety. The piperidine scaffold, a privileged structure in medicinal chemistry, is often accessed through the stereoselective functionalization of dihydropyridinone precursors. Among these, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate stands as a versatile intermediate. This guide provides an in-depth technical assessment of the selectivity of this key substrate in common synthetic transformations, comparing its performance with viable alternatives and offering detailed experimental protocols for validation.

Our discussion will be grounded in the principles of asymmetric catalysis, exploring how the interplay of substrate, reagent, and catalyst dictates the stereochemical outcome of reactions. We will delve into the nuances of diastereoselective and enantioselective transformations, providing researchers with the insights necessary to make informed decisions in their synthetic strategies.

The Strategic Importance of Stereoselectivity in Piperidine Synthesis

The biological activity of chiral molecules is often exquisitely dependent on their three-dimensional arrangement. For piperidine-containing drug candidates, different stereoisomers can exhibit vastly different pharmacological profiles, ranging from the desired therapeutic effect to inactivity or even toxicity. Consequently, the development of synthetic routes that afford high levels of stereocontrol is paramount. The reduction of the ketone in dihydropyridinones and the addition of nucleophiles to the carbonyl group are two of the most common strategies for introducing new stereocenters. The inherent chirality of a 2-substituted dihydropyridinone, such as our topic compound, adds a layer of complexity and opportunity for diastereoselective control.

Comparative Analysis of Selectivity in Ketone Reduction

The reduction of the 4-oxo group in N-substituted 2-alkyl-dihydropyridinones is a pivotal step in the synthesis of 4-hydroxypiperidine derivatives. The facial selectivity of this reduction, leading to either cis- or trans-diastereomers, is profoundly influenced by the nature of the reducing agent and the N-protecting group.

Influence of Hydride Reagents: A Tale of Steric Hindrance

Hydride reductions of cyclic ketones are classic examples of stereoselective transformations. The outcome is often governed by the steric bulk of the hydride reagent. Less sterically demanding reagents, such as sodium borohydride (NaBH₄), tend to approach the carbonyl group from the axial face, resulting in the formation of the thermodynamically more stable equatorial alcohol (trans isomer). Conversely, bulky hydride reagents, like L-Selectride®, favor attack from the less hindered equatorial face, leading to the axial alcohol (cis isomer)[1].

Reducing AgentPredominant Isomer (Expected)Diastereomeric Ratio (d.r.)Rationale
Sodium Borohydride (NaBH₄)trans (Equatorial-OH)Moderate to HighFavors axial attack due to smaller steric footprint.
L-Selectride®cis (Axial-OH)HighBulky reagent attacks from the less hindered equatorial face.
Lithium Aluminum Hydride (LiAlH₄)trans (Equatorial-OH)ModerateA small hydride reagent that generally favors axial attack.[2]
Catalytic Hydrogenation (e.g., Pd/C, H₂)trans (Equatorial-OH)HighGenerally favors the formation of the more stable equatorial alcohol.[1]

Table 1: Expected Diastereoselectivity in the Reduction of this compound with Common Hydride Reagents.

The Role of the N-Protecting Group: Cbz vs. Boc

The choice between a benzylcarbamate (Cbz) and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can have subtle but significant effects on the stereochemical outcome of reactions. The Cbz group, being more sterically demanding in certain conformations and possessing an aromatic ring capable of π-stacking interactions, can influence the approach of reagents. In contrast, the Boc group is sterically bulky but lacks the aromatic system of the Cbz group.

While both Cbz and Boc groups are effective in activating the piperidine ring towards various transformations, the Cbz group's conformational preferences might lead to slightly different diastereomeric ratios in reduction reactions compared to its Boc-protected counterpart. For instance, in asymmetric deprotonation reactions of N-Boc-piperidine, the steric bulk of the Boc group plays a crucial role in directing the lithiation[3]. It is reasonable to extrapolate that the conformational constraints imposed by the Cbz group in our target molecule will similarly influence the trajectory of incoming nucleophiles.

Asymmetric Hydrogenation: A Pathway to Enantiopure Piperidines

For the synthesis of enantiomerically pure piperidines, asymmetric hydrogenation of the corresponding dihydropyridinone is a powerful strategy. This approach utilizes a chiral catalyst to control the facial selectivity of hydrogen addition, leading to a preponderance of one enantiomer.

A variety of chiral ligands, particularly those based on phosphines, have been developed for transition metal-catalyzed (e.g., Rhodium, Ruthenium, Iridium) asymmetric hydrogenations[2][4]. The success of these reactions is highly dependent on the substrate-catalyst interaction. For 2-substituted dehydromorpholines, which are structurally related to our target compound, rhodium complexes with large bite-angle bisphosphine ligands have shown excellent enantioselectivities (up to 99% ee)[2].

Workflow for Catalyst Screening in Asymmetric Hydrogenation:

Caption: A generalized workflow for screening chiral catalysts in the asymmetric hydrogenation of the target dihydropyridinone.

Experimental Protocols

To facilitate the practical assessment of selectivity, we provide detailed, step-by-step methodologies for key experiments.

Protocol for Diastereoselective Reduction with Sodium Borohydride

Objective: To determine the diastereomeric ratio of the reduction product using a mild hydride reagent.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Protocol for Chiral HPLC Analysis of Reduction Products

Objective: To determine the enantiomeric excess (ee) of the product from an asymmetric reduction.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® series).

Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used for normal-phase chiral separations. The exact ratio should be optimized for the specific compound. A typical starting point is 90:10 (n-hexane:IPA).

Procedure:

  • Prepare a standard solution of the racemic product (obtained from a non-asymmetric reduction) in the mobile phase.

  • Prepare a sample solution of the product from the asymmetric reduction in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation Workflow for Chiral HPLC:

Chiral_HPLC_Data_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing cluster_3 Result Racemic Prepare Racemic Standard InjectRacemic Inject Racemic Standard Racemic->InjectRacemic Chiral Prepare Chiral Sample InjectChiral Inject Chiral Sample Chiral->InjectChiral Chromatogram Obtain Chromatograms InjectRacemic->Chromatogram InjectChiral->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (ee) Integrate->Calculate Result Report ee (%) Calculate->Result

Caption: A step-by-step workflow for determining the enantiomeric excess of a chiral product using HPLC.

Conclusion and Future Outlook

The selectivity of This compound in synthetic transformations is a critical parameter for the efficient construction of stereochemically defined piperidine derivatives. This guide has provided a comparative framework for assessing this selectivity, drawing upon established principles of stereoselective synthesis and providing actionable experimental protocols. The choice of reducing agent and the nature of the N-protecting group are key factors in controlling diastereoselectivity, while the use of chiral catalysts in asymmetric hydrogenation opens the door to enantiomerically enriched products.

Future research in this area will likely focus on the development of novel catalytic systems that offer even higher levels of selectivity and broader substrate scope. The continued exploration of organocatalysis and biocatalysis will undoubtedly provide new and sustainable methods for the asymmetric functionalization of dihydropyridinones. For researchers and drug development professionals, a thorough understanding of the principles and techniques outlined in this guide will be invaluable in navigating the complexities of stereoselective synthesis and accelerating the discovery of new therapeutic agents.

References

  • O'Brien, P. Asymmetric deprotonation of N-Boc-piperidines. Request PDF (2025).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC (2020).
  • A Comparative Guide to Catalysts for the Reduction of N-Boc-4-piperidone. Benchchem (2025).
  • The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogen
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry (2025).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Request PDF (2016).
  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Medi
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
  • Efficient access to chiral dihydrobenzoxazinones via Rh-catalyzed hydrogen
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC (2016).
  • Enantioselective synthesis of a chiral 2,5-disubstituted tetrahydropyran.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed (2016).
  • Asymmetric deprotonation of N-Boc-piperidines. Request PDF (2025).
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect (2003).
  • Asymmetric hydrogen
  • Study of Stereoselectivity in Organometallic Additions to 1,2-O-Isopropylidene-O-R-α-D-xylopentodialdo-1,4-furanose. MDPI (2000).
  • Asymmetric Substitutions of 2‐Lithiated N‐Boc‐piperidine and N‐Boc‐azepine by Dynamic Resolution. Request PDF (2025).
  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (2023).
  • Study of Stereoselectivity in Organometallic Additions to 1,2-O-Isopropylidene-O-R-α-D-xylopentodialdo-1,4-furanose.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkyl
  • Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones. Request PDF (2025).

Sources

Definitive Structural Confirmation of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Multi-Pronged Approach

The target molecule, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate, possesses several key structural features: a dihydropyridinone core, a propyl substituent at a chiral center (C2), a carbonyl group at C4, and an N-benzyloxycarbonyl protecting group. The presence of tautomeric possibilities (enamine-imine) and a chiral center necessitates a comprehensive analytical strategy to definitively establish connectivity, stereochemistry, and functional group identity. Relying on a single technique would leave ambiguities; for instance, Mass Spectrometry alone cannot distinguish between isomers. Therefore, a combination of one- and two-dimensional NMR, which maps the intricate network of proton and carbon connectivity, alongside IR for functional group confirmation and MS for molecular weight verification, is indispensable.

Experimental Rationale and Workflow

Our approach is grounded in a logical progression, where each experiment builds upon the insights of the last. The workflow is designed to be efficient and conclusive, starting with broad-stroke information and progressively zooming in on fine structural details.

G MS Mass Spectrometry (MS) Determine Molecular Formula HNMR ¹H NMR Proton Environment & Count MS->HNMR IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->HNMR CNMR ¹³C NMR & DEPT Carbon Skeleton & Type HNMR->CNMR COSY COSY ¹H-¹H Correlations CNMR->COSY HSQC HSQC ¹H-¹³C Direct Correlations COSY->HSQC HMBC HMBC ¹H-¹³C Long-Range Correlations HSQC->HMBC

Caption: A logical workflow for the structural elucidation of this compound.

I. Mass Spectrometry: Establishing the Molecular Blueprint

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the preferred method. ESI minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺.

Expected Results & Interpretation: The molecular formula for this compound is C₁₆H₁₉NO₃. The expected monoisotopic mass is 273.1365. HRMS analysis should yield an [M+H]⁺ peak at m/z 274.1438, confirming the elemental composition.

Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) on the [M+H]⁺ ion provides crucial structural fragments. The fragmentation is influenced by the charge localization on the nitrogen and the stability of the resulting fragments.[1]

  • α-Cleavage: A dominant pathway for piperidine-like structures involves cleavage of the C-C bond adjacent to the nitrogen.[2]

  • Loss of Benzyl Group: A common fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group (C₇H₇O, 107 Da).

  • Loss of Propyl Group: Cleavage of the propyl group (C₃H₇, 43 Da) from the C2 position is also anticipated.

These fragmentation patterns provide initial evidence for the presence and connectivity of the major substituents.[3]

II. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule.

Methodology: A sample is analyzed using Fourier-Transform Infrared (FTIR) spectroscopy, typically as a thin film or KBr pellet.

Expected Results & Interpretation: The IR spectrum serves as a rapid check for the expected functional groups. The molecule's structure suggests it exists predominantly in the β-enaminone tautomeric form, which influences the carbonyl stretching frequencies.[4][5]

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch (benzyl group)
2960-2850MediumAliphatic C-H stretch (propyl and ring CH₂)
~1700StrongC=O stretch (Carbamate carbonyl)
~1650StrongC=O stretch (Ring ketone, conjugated)
~1610MediumC=C stretch (Enamine double bond)
~1250StrongC-N stretch

The presence of two distinct carbonyl bands is a critical piece of evidence. The carbamate carbonyl is expected around 1700 cm⁻¹, while the conjugated ring ketone (part of the enaminone system) will be at a lower frequency, around 1650 cm⁻¹.[6] The C=C stretch further supports the enamine structure.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D experiments will be used to map out the complete carbon-proton framework.[7]

¹H NMR: Proton Environments

Objective: To identify all unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

Expected Chemical Shifts (in CDCl₃, estimated):

Proton LabelMultiplicityIntegrationApprox. δ (ppm)Rationale
H5Doublet1H~7.0Vinylic proton, adjacent to C6.
H6Doublet1H~5.0Vinylic proton, adjacent to C5.
H2Multiplet1H~4.5Methine proton at a chiral center, adjacent to CH₂ and propyl group.
Benzyl CH₂Singlet2H~5.2Methylene protons adjacent to the carbamate oxygen and aromatic ring.
Benzyl Ar-HMultiplet5H7.2-7.4Aromatic protons of the benzyl group.
H3Multiplet2H~2.5Methylene protons adjacent to C2 and the C4 carbonyl.
Propyl CH₂Multiplet2H~1.5Methylene protons of the propyl group.
Propyl CH₂'Multiplet2H~1.3Methylene protons of the propyl group.
Propyl CH₃Triplet3H~0.9Terminal methyl group of the propyl chain.
¹³C NMR and DEPT: The Carbon Skeleton

Objective: To identify all unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).

Expected Chemical Shifts (in CDCl₃, estimated):

Carbon LabelDEPT-135Approx. δ (ppm)Rationale
C4Absent~195Ketone carbonyl carbon.
Carbamate C=OAbsent~155Carbamate carbonyl carbon.
C5Positive~140Vinylic CH carbon.
Benzyl Ar-CPositive127-136Aromatic carbons of the benzyl group.
C6Positive~105Vinylic CH carbon, part of the enaminone system.[8]
Benzyl CH₂Negative~68Methylene carbon of the benzyl group.
C2Positive~55Chiral methine carbon.
C3Negative~40Methylene carbon adjacent to the carbonyl.
Propyl CH₂Negative~35Propyl methylene carbon.
Propyl CH₂'Negative~20Propyl methylene carbon.
Propyl CH₃Positive~14Propyl methyl carbon.
2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).

G cluster_main Key HMBC Correlations H5 H5 (δ ~7.0) C4 C4 (δ ~195) H5->C4 C6 C6 H5->C6 C3 C3 H5->C3 H6 H6 (δ ~5.0) H6->C4 C5 C5 H6->C5 C2 C2 H6->C2 H2 H2 (δ ~4.5) H2->C6 H2->C3 Carbamate_CO C=O (δ ~155) H2->Carbamate_CO H3 H3 (δ ~2.5) H3->C4 H3->C5 H3->C2 Benzyl_CH2 Bn-CH₂ (δ ~5.2) Benzyl_CH2->C6 Benzyl_CH2->C2 Benzyl_CH2->Carbamate_CO

Caption: Expected long-range ¹H-¹³C HMBC correlations confirming the core structure.

Key HMBC Insights:

  • H3 to C4 and C5: Confirms the position of the C3 methylene group adjacent to the ketone and the vinylic carbon C5.

  • H2 to C6 and Carbamate C=O: Unequivocally links the C2 methine to the enamine system and the N-protecting group.

  • Benzyl CH₂ to C2 and C6: This crucial correlation through the nitrogen atom confirms the attachment of the benzyloxycarbonyl group to the dihydropyridinone ring at the nitrogen.

Comparison with Alternative Structures

The comprehensive dataset acquired allows for the definitive exclusion of alternative isomers. For instance, a potential isomer could be benzyl 2-oxo-4-propyl-3,4-dihydropyridine-1(2H)-carboxylate. In this alternative, the HMBC correlations would be dramatically different. For example, the vinylic protons would show correlations to the propyl group, which would not be observed in our target molecule. Similarly, the IR spectrum would likely show a non-conjugated ketone at a higher wavenumber (~1715 cm⁻¹). This systematic exclusion of all other logical possibilities is the hallmark of a robust structural confirmation.

Conclusion

The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming consensus of multiple, orthogonal analytical techniques. Mass spectrometry establishes the molecular formula, IR spectroscopy confirms the presence of key functional groups consistent with a β-enaminone structure, and a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. The causality-driven workflow ensures that each step logically informs the next, culminating in a self-validating dataset that meets the highest standards of scientific integrity. This guide demonstrates a field-proven methodology that can be adapted for the structural elucidation of other novel heterocyclic compounds.

References

  • SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Available at: [Link]

  • MDPI. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Available at: [Link]

  • Arkat USA. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. Available at: [Link]

  • MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Available at: [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

  • NIH. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. (2017). The IR and VCD spectra of enamine 15a, that is derived from the.... Available at: [Link]

  • ACS Publications. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. Available at: [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Available at: [Link]

  • MDPI. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available at: [Link]

  • ResearchGate. (2022). Structure of β‐enaminones and β‐enaminoesters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • University of Regensburg. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

In Vivo Validation of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate: A Comparative Guide to Assessing Neuroprotective Efficacy in an Ischemic Stroke Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Vasodilation - The Neuroprotective Frontier of Dihydropyridines

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, primarily recognized for its potent L-type calcium channel blocking activity. However, emerging research into novel DHP derivatives suggests a broader therapeutic potential, extending into neuroprotection, anti-inflammatory, and antioxidant domains.[1][2] This guide focuses on a novel investigational molecule, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate , hereafter referred to as Compound-X . While its precise biological activity is under investigation, its structural characteristics suggest a plausible role as a neuroprotective agent.

This document provides a comprehensive framework for the in vivo validation of Compound-X, designed for researchers in neuropharmacology and drug development. We will objectively compare its hypothesized efficacy against established and alternative therapies within a robust, clinically relevant animal model of ischemic stroke. The experimental design emphasizes scientific integrity, providing detailed, self-validating protocols that explain the causality behind each methodological choice.

Comparative Framework: Selecting the Right Benchmarks

To rigorously evaluate the neuroprotective potential of Compound-X, a multi-faceted comparison is essential. We propose two comparator agents, chosen to benchmark Compound-X against both a mechanistically similar compound and a current clinical therapy with a distinct mode of action.

  • Nimodipine: A second-generation dihydropyridine calcium channel blocker. It is one of the few DHPs that shows preferential activity in cerebral blood vessels and is approved for use in subarachnoid hemorrhage. While its primary effect is vasodilation, it has demonstrated some neuroprotective properties in preclinical stroke models, making it an ideal mechanistically-related comparator.[3]

  • Edaravone: A potent free-radical scavenger that is clinically approved for the treatment of acute ischemic stroke and Amyotrophic Lateral Sclerosis (ALS). Its mechanism, centered on reducing oxidative stress, is distinct from the canonical calcium channel modulation of DHPs.[4] Comparing Compound-X to Edaravone will help elucidate whether its potential neuroprotective effects are novel or converge on established antioxidant pathways.

Experimental Design: A Workflow for Robust In Vivo Validation

The cornerstone of this validation guide is a well-controlled, longitudinal study in a rodent model of focal cerebral ischemia. The Middle Cerebral Artery Occlusion (MCAO) model is selected as it closely mimics the pathophysiology of human ischemic stroke.[5][6]

Overall Experimental Workflow

The study will involve subjecting animals to transient MCAO followed by treatment with Compound-X or comparator drugs. A series of behavioral and histological endpoints will be assessed over a 14-day period to evaluate functional recovery and the extent of neuronal damage.

G cluster_pre Pre-Surgical Phase cluster_surg Surgical & Dosing Phase cluster_post Post-Surgical Assessment acclimatize Animal Acclimatization (7 days) baseline Baseline Behavioral Testing (Day -1) acclimatize->baseline Training surgery tMCAO Surgery (Day 0) baseline->surgery dosing Drug Administration (Compound-X, Nimodipine, Edaravone, Vehicle) Initiated post-MCAO surgery->dosing behavior Behavioral Assessments (Days 1, 3, 7, 14) dosing->behavior euthanasia Euthanasia & Tissue Collection (Day 14) behavior->euthanasia histo Histological Analysis (Infarct Volume, Neuronal Viability) euthanasia->histo

Caption: Experimental workflow for in vivo validation of Compound-X.

Animal Model and Groups
  • Species: Male Sprague-Dawley rats (250-300g). Rodents are widely used in stroke research due to their cerebrovascular anatomy and the availability of standardized models.[7]

  • Housing: Standardized conditions (12h light/dark cycle, ad libitum access to food and water).

  • Experimental Groups (n=12 per group):

    • Sham: Animals undergo surgery without MCAO induction.

    • Vehicle Control: MCAO + vehicle administration.

    • Compound-X: MCAO + Compound-X (dose to be determined by prior dose-ranging studies).

    • Nimodipine: MCAO + Nimodipine (e.g., 10 mg/kg).

    • Edaravone: MCAO + Edaravone (e.g., 3 mg/kg).

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol

This procedure induces a reproducible ischemic insult in the territory of the middle cerebral artery.[5][6]

Materials:

  • Anesthesia: Isoflurane (2-3% for induction, 1-1.5% for maintenance).

  • Surgical tools: Dissecting microscope, micro-scissors, forceps.

  • Suture: 4-0 silicon-coated monofilament, 6-0 silk sutures.

  • Heating pad with rectal probe to maintain body temperature at 37°C.

Procedure:

  • Anesthetize the rat and place it in a supine position on the heating pad.

  • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA.

  • Introduce the silicon-coated filament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 18-20 mm).

  • Maintain the occlusion for 90 minutes. This duration is sufficient to cause significant infarction while allowing for potential recovery.

  • After 90 minutes, gently withdraw the filament to allow reperfusion.

  • Close the incision and allow the animal to recover in a heated cage. Administer post-operative analgesics as per institutional guidelines.

Behavioral Assessments

Functional outcomes are critical for assessing the therapeutic potential of a neuroprotective agent. A battery of tests is used to evaluate motor, sensory, and neurological deficits.[8][9][10]

a) Modified Neurological Severity Score (mNSS)

  • Objective: A composite score to assess motor, sensory, balance, and reflex functions.[8]

  • Procedure: A series of tasks are evaluated on a scale of 0-18 (for rats). Tasks include raising the rat by the tail (observing forelimb flexion), placing it on a flat surface (observing circling), and tests for placing and grasping reflexes.

  • Scoring: A higher score indicates greater neurological impairment.

b) Corner Test

  • Objective: To assess sensorimotor asymmetry.[8]

  • Procedure: The rat is placed between two boards angled at 30°. The direction it turns to exit is recorded over 10 trials.

  • Interpretation: Healthy rats turn left and right equally, while rats with unilateral brain injury will preferentially turn towards the non-impaired (ipsilateral) side.

c) Cylinder Test

  • Objective: To quantify forelimb use asymmetry during spontaneous exploration.[8][10]

  • Procedure: The rat is placed in a transparent cylinder, and the number of times each forelimb touches the wall for support during rearing is counted for 5 minutes.

  • Interpretation: A reduction in the use of the contralateral (impaired) forelimb is indicative of stroke-induced deficit.

Histological Analysis

At the study endpoint (Day 14), brains are collected for histological assessment to quantify the extent of brain injury.

a) TTC Staining for Infarct Volume

  • Objective: To measure the volume of the ischemic infarct.

  • Procedure:

    • Euthanize the rat and perfuse transcardially with saline.

    • Remove the brain and slice it into 2mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.[5]

    • TTC is a metabolic stain; viable tissue with intact mitochondrial respiration stains red, while infarcted tissue remains white.

    • Capture images of the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, correcting for edema.

b) Nissl Staining for Neuronal Viability

  • Objective: To assess the morphology and survival of neurons in the peri-infarct region.[11][12]

  • Procedure:

    • Use brain sections adjacent to those used for TTC.

    • Fix the tissue in 4% paraformaldehyde, process, and embed in paraffin.

    • Cut thin sections (5-10 µm) and mount on slides.

    • Stain with Cresyl Violet, a basic dye that binds to the Nissl bodies (rough endoplasmic reticulum) in neurons.[11]

    • Interpretation: Healthy neurons appear well-defined with abundant Nissl substance. Damaged or dying neurons appear shrunken, with condensed nuclei (pyknosis) and pale cytoplasm (chromatolysis).[13] The number of viable neurons in a defined area of the peri-infarct cortex can be quantified.

Hypothesized Mechanism of Action: A Multi-Target Neuroprotective Cascade

Based on the activities of other novel dihydropyridines and neuroprotective agents, we hypothesize that Compound-X exerts its effects through a combination of mechanisms beyond simple calcium channel blockade. This may include modulation of downstream signaling pathways involved in apoptosis and oxidative stress.[14][15]

G Ischemia Ischemic Insult (MCAO) Ca_influx Excessive Ca2+ Influx Ischemia->Ca_influx ROS Oxidative Stress (ROS Production) Ischemia->ROS CompoundX Compound-X CompoundX->Ca_influx Inhibits Nrf2_path Nrf2 Pathway CompoundX->Nrf2_path Activates Apoptosis Apoptotic Cascade (Caspase-3 Activation) CompoundX->Apoptosis Inhibits Ca_influx->Apoptosis Activates ROS->Apoptosis Activates HO1 HO-1 Expression (Antioxidant) Nrf2_path->HO1 Promotes HO1->ROS Inhibits Neuron_death Neuronal Death Apoptosis->Neuron_death Neuron_survival Neuronal Survival

Caption: Hypothesized multi-target mechanism of Compound-X.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison across all experimental groups.

Table 1: Comparative Behavioral Assessment Scores (Mean ± SEM)

GroupmNSS Score (Day 7)Corner Test (% Ipsilateral Turns)Cylinder Test (% Contralateral Forelimb Use)
Sham 0.5 ± 0.251 ± 349 ± 2
Vehicle 12.8 ± 1.185 ± 515 ± 4
Compound-X 7.2 ± 0.9 65 ± 4 35 ± 5
Nimodipine 9.5 ± 1.074 ± 625 ± 4
Edaravone 8.1 ± 0.868 ± 532 ± 4
*Data are hypothetical. p < 0.05 compared to Vehicle.

Table 2: Comparative Histological Outcomes (Mean ± SEM)

GroupInfarct Volume (mm³)Viable Neurons in Peri-infarct Area (cells/mm²)
Sham 0250 ± 15
Vehicle 210 ± 2585 ± 10
Compound-X 115 ± 18 175 ± 12
Nimodipine 155 ± 20120 ± 11
Edaravone 130 ± 16160 ± 14
*Data are hypothetical. p < 0.05 compared to Vehicle.

Interpretation: The primary goal is to determine if Compound-X shows a statistically significant improvement in both functional recovery (lower mNSS, more balanced limb use) and structural preservation (reduced infarct volume, higher neuronal survival) compared to the vehicle group. Furthermore, its performance relative to Nimodipine and Edaravone will provide critical insights. Superiority or non-inferiority to Edaravone would be a strong indicator of clinical potential, while outperforming Nimodipine would suggest its neuroprotective effects are more robust than those of structurally related compounds.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the in vivo validation of this compound (Compound-X) as a potential neuroprotective agent. By employing a clinically relevant stroke model, a battery of validated behavioral and histological endpoints, and comparison against both mechanistically similar and clinically established drugs, this framework provides a robust pathway for assessing its therapeutic potential. The emphasis on understanding the "why" behind experimental choices ensures that the data generated is not only reliable but also translatable, paving the way for further preclinical and clinical development.

References

  • Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Retrieved from [Link]

  • Al-Harbi, M. M., Al-Gharably, N. M., Al-Shabanah, O. A., Al-Bekairi, A. M., Osman, A. M., & Al-Ghamdi, S. A. (1995). Prevention of doxorubicin-induced cardiotoxicity in rats by dihydropyridine calcium channel blocker, nicardipine. Cancer Chemotherapy and Pharmacology, 35(5), 414–418.
  • Ruan, J., & Yao, Y. (2020). Behavioral tests in rodent models of stroke. Brain Hemorrhages, 1(4), 171-184.
  • Ruan, J., & Yao, Y. (2020). Behavioral tests in rodent models of stroke. PubMed. Retrieved from [Link]

  • Durán-Laforet, V., Pradillo, J. M., & Moro, M. Á. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de Neurología, 52(3), 153-162.
  • Trueman, R. C., et al. (2017). Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. Journal of Cerebral Blood Flow & Metabolism, 37(5), 1845-1860.
  • Harris, R. J., & Mendelow, A. D. (1985). Effects of dihydropyridine derivatives and anticonvulsant drugs on [3H]nitrendipine binding and calcium and sodium fluxes in brain. Journal of Neurochemistry, 44(3), 855-860.
  • Hildebrand, M. E., et al. (2014). 1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neuropathic Pain. Pflügers Archiv - European Journal of Physiology, 467(6), 1237–1247.
  • Kovalenko, P. A., et al. (2026).
  • Toba, H., et al. (2013). Anti-atherosclerotic potential of dihydropyridine calcium channel blockers. Hypertension Research, 36(3), 209-216.
  • Kamran, M., et al. (2016). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacopuncture, 19(3), 222–226.
  • Japan Society of Neuropathology. (n.d.). Staining methods / Staining of nerve tissue.
  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • Tancheva, L. P., et al. (2021). Nutraceutical Antioxidants as Novel Neuroprotective Agents. Molecules, 26(23), 7119.
  • Hewitt, A. E., & De-Luca, M. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neuroscience, 16, 919349.
  • Al-Mekhlafi, F. A., et al. (2021). Assessment and Validation of Globodera pallida as a Novel In Vivo Model for Studying Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8848.
  • Russo, G. L., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 30(5), 523-532.
  • Russo, G. L., et al. (2016). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. Retrieved from [Link]

  • Ister, R., Pongrac, M., & Dobrivojević Radmilović, M. (2024). Middle Cerebral Artery Occlusion in Mice. JoVE Journal.
  • Taylor, C. P., & Vartanian, M. G. (1989). Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors. Journal of Pharmacology and Experimental Therapeutics, 248(3), 1162-1168.
  • Traystman, R. J., et al. (2025).
  • Johnson, M. E., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. International Journal of Molecular Sciences, 22(11), 5963.
  • BioRxiv. (2025). Supplemental material Methods Middle Cerebral Artery Occlusion (MCAO) mouse model Reagents / Consumables. bioRxiv.
  • ResearchGate. (n.d.). Experimental protocol. MCAo = middle cerebral artery occlusion; St =... Retrieved from [Link]

  • ResearchGate. (n.d.). The comparison of in vivo studies evaluating the neuroprotective effects of guanosine in ischemic stroke models focused on proposed molecular mechanisms and final outcomes. Retrieved from [Link]

  • Fluri, F., et al. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423.
  • ResearchGate. (n.d.). The neuronal damage and histological characteristics of necrotic... Retrieved from [Link]

  • Al-Hussain, F. A., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Pharmaceuticals, 15(10), 1251.
  • Yatani, A., & Brown, A. M. (1989). Effects of dihydropyridine calcium channel modulators on cardiac sodium channels. Journal of General Physiology, 93(6), 1077–1093.
  • ResearchGate. (n.d.). Histological staining (H&E) revealed the morphological changes at the... Retrieved from [Link]

  • Lin, C.-H., et al. (2018).
  • Smith, A. G., et al. (2024). Neurological Benefits of Seaweed-Derived Compounds. Marine Drugs, 22(1), 12.
  • Robertson, S. (2018).
  • Riezzo, I., et al. (2019). HISTOLOGY AND HISTOPATHOLOGY (non-edited manuscript). I.R.I.S..
  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
  • Chongqing Chemdad Co., Ltd. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dihydropyridine Derivatives as L-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-dihydropyridine (DHP) derivatives, a cornerstone class of L-type calcium channel blockers. Intended for researchers, scientists, and drug development professionals, this document elucidates the critical structural features of the DHP scaffold that govern their therapeutic efficacy, primarily as antihypertensive agents. We will explore the nuanced effects of substituent modifications at each position of the dihydropyridine ring, supported by comparative experimental data. Furthermore, this guide details the fundamental experimental protocols for evaluating these compounds and presents a unifying pharmacophore model to rationalize the observed SAR.

The Molecular Basis of Dihydropyridine Activity: Targeting the L-Type Calcium Channel

The therapeutic effects of dihydropyridine derivatives are primarily mediated by their interaction with L-type voltage-gated calcium channels (LTCCs). These channels are crucial for regulating the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, a process fundamental to muscle contraction.[1][2] By blocking these channels, DHPs induce vasodilation, leading to a reduction in peripheral resistance and, consequently, a lowering of blood pressure.[1][3]

The core mechanism involves the binding of the DHP molecule to the α1 subunit of the L-type calcium channel.[4] This binding is allosteric, meaning it modifies the channel's conformation to a state that is less likely to open in response to membrane depolarization. A key aspect of their action is state-dependent binding; DHPs exhibit a higher affinity for the open or inactivated states of the channel compared to the resting state.[5] This contributes to their vascular selectivity, as the smooth muscle cells of blood vessels have a more depolarized resting potential than cardiac cells.

Below is a diagram illustrating the signaling pathway affected by dihydropyridine derivatives.

Depolarization Depolarization LTCC_resting L-Type Calcium Channel (Resting State) Depolarization->LTCC_resting LTCC_open L-Type Calcium Channel (Open/Inactivated State) LTCC_resting->LTCC_open Opens LTCC_open->LTCC_resting Stabilizes non-conducting state Ca_influx Ca²⁺ Influx LTCC_open->Ca_influx Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Vasoconstriction Vasoconstriction & Increased Blood Pressure Contraction->Vasoconstriction DHP Dihydropyridine Derivative DHP->LTCC_open Binds with high affinity cluster_0 Dihydropyridine Pharmacophore Model DHP_Core 1,4-Dihydropyridine Ring (Essential for activity) C4_Aryl C4-Aryl Ring (Preferably substituted phenyl) DHP_Core->C4_Aryl C4 C3_C5_Esters C3 and C5 Ester Groups (Optimize activity) DHP_Core->C3_C5_Esters C3 & C5 C2_C6_Alkyl C2 and C6 Small Alkyl Groups (e.g., Methyl) DHP_Core->C2_C6_Alkyl C2 & C6 N1_H N1-H (Unsubstituted) DHP_Core->N1_H N1

Caption: Key pharmacophoric features of dihydropyridine derivatives.

Systematic SAR Analysis: A Positional Breakdown

The biological activity of dihydropyridine derivatives can be finely tuned by modifying the substituents at various positions on the DHP ring. This section provides a detailed analysis of these modifications.

The C4-Aryl Ring: A Critical Determinant of Potency

The nature and substitution pattern of the aryl ring at the C4 position have a profound impact on the activity of DHP derivatives.

  • Substitution Pattern: Generally, substitution at the ortho or meta position of the phenyl ring with electron-withdrawing groups enhances antagonist activity. [6]The prototypical DHP, nifedipine, possesses an ortho-nitrophenyl group.

  • Bulk and Conformation: The size of the substituent at the C4-phenyl ring is critical. Bulky groups can hinder the proper orientation of the phenyl ring within the receptor binding pocket, thereby reducing activity. The phenyl ring is thought to adopt a pseudo-axial orientation with respect to the DHP ring for optimal binding.

C3 and C5 Ester Groups: Modulators of Potency and Pharmacokinetics

The ester groups at the C3 and C5 positions are essential for high-affinity binding.

  • Ester Identity: The nature of the alkyl or aryl group of the ester influences both potency and pharmacokinetic properties. Increasing the lipophilicity of these ester groups can sometimes enhance activity, but there is an optimal size and chain length. [7]* Asymmetry: When the ester groups at C3 and C5 are different, the C4 carbon becomes a chiral center. This often leads to stereoselectivity, with one enantiomer being significantly more active than the other. For many DHPs, the (S)-enantiomer is the more potent calcium channel blocker. [8]

C2 and C6 Substituents: Fine-Tuning Activity

Small alkyl groups, most commonly methyl groups, at the C2 and C6 positions are generally preferred for optimal activity. Larger or more complex substituents at these positions tend to decrease potency. [9]

The N1 Position: The Importance of an Unsubstituted Amine

The presence of a hydrogen atom at the N1 position is a crucial feature for calcium channel blocking activity. Alkylation or acylation of the N1 nitrogen generally leads to a significant decrease or complete loss of activity. [8]However, some N-alkylated DHPs have been explored for other activities, such as overcoming multidrug resistance. [10]

Comparative Analysis of Dihydropyridine Derivatives

To illustrate the practical implications of the SAR principles discussed, this section provides a comparative analysis of several key dihydropyridine derivatives.

In Vitro Calcium Channel Blocking Activity

The potency of DHP derivatives is often quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays that measure the blockade of L-type calcium channels. Lower IC50 values indicate higher potency.

DerivativeC4-Aryl SubstituentC3/C5 Ester GroupsL-Type Ca²⁺ Channel IC50Reference(s)
Nifedipine2-NitrophenylDimethyl~7.78 pIC50[11]
Amlodipine2-ChlorophenylEthyl, Methylaminoethyl~6.64 pIC50[11]
Felodipine2,3-DichlorophenylEthyl, Methyl~8.30 pIC50[11]
Nicardipine3-NitrophenylMethyl, Dimethylaminoethyl3.5 µM (T-type)[11]
Nimodipine3-NitrophenylIsopropyl, 2-Methoxyethyl6.4 µM (T-type)[11]
Nisoldipine2-NitrophenylMethyl, Isobutyl6 +/- 2 µM[5]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Some values are for T-type channels as indicated, highlighting cross-reactivity.

In Vivo Antihypertensive Efficacy: A Comparison of Clinically Used DHPs

The ultimate therapeutic value of a DHP derivative is determined by its in vivo efficacy in lowering blood pressure. The following table summarizes the comparative antihypertensive effects of three widely prescribed DHPs.

DrugTypical Oral DoseOnset of ActionDuration of ActionKey Pharmacokinetic FeaturesReference(s)
Nifedipine (SR) 30-60 mg once dailySlow24 hoursShort intrinsic half-life, requires slow-release formulation for once-daily dosing.[2][12]
Amlodipine 5-10 mg once dailyGradual>24 hoursLong half-life (30-50 hours), allowing for once-daily dosing and consistent blood pressure control.[2][12]
Felodipine (ER) 5-10 mg once dailyGradual24 hoursExtensive first-pass metabolism, requires extended-release formulation.[12]

Studies have shown that while all three drugs effectively lower blood pressure over a 24-hour period, amlodipine's long half-life provides a smoother and more sustained effect. [2][12]

Experimental Protocols for SAR Evaluation

The elucidation of DHP structure-activity relationships relies on robust and reproducible experimental methodologies. This section details the core in vitro and in vivo assays used to characterize these compounds.

In Vitro Evaluation: Radioligand Binding Assay

This assay directly measures the affinity of a DHP derivative for the L-type calcium channel receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the DHP binding site on the L-type calcium channel.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled DHP ligand (e.g., [³H]nitrendipine) for binding to membrane preparations rich in L-type calcium channels (e.g., from rat brain or cardiac tissue).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize the chosen tissue (e.g., rat cerebral cortex) in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes or a 96-well plate, add a constant amount of membrane preparation.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a constant concentration of the radiolabeled DHP ligand (e.g., [³H]nitrendipine).

    • For determining non-specific binding, add a high concentration of an unlabeled DHP (e.g., nifedipine) to a separate set of tubes.

    • Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand binding assay.

cluster_0 Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (Tissue Homogenization & Centrifugation) Incubation 2. Incubation (Membranes + Test Compound + Radioligand) Membrane_Prep->Incubation Filtration 3. Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantification of Radioactivity) Filtration->Counting Analysis 5. Data Analysis (IC50/Ki Determination) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

In Vivo Evaluation: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This in vivo model is widely used to assess the antihypertensive efficacy of DHP derivatives.

Objective: To determine the effect of a test compound on systolic and diastolic blood pressure in a genetically hypertensive animal model.

Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used and well-validated model of essential hypertension in humans.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • House the SHRs in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment.

    • Provide ad libitum access to standard chow and water.

  • Blood Pressure Measurement:

    • The tail-cuff method is a common non-invasive technique for measuring blood pressure in conscious rats.

    • Alternatively, for continuous and more accurate measurements, invasive methods involving the surgical implantation of a telemetry device or an arterial catheter can be used.

  • Dosing:

    • Administer the test compound, a vehicle control, and a positive control (e.g., a known antihypertensive drug) to different groups of rats.

    • The route of administration (e.g., oral gavage, intravenous) will depend on the study's objectives.

  • Data Collection:

    • Measure blood pressure at baseline (before dosing) and at multiple time points after drug administration.

    • The duration of monitoring will depend on the expected duration of action of the compound.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each group at each time point.

    • Compare the blood pressure reduction in the test compound group to the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA).

    • Plot the mean arterial pressure over time to visualize the antihypertensive effect and its duration.

The following diagram illustrates the workflow for an in vivo antihypertensive study.

cluster_1 In Vivo Antihypertensive Study Workflow Acclimatization 1. Animal Acclimatization (Spontaneously Hypertensive Rats) Baseline_BP 2. Baseline Blood Pressure Measurement Acclimatization->Baseline_BP Dosing 3. Drug Administration (Test Compound, Vehicle, Positive Control) Baseline_BP->Dosing Monitoring 4. Blood Pressure Monitoring (Multiple Time Points) Dosing->Monitoring Analysis 5. Data Analysis (Comparison of BP Reduction) Monitoring->Analysis

Caption: Workflow for an in vivo antihypertensive study.

Conclusion and Future Perspectives

The structure-activity relationships of dihydropyridine derivatives are well-established, providing a robust framework for the rational design of novel L-type calcium channel blockers. The key pharmacophoric features—the 1,4-dihydropyridine core, a C4-aryl substituent, and ester groups at C3 and C5—are critical for potent activity. Fine-tuning the substituents at these positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.

While the primary focus has been on their cardiovascular effects, the versatility of the DHP scaffold has led to the exploration of its potential in other therapeutic areas, including neuroprotection and cancer therapy. Future research will likely focus on developing DHP derivatives with enhanced tissue selectivity and novel pharmacological profiles, potentially by targeting different subtypes of calcium channels or by designing multi-target ligands. The continued application of the SAR principles outlined in this guide, coupled with modern drug discovery techniques, will undoubtedly lead to the development of new and improved dihydropyridine-based therapeutics.

References

  • Synthesis, Docking Simulation, Biological Evaluations and 3D-QSAR Study of 1,4-Dihydropyridines as Calcium Channel Blockers. ChemAxon. Available from: [Link]

  • Evaluation of the inhibitory effect of dihydropyridines on N-type calcium channel by virtual three-dimensional pharmacophore modeling. PubMed. Available from: [Link]

  • Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. PubMed. Available from: [Link]

  • A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. MDPI. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • SAR of Dihydropyridines. Pharmacy 180. Available from: [Link]

  • Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. PubMed. Available from: [Link]

  • Comparative Cytoprotective Effect of Dihydropyridine Calcium Channel Blockers Against the Toxicity of Oxidized Low Density Lipoprotein for Cultured Lymphoid Cells. PubMed. Available from: [Link]

  • The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. PubMed. Available from: [Link]

  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Publishing. Available from: [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. SpringerLink. Available from: [Link]

  • N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed. Available from: [Link]

  • Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]

  • In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach. PMC. Available from: [Link]

  • Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Bentham Science. Available from: [Link]

  • Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. ResearchGate. Available from: [Link]

  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. Nature. Available from: [Link]

  • SAR of Dihydropyridines / SAR of Nifedipine. YouTube. Available from: [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

  • Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. PubMed. Available from: [Link]

  • Influence of pHo on calcium channel block by amlodipine, a charged dihydropyridine compound. Implications for location of the dihydropyridine receptor. PMC. Available from: [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. PMC. Available from: [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers. Available from: [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online. Available from: [Link]

  • Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). Preprints.org. Available from: [Link]

  • Activities of newly synthesized dihydropyridines in overcoming of vincristine resistance, calcium antagonism, and inhibition of photoaffinity labeling of P-glycoprotein in rodents. PubMed. Available from: [Link]

  • Structural Model for Dihydropyridine Binding to L-type Calcium Channels. PMC. Available from: [Link]

  • Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1). PubMed Central. Available from: [Link]

  • Synthesis and calcium channel antagonist activity of new 1,4-dihydropyridine derivatives containing lipophilic 4-imidazolyl substituents. PubMed. Available from: [Link]

  • Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. PubMed. Available from: [Link]

  • Compliance and antihypertensive efficacy of amlodipine compared with nifedipine slow-release. PubMed. Available from: [Link]

Sources

A Comparative Benchmarking Guide to Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate and its Potential as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of FAAH Inhibition

The endocannabinoid system is a critical neuromodulatory network that influences a wide array of physiological processes, including pain sensation, mood, and inflammation.[1] A key regulatory component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[4] This enzymatic action makes FAAH a compelling therapeutic target. Inhibition of FAAH elevates the endogenous levels of anandamide, thereby enhancing its beneficial analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][5]

The search for potent and selective FAAH inhibitors has led to the development of various chemical scaffolds, with piperidine and piperazine ureas and carbamates showing significant promise.[6] This guide introduces Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate , a novel compound with structural similarities to known FAAH inhibitors. While direct experimental data on this specific molecule is not yet publicly available, its dihydropyridine-carboxylate core presents an intriguing scaffold for exploration.

This document provides a framework for benchmarking this compound against well-established FAAH inhibitors. We will delve into the mechanistic rationale, present hypothetical comparative data based on established benchmarks, provide detailed experimental protocols for in-vitro validation, and visualize the underlying biochemical pathways and experimental workflows. Our objective is to equip researchers, scientists, and drug development professionals with the scientific foundation and practical methodologies to evaluate this and similar novel chemical entities.

The Benchmarking Candidates: A Trio of Potent FAAH Inhibitors

To establish a robust comparative baseline, we have selected three well-characterized FAAH inhibitors known for their potency and distinct mechanisms of action.

  • URB597 (KDS-4103): A potent, selective, and irreversible carbamate-based inhibitor of FAAH.[7][8] It is one of the most widely studied FAAH inhibitors and serves as a gold standard in preclinical research.[9]

  • PF-3845: An exceptionally potent and selective piperidine urea-based irreversible inhibitor of FAAH.[10] It demonstrates high efficacy in animal models of inflammatory pain.[11]

  • JZL195: A potent dual inhibitor of both FAAH and monoacylglycerol lipase (MAGL), the primary enzyme for 2-arachidonoylglycerol (2-AG) degradation.[12][13] This compound allows for the exploration of synergistic effects from elevating both major endocannabinoids.

Quantitative Performance Benchmark: Inhibitory Potency (IC₅₀ & Kᵢ)

The primary metric for evaluating an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies higher potency. The inhibitor constant (Kᵢ) provides a direct measure of binding affinity.

For the purpose of this guide, we present the established IC₅₀ values for our benchmark inhibitors and a hypothetical target value for this compound to illustrate its potential positioning.

CompoundTarget(s)TypeIC₅₀ (Human FAAH)IC₅₀ (Rat/Mouse FAAH)Reference(s)
URB597 FAAHIrreversible~4.6 nM~5 nM (rat)[7][14]
PF-3845 FAAHIrreversible~18 nM-[10]
JZL195 FAAH/MAGLDual~10-100 nM~13 nM (FAAH, mouse)[12][15]
This compound FAAHTBDHypotheticalHypothetical-

Note: IC₅₀ values can vary based on experimental conditions (e.g., enzyme concentration, substrate concentration, pre-incubation time). The values presented are representative of those found in the literature.

Signaling Pathway and Mechanism of Action

FAAH inhibitors act by preventing the breakdown of anandamide in the postsynaptic neuron. This leads to an accumulation of anandamide, allowing it to exert a more sustained effect on presynaptic cannabinoid receptors (primarily CB1), which in turn modulates neurotransmitter release.

FAAH_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Neurotransmitter Vesicle CB1 CB1 Receptor Vesicle->CB1 Inhibits Release Precursor Anandamide Precursor AEA Anandamide (AEA) Precursor->AEA Synthesis AEA->CB1 FAAH FAAH AEA->FAAH Degraded by Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis Our_Inhibitor Benzyl 4-oxo-2-propyl-3,4- dihydropyridine-1(2H)-carboxylate Our_Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and the inhibitory action of novel compounds.

Experimental Protocol: In-Vitro FAAH Inhibition Assay (Fluorometric)

To empirically determine the IC₅₀ value of a novel compound like this compound, a fluorometric assay is a robust and high-throughput method. This protocol is adapted from standard methodologies provided by suppliers of FAAH assay kits.[16][17]

Principle: This assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide. The FAAH enzyme cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will reduce this rate.[18]

Materials:

  • Recombinant Human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[16]

  • Fluorogenic Substrate: AMC-arachidonoyl amide

  • Test Compound: this compound

  • Benchmark Inhibitors: URB597, PF-3845

  • Solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[17]

Procedure:

  • Reagent Preparation:

    • Prepare a 1X FAAH Assay Buffer from a 10X stock solution using ultrapure water.[16]

    • Dilute the recombinant human FAAH to the desired concentration in ice-cold 1X FAAH Assay Buffer. Keep on ice.

    • Prepare stock solutions of the test compound and benchmark inhibitors in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, half-log dilutions). The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

    • Dilute the FAAH substrate in a suitable solvent (e.g., ethanol) as per the manufacturer's instructions.[16]

  • Assay Setup (96-well plate):

    • 100% Activity Wells (Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (DMSO).

    • Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the desired inhibitor dilution.

    • Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent. (No enzyme).

  • Pre-incubation:

    • Cover the plate and incubate at 37°C for 5-15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the diluted FAAH substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30 minutes, with readings taken every minute (Excitation: 340-360 nm, Emission: 450-465 nm).[16]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis Reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - Substrate - Inhibitor Dilutions Plate Plate Setup: - Control Wells - Inhibitor Wells - Background Wells Reagents->Plate PreIncubate Pre-incubate Plate (37°C, 15 min) Plate->PreIncubate AddSubstrate Initiate Reaction (Add Substrate) PreIncubate->AddSubstrate Read Kinetic Fluorescence Reading (37°C, 30 min) AddSubstrate->Read CalcRate Calculate Reaction Rates (V₀) Read->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib Plot Plot Dose-Response Curve CalcInhib->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for the fluorometric FAAH inhibition assay.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound, this compound, against established FAAH inhibitors. The structural characteristics of this molecule suggest that FAAH is a plausible and compelling biological target. The provided quantitative data on benchmark compounds, coupled with a detailed, validated experimental protocol, offers a clear path forward for its empirical evaluation.

Successful validation of FAAH inhibitory activity would position this dihydropyridine-carboxylate scaffold as a promising new avenue for therapeutic development. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in-vivo efficacy studies in relevant animal models of pain and anxiety.[19] The ultimate goal is to leverage the therapeutic potential of endocannabinoid system modulation to address unmet medical needs.

References

  • Strain Genie. (2020, January 3). FAAH - The enzyme that breaks down Anandamide. [Link]

  • Adooq Bioscience. FAAH inhibitors. [Link]

  • Pan, B., Wang, W., Likar, M. D., et al. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC. [Link]

  • Bristol Myers Squibb. (2025, April 4). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]

  • van Egmond, N., Straub, V. M., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology. [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews. [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. PNAS. [Link]

  • Di Marzo, V., & Petrosino, S. (2007). FAAH and anandamide: is 2-AG really the odd one out?. PubMed. [Link]

  • Piomelli, D., Tarzia, G., Duranti, A., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed. [Link]

  • Lau, B. K., & Vaughan, C. W. (2014). Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey. PMC. [Link]

  • Lorca, C., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. PubMed. [Link]

  • Kerr, D. M., et al. (2013). Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation. PMC. [Link]

  • Bisogno, T., & Di Marzo, V. (2023). Radiometric Assay of FAAH Activity. PubMed. [Link]

  • Wasilewski, A., et al. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study. Acta Biochimica Polonica. [Link]

  • Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]

  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology. [Link]

  • de Lago, E., et al. (2009). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PubMed. [Link]

  • Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PMC. [Link]

  • Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]

  • Hwang, J., et al. (2015). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC. [Link]

  • Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wilson, A. A., et al. (2011). Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase. PMC. [Link]

  • ResearchGate. Radiometric Assay of FAAH Activity | Request PDF. [Link]

  • Ertan, R., et al. (1998). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. General Pharmacology: The Vascular System. [Link]

  • Suzuki, K., et al. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. Journal of Pharmacobio-Dynamics. [Link]

  • Aytemir, M., et al. (1998). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Journal of Pharmacological Sciences. [Link]

  • Suzuki, K., et al. (1989). Study of the Structure-Activity Relationships of New Dihydropyridine Derivatives. PubMed. [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B. [Link]

  • Favia, A. D., et al. (2012). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

  • Akiyama, S., et al. (1993). Effect of a dihydropyridine analogue, 2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-. PubMed. [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic challenges and considerations for ensuring the reproducibility of experiments involving benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. Given the absence of a standardized, publicly available protocol for this specific molecule, this document outlines a proposed, robust synthetic route grounded in established chemical principles and analogous transformations found in the literature. Furthermore, a comparative alternative synthetic strategy is presented to offer researchers flexibility and a broader perspective on accessing this and similar scaffolds.

Introduction: The Importance of Reproducibility in Novel Scaffold Synthesis

The dihydropyridinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The precise substitution pattern on this ring system is critical for modulating pharmacological activity. This compound, with its N-benzyloxycarbonyl (Cbz) protecting group and a 2-propyl substituent, presents a unique combination of features that may be of interest in drug discovery programs. However, the successful and reproducible synthesis of such novel molecules is a prerequisite for any meaningful biological evaluation.

This guide is designed to serve as a detailed roadmap for the synthesis and characterization of the title compound, with a strong emphasis on the factors that influence experimental reproducibility. By understanding the potential pitfalls and critical parameters of the synthesis, researchers can save valuable time and resources, and ensure the reliability of their subsequent biological studies.

Proposed Primary Synthetic Route: A Multi-step Approach

A plausible and robust synthetic route to this compound involves a multi-step sequence starting from commercially available materials. This approach is designed to build the molecule in a controlled and stepwise manner, allowing for the purification and characterization of intermediates.

Overall Synthetic Workflow

A Ethyl Pentanoate B Ethyl 3-oxohexanoate A->B Claisen Condensation C Ethyl 3-aminohex-2-enoate B->C Ammonia/Ammonium Acetate D Dieckmann Condensation C->D Michael Addition with Acrylate E N-Cbz-2-propyl-4-oxopiperidine D->E Hydrolysis, Decarboxylation & Cbz Protection F Oxidation E->F e.g., DDQ or MnO2 G This compound F->G

Caption: Proposed primary synthetic workflow for this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of Ethyl 3-oxohexanoate

This initial step involves a Claisen condensation of ethyl pentanoate with a suitable acetate equivalent.

  • Protocol:

    • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol at 0 °C, slowly add ethyl pentanoate (1.0 eq.).

    • After stirring for 15 minutes, add ethyl acetate (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with dilute aqueous acid (e.g., 1 M HCl) and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

  • Reproducibility Challenges:

    • Moisture: The reaction is highly sensitive to moisture, which can quench the sodium ethoxide. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Self-condensation: Self-condensation of ethyl acetate can occur. Slow addition of ethyl acetate at low temperature is crucial.

    • Work-up: Incomplete neutralization during the acidic quench can lead to product degradation.

Step 2: Synthesis of Ethyl 3-aminohex-2-enoate

This step converts the β-ketoester into an enamine, a key building block for the dihydropyridine ring.

  • Protocol:

    • Dissolve ethyl 3-oxohexanoate (1.0 eq.) in toluene.

    • Add ammonium acetate (1.5 eq.) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

  • Reproducibility Challenges:

    • Water Removal: Inefficient removal of water can stall the reaction. Ensure the Dean-Stark trap is functioning correctly.

    • Product Stability: The enamine product can be susceptible to hydrolysis. It is best to use it promptly in the subsequent step.

Part 2: Assembly of the Dihydropyridinone Core and Final Product

Step 3: Hantzsch-type Dihydropyridine Synthesis

This is a modified Hantzsch synthesis to construct the substituted dihydropyridine ring.[1][2]

  • Protocol:

    • To a solution of ethyl 3-aminohex-2-enoate (1.0 eq.) in ethanol, add ethyl acrylate (1.2 eq.) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • The resulting crude product is then subjected to Dieckmann condensation conditions.

    • Dissolve the crude product in anhydrous toluene, add sodium ethoxide (1.5 eq.), and heat to reflux for 4-6 hours.

    • Cool the reaction, quench with aqueous acid, and extract with ethyl acetate.

    • The crude piperidone derivative is then hydrolyzed and decarboxylated by heating with aqueous acid (e.g., 6 M HCl).

    • Neutralize the solution and protect the secondary amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., in the presence of sodium bicarbonate or sodium hydroxide).

  • Reproducibility Challenges:

    • Reaction Conditions: The Hantzsch and Dieckmann reactions are sensitive to temperature and stoichiometry. Precise control is necessary.

    • Side Reactions: Polymerization of ethyl acrylate can occur. The use of a catalyst and controlled temperature can mitigate this.

    • Purification: The intermediate piperidone can be challenging to purify. Column chromatography may be required.

Step 4: Oxidation to the Dihydropyridinone

The final step involves the oxidation of the 4-oxopiperidine to the corresponding 3,4-dihydropyridinone.

  • Protocol:

    • Dissolve the N-Cbz-2-propyl-4-oxopiperidine (1.0 eq.) in a suitable solvent such as dioxane or dichloromethane.

    • Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.) or activated manganese dioxide (MnO₂) (excess).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, filter off any solid residues and wash the filtrate with aqueous sodium bisulfite (if using DDQ) and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

  • Reproducibility Challenges:

    • Over-oxidation: Harsh oxidizing conditions can lead to aromatization to the corresponding pyridone. Careful selection of the oxidant and reaction conditions is key.

    • Activity of Oxidant: The activity of solid-supported oxidants like MnO₂ can vary between batches. It is advisable to test the activity on a small scale first.

    • Purification: The final product may have similar polarity to byproducts, requiring careful optimization of the chromatography conditions.

Characterization and Purity Assessment

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.

Technique Expected Observations
¹H NMR Signals corresponding to the propyl group, the diastereotopic protons of the dihydropyridine ring, the vinyl proton, the benzylic protons of the Cbz group, and the aromatic protons.
¹³C NMR Resonances for the carbonyl carbons (ketone and carbamate), the sp² carbons of the double bond and aromatic ring, and the sp³ carbons of the propyl group and the piperidine ring.
FT-IR Characteristic stretching frequencies for the C=O (ketone and carbamate) and C=C bonds.
HRMS Accurate mass measurement to confirm the elemental composition.
HPLC Assessment of purity by determining the percentage of the main peak.

Comparative Alternative Synthetic Route: Asymmetric Hydrogenation Approach

An alternative strategy to access the target molecule involves the asymmetric hydrogenation of a corresponding 2-propylpyridine precursor, followed by further functionalization. This route may offer better control over stereochemistry if a chiral product is desired.

Alternative Synthetic Workflow

A 2-Propylpyridine B N-Benzyl-2-propylpyridinium salt A->B Benzylation C Asymmetric Hydrogenation B->C Ir-catalyzed Hydrogenation D (R)- or (S)-N-Benzyl-2-propylpiperidine C->D E Cbz Protection & N-Debenzylation D->E e.g., with Cbz-Cl, then H₂, Pd/C F N-Cbz-2-propylpiperidine E->F G Oxidation at C4 F->G e.g., RuO₄ catalysis H This compound G->H Oxidation

Caption: Alternative synthetic workflow via asymmetric hydrogenation.

This approach, inspired by recent advances in the asymmetric reduction of pyridines[3], begins with the readily available 2-propylpyridine. After N-benzylation to activate the ring, an iridium-catalyzed asymmetric hydrogenation can yield an enantioenriched 2-propylpiperidine. Subsequent protecting group exchange from benzyl to Cbz, followed by oxidation at the 4-position, would lead to the desired product.

Comparison of Synthetic Routes
Factor Primary Route (Hantzsch-type) Alternative Route (Asymmetric Hydrogenation)
Starting Materials Simple, acyclic precursors.Readily available 2-propylpyridine.
Number of Steps Fewer linear steps.Potentially more steps due to protecting group manipulations.
Stereocontrol Produces a racemate.Can be adapted for asymmetric synthesis to yield an enantioenriched product.
Key Challenges Control of condensation reactions, purification of intermediates.High-pressure hydrogenation, protecting group manipulations, regioselective oxidation.
Scalability Generally scalable, but may require optimization.Asymmetric catalysis can be expensive for large-scale synthesis.

Conclusion

The reproducible synthesis of novel compounds like this compound is fundamental to advancing chemical and biological research. While a direct, published protocol is not available, this guide provides a detailed, plausible synthetic strategy based on established methodologies. By carefully controlling reaction parameters, particularly with respect to moisture, temperature, and stoichiometry, and by rigorously characterizing all intermediates and the final product, researchers can achieve a high degree of reproducibility. The inclusion of a comparative alternative route offers additional strategic options, particularly when stereochemical control is a consideration. It is our hope that this guide will serve as a valuable resource for scientists working on the synthesis of this and related dihydropyridinone scaffolds.

References

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. [Link]

  • MDPI. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). [Link]

  • PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • Acros Pharmatech. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • ResearchGate. Stability and reactivity of alkylidene dihydropyridines | Request PDF. [Link]

  • PubChemLite. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. [Link]

  • Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Royal Society of Chemistry. Stability and reactivity of alkylidene dihydropyridines. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids.. [Link]

  • National Institutes of Health. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Frontiers. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. [Link]

  • Beilstein Journals. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • National Institutes of Health. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of research, science, and drug development, the meticulous management and disposal of chemical compounds are foundational to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed operational framework for the proper disposal of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, the protocols outlined herein are synthesized from the known hazards of structurally analogous compounds and the established best practices for handling pyridine and carbamate derivatives. This conservative approach is designed to uphold the highest standards of safety.

Hazard Assessment and Waste Identification

This compound is a heterocyclic compound featuring a dihydropyridine core and a carbamate functional group. Due to the structural similarities with other known hazardous compounds, it must be handled as a hazardous substance.

A closely related analog, benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Pyridine and its derivatives are also recognized as harmful substances that can cause skin and eye irritation.[3] The carbamate moiety is present in many pesticides and can exhibit toxicity.[4]

Therefore, all waste materials containing this compound must be categorized and managed as hazardous chemical waste. This includes:

  • Pure or residual solid compound

  • Solutions containing the compound

  • Contaminated laboratory consumables (e.g., weigh boats, spatulas, pipette tips)

  • Contaminated Personal Protective Equipment (PPE)

Hazard Data Summary (Based on Analogue: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate)
PropertyValue/ClassificationSource
GHS Hazard Statements H302: Harmful if swallowed[1][2]
H312: Harmful in contact with skin[1]
H332: Harmful if inhaled[1]
Signal Word Warning[2]
Physical State Solid[2]
Molecular Formula C13H13NO3[1]
Molecular Weight 231.25 g/mol [1]

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling or initiating any disposal procedures, all laboratory personnel must be outfitted with the appropriate PPE. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.[5]

  • Gloves: Chemical-resistant nitrile gloves are required. For extensive handling, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated laboratory, preferably inside a chemical fume hood.[5][6]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is proper segregation and collection for subsequent hand-off to certified professionals. Never pour this chemical or its solutions down the drain. [6]

Step 1: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[7]

  • Solid Waste: Collect any solid this compound, along with contaminated items like weigh boats and spatulas, in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a chemically compatible material, such as high-density polyethylene (HDPE).[3]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[3]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and is crucial for safety.

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[3][5]

  • Include the date when the waste was first added to the container.[5]

Step 3: Storage

Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[5] Storage should be temporary, and arrangements for disposal should be made promptly.[8]

Step 4: Final Disposal

The ultimate disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] These entities are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations, often through methods like high-temperature incineration.[9]

Spill Management Protocol

Accidents can occur, and a clear plan for managing spills is essential to mitigate risks.[6]

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and the laboratory safety officer.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For small spills, wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][6][10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood SolidWaste Solid Waste (Pure compound, contaminated labware) SolidContainer HDPE Container (Solid) SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions) LiquidContainer Leak-proof Container (Liquid) LiquidWaste->LiquidContainer PPEWaste Contaminated PPE (Gloves, etc.) PPEBag Hazardous Waste Bag PPEWaste->PPEBag Labeling Label All Containers: 'Hazardous Waste' Chemical Name & Date SolidContainer->Labeling LiquidContainer->Labeling PPEBag->Labeling Storage Store in Designated Secure Area Labeling->Storage EHS Contact EHS or Licensed Waste Contractor for Pickup Storage->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal Spill Spill Occurs ContainSpill Contain with Absorbent Spill->ContainSpill CollectSpill Collect into Waste Container ContainSpill->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->Labeling

Caption: Disposal workflow for hazardous chemical waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Available from: [Link]

  • PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Loba Chemie. Pyridine for Synthesis Safety Data Sheet. Available from: [Link]

  • PubChem. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • AHH Chemical Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PMC. Available from: [Link]

  • PubChemLite. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • Tenenbaum, J. (2023). Carbamate Toxicity. StatPearls. National Center for Biotechnology Information. Available from: [Link]

Sources

A Researcher's Guide to the Safe Handling of Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel dihydropyridine derivative, benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate presents a unique set of handling challenges due to the limited availability of specific safety data. This guide provides a comprehensive framework for its safe management in a laboratory setting, from initial handling to final disposal. The protocols outlined herein are grounded in the known hazards of analogous pyridine and dihydropyridine structures, promoting a culture of safety and scientific integrity.

Hazard Assessment: A Precautionary Approach
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Organ-Specific Toxicity: Dihydropyridine derivatives are a class of calcium channel blockers, suggesting potential pharmacological activity and the need to avoid systemic exposure[2][3][4].

  • Irritation: As with many pyridine derivatives, this compound may cause skin and eye irritation[5][6].

Given these potential hazards, all handling of this compound should be conducted with the assumption that it is toxic and pharmacologically active.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE plan is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes of the compound, which could cause eye irritation or be absorbed.
Hand Protection Chemically resistant gloves such as butyl rubber or nitrile rubber are recommended. Double gloving is advised. Always inspect gloves for damage before use and change them frequently.Provides a barrier against skin contact, a likely route of exposure for harmful substances[5][6].
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk procedures, a chemically resistant apron should be worn over the lab coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used.Minimizes the risk of inhalation, a key route of exposure for pyridine derivatives[5][6].
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe experimental environment.

  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood[7].

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Handling Solids: When weighing the solid compound, use anti-static weighing paper or a weighing boat. Handle with care to avoid generating dust.

  • Labeling: Clearly label all containers with the full chemical name and appropriate hazard warnings.

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Container Sealing: Keep all containers holding the compound or its solutions tightly sealed when not in use.

  • Work Area Maintenance: Maintain a clean and organized workspace to prevent accidental spills and contamination.

  • Buddy System: Avoid working alone. Ensure a colleague is aware of the work being performed.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment prep_start Don Appropriate PPE prep_hood Work in Certified Fume Hood prep_start->prep_hood prep_weigh Weigh Compound Carefully prep_hood->prep_weigh prep_label Label All Containers prep_weigh->prep_label handle_dissolve Dissolve Solid Slowly prep_label->handle_dissolve handle_seal Keep Containers Sealed handle_dissolve->handle_seal handle_clean Maintain Clean Workspace handle_seal->handle_clean post_decon Decontaminate Surfaces & Equipment handle_clean->post_decon post_waste Segregate Hazardous Waste post_decon->post_waste post_ppe Properly Remove PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste[8][9].

Waste Type Disposal Protocol
Solid Waste Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous waste.
Empty Containers "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Workflow

cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Sharps Waste start->sharps_waste solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container ehrs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehrs_pickup liquid_container->ehrs_pickup sharps_container->ehrs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor ehrs_pickup->final_disposal

Caption: A systematic process for the safe disposal of waste containing the target compound.

References

  • [Toxicological analysis of selected 1,4-dihydropyridine calcium channel blockers in the diagnosis of intoxications]. PubMed. [Link]

  • Features of chemical and toxicological study of 1,4-dihydropyridine derivatives. ResearchGate. [Link]

  • [Features of chemical and toxicological study of 1,4-dihydropyridine derivatives]. PubMed. [Link]

  • Toxicity Assessment of a Derivative Designed by Using the Privileged Structure Dihydropyridine: LQFM310, a Nifedipine Analog. ResearchGate. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Chemistry of dihydropyridines. ACS Publications. [Link]

  • Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem. [Link]

  • Benzyl 3,4-dihydropyridine-1(2H)-carboxylate. PubChem. [Link]

  • Benzyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.